4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Description
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Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-13-10(12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSDQMBAKOAUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline: A Key Scaffold for Drug Discovery
Abstract
This technical guide provides a detailed, research-grade overview of a robust and efficient synthetic pathway for 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline. This compound, which incorporates both a substituted thiazole ring and an aniline moiety, represents a valuable scaffold in medicinal chemistry and materials science. The narrative is structured to provide not just a procedural methodology, but also the underlying chemical principles and strategic considerations behind the chosen synthetic route. We will delve into a logical retrosynthetic analysis, detail the preparation of key precursors, and provide a comprehensive, step-by-step protocol for the final convergent synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important molecule.
Introduction and Strategic Overview
The convergence of thiazole and aniline functionalities within a single molecular architecture has yielded numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The thiazole ring, an electron-rich heterocycle, is a common feature in many pharmaceutical agents, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] The title compound, this compound, is a prime example of this molecular hybridization. The thioether linkage provides conformational flexibility while connecting the pharmacologically relevant aniline and 4-methylthiazole units.
Our synthetic strategy is predicated on a convergent design, which involves the independent synthesis of key intermediates that are then combined in a final step to form the target molecule. This approach is often more efficient and leads to higher overall yields compared to a linear synthesis. The core of our strategy is the formation of the central carbon-sulfur (C-S) bond via a nucleophilic aromatic substitution (SNAr) type reaction.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule is at the thioether linkage. This bond can be formed by reacting an aryl thiol with a thiazole bearing a suitable leaving group at the 2-position. This analysis simplifies the complex target into two more readily accessible precursors:
-
Precursor A: 4-Aminothiophenol
-
Precursor B: 2-Chloro-4-methylthiazole
This approach is chemically sound as the sulfur atom of a thiophenol is a potent nucleophile (especially in its thiolate form), and the C2 position of the thiazole ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly when substituted with a good leaving group like a halide.[4]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
While 4-aminothiophenol is a commercially available reagent, the synthesis of 2-chloro-4-methylthiazole provides valuable insight into heterocyclic chemistry and is often performed in-house.
Synthesis of 2-Chloro-4-methylthiazole (Precursor B)
The preparation of this key electrophile is efficiently achieved in a two-step sequence starting from readily available materials.
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole
The foundational Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[5] In this case, chloroacetone reacts with thiourea to form the 2-aminothiazole core. The mechanism involves an initial S-alkylation of the thiourea by chloroacetone, followed by intramolecular cyclization and dehydration.
Step 2: Diazotization and Sandmeyer-type Chlorination
The conversion of the 2-amino group to a 2-chloro group is accomplished via a Sandmeyer-type reaction. The primary amine is first converted to a diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to install the chlorine atom. An alternative and often cleaner method involves direct chlorination using reagents like sulfuryl chloride (SO₂Cl₂).[6][7]
Final Convergent Synthesis: Thioether Formation
The final step in the pathway is the coupling of the two precursors via a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Principle and Causality
Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry.[8][9] The reaction proceeds via an addition-elimination mechanism. The key requirements are:
-
An aromatic ring with a good leaving group (in this case, chloride).
-
The presence of electron-withdrawing features that can stabilize the negative charge of the intermediate (a Meisenheimer complex).[8] The thiazole ring itself, with its electronegative nitrogen and sulfur atoms, activates the C2 position towards nucleophilic attack.
-
A strong nucleophile.
In this protocol, 4-aminothiophenol is deprotonated by a base (potassium carbonate) to form the highly nucleophilic potassium 4-aminothiophenolate. This thiolate then attacks the electron-deficient C2 carbon of 2-chloro-4-methylthiazole. The subsequent loss of the chloride leaving group re-aromatizes the thiazole ring and yields the final product. The choice of a polar aprotic solvent like DMF facilitates this type of reaction by solvating the cation (K⁺) while leaving the thiolate anion highly reactive.
Caption: Overall workflow for the synthesis pathway.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Equipment:
-
4-Aminothiophenol
-
2-Chloro-4-methylthiazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminothiophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to create a ~0.5 M solution. Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Addition of Electrophile: Stir the suspension at room temperature for 20 minutes to facilitate the formation of the thiolate. To this mixture, add 2-chloro-4-methylthiazole (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes) until the starting material (4-aminothiophenol) is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The volume of water should be approximately 3-4 times the volume of DMF used.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine (once) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Product Characterization and Data
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S₂ | PubChem[10] |
| Molecular Weight | 222.33 g/mol | Santa Cruz Biotechnology[11] |
| Monoisotopic Mass | 222.02853 Da | PubChem[10] |
| XLogP3 (Predicted) | 3.1 | PubChem[10] |
| Appearance | Expected to be a solid at room temperature | - |
Expected Spectral Data
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the aniline ring (typically two doublets in the 6.5-7.5 ppm range), a singlet for the thiazole proton, a singlet for the methyl group on the thiazole ring (around 2.4 ppm), and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: The spectrum will display 10 distinct carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 223.03.[10]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H aromatic stretching, C=N and C=C stretching of the rings, and C-S stretching.
Conclusion
This guide has outlined a logical and efficient two-precursor convergent synthesis for this compound. The strategy, centered on a robust nucleophilic aromatic substitution, utilizes readily accessible starting materials and well-established chemical transformations. The detailed protocols and mechanistic explanations provide a solid foundation for researchers to successfully synthesize this valuable chemical scaffold. The principles of precursor synthesis via Hantzsch cyclocondensation and the final C-S bond formation are broadly applicable in the fields of heterocyclic and medicinal chemistry, enabling further exploration and development of novel bioactive molecules.
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MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. 2023;28(14):5487. Available from: [Link]
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PrepChem.com. Synthesis of 2-mercapto-4-methylbenzothiazole. Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the thiazole moiety is a cornerstone heterocyclic scaffold, integral to numerous pharmacologically active agents. Its presence in natural products like vitamin B1 (thiamine) and synthetic drugs highlights its versatile role in medicinal chemistry. Compounds featuring the thiazole ring are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline, a molecule combining a thiazole ring with an aniline functionality through a sulfanyl linker, represents a class of structures with significant potential for therapeutic applications.
A thorough understanding of a compound's physicochemical properties is fundamental to its journey from a laboratory curiosity to a clinical candidate. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological characteristics. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both predicted data and standardized, field-proven methodologies for their experimental determination. As a senior application scientist, the emphasis here is not merely on the "what" but on the "why"—elucidating the causal relationships between these properties and their implications in the drug development process.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";
N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C2 [label="C", pos="1,0!", fontcolor="#202124"]; S3 [label="S", pos="0,-0.866!", fontcolor="#202124"]; C4 [label="C", pos="-1,0!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,0.866!", fontcolor="#202124"];
C4_methyl [label="CH₃", pos="-2,0!", fontcolor="#202124"];
S_linker [label="S", pos="2.5,0!", fontcolor="#EA4335"];
C1_aniline [label="C", pos="4,0!", fontcolor="#202124"]; C2_aniline [label="C", pos="4.866,0.5!", fontcolor="#202124"]; C3_aniline [label="C", pos="5.732,0!", fontcolor="#202124"]; C4_aniline [label="C", pos="5.732,-1!", fontcolor="#202124"]; C5_aniline [label="C", pos="4.866,-1.5!", fontcolor="#202124"]; C6_aniline [label="C", pos="4,-1!", fontcolor="#202124"];
NH2_group [label="NH₂", pos="6.732,-1!", fontcolor="#4285F4"];
C5 -- N1; N1 -- C2; C2 -- S3; S3 -- C4; C4 -- C5; C4 -- C4_methyl;
C2 -- S_linker; S_linker -- C1_aniline;
C1_aniline -- C2_aniline; C2_aniline -- C3_aniline; C3_aniline -- C4_aniline; C4_aniline -- C5_aniline; C5_aniline -- C6_aniline; C6_aniline -- C1_aniline;
C4_aniline -- NH2_group;
// Invisible nodes for double bonds node [shape=point, width=0]; db1 [pos="-0.25,0.433!"]; db2 [pos="-0.75,-0.433!"];
C5 -- db1 [style=bold]; db1 -- N1 [style=bold];
C4 -- db2 [style=bold]; db2 -- S3 [style=bold];
db_an1 [pos="4.433,0.25!"]; db_an2 [pos="5.299,0.25!"]; db_an3 [pos="5.299,-1.25!"];
C1_aniline -- db_an1 [style=bold]; db_an1 -- C2_aniline [style=bold];
C3_aniline -- db_an2 [style=bold]; db_an2 -- C4_aniline [style=bold];
C5_aniline -- db_an3 [style=bold]; db_an3 -- C6_aniline [style=bold]; } Caption: Molecular Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S₂ | |
| Molecular Weight | 222.33 g/mol | |
| CAS Number | 1019365-00-4 | |
| Canonical SMILES | CC1=CSC(=N1)SC2=CC=C(C=C2)N |
Lipophilicity: The Gatekeeper of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Predicted Lipophilicity
| Parameter | Predicted Value | Source |
| XlogP | 3.1 |
An XlogP of 3.1 suggests that this compound has a moderate level of lipophilicity. This value falls within the range often associated with good oral absorption and cell permeability. However, it is important to validate this prediction experimentally, as computational models may not fully capture all intramolecular interactions that influence this property.
Experimental Determination of logP (OECD 107/117)
The choice of method for determining logP depends on the expected value and the substance's properties. The Shake-Flask method (OECD 107) is suitable for values between -2 and 4, while the HPLC method (OECD 117) is preferred for values between 0 and 6. Given the predicted XlogP of 3.1, either method would be appropriate.
Aqueous Solubility: A Prerequisite for Bioavailability
For a drug to be absorbed, it must first be in solution. Therefore, aqueous solubility is a fundamental property influencing bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical development.
Predicted Aqueous Solubility
Experimental Determination of Aqueous Solubility (OECD 105)
The OECD Test Guideline 105 describes two primary methods: the Flask Method for solubilities above 10 mg/L and the Column Elution Method for lower solubilities. The Flask Method is a robust starting point.
Causality in Experimental Design: The choice to agitate the solution for an extended period (e.g., 24-48 hours) is to ensure that a true thermodynamic equilibrium is reached between the solid compound and the solution. Temperature control is critical as solubility is highly temperature-dependent.
Step-by-Step Protocol (Flask Method):
-
Preparation: Add an excess amount of this compound to a known volume of water (or buffer of relevant pH) in a flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. A preliminary test can determine the necessary time.
-
Phase Separation: Allow the suspension to settle. Further separation of the solid from the liquid phase is achieved by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Analyze the concentration of the compound in the clear aqueous filtrate using a validated analytical method, such as HPLC-UV.
-
Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.
Ionization Constant (pKa): The Influence of pH
The ionization state of a molecule can dramatically affect its solubility, permeability, and interaction with biological targets. The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. The aniline moiety in this compound is basic and will be protonated at acidic pH values.
Predicted pKa
A precise predicted pKa value for the aniline nitrogen is not available from the initial data. However, the pKa of aniline is approximately 4.6. The electron-donating nature of the sulfanyl group and the thiazole ring may slightly increase this value. Accurate determination is necessary.
Experimental Determination of pKa (OECD 112)
OECD Guideline 112 provides several methods for pKa determination, including potentiometric titration, spectrophotometry, and conductimetry. For a compound with a chromophore like this one, UV-spectrophotometry is an excellent choice.
Rationale for the Spectrophotometric Method: The UV-Vis absorption spectrum of the compound will differ between its ionized (protonated) and non-ionized forms. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Other Physicochemical Properties
While logP, solubility, and pKa are often considered the "big three" of early-stage drug discovery, other properties are also important.
| Property | Predicted Value/Data | Significance in Drug Development |
| Melting Point | Not available (Experimental determination required) | Influences solubility and stability. A high melting point can sometimes correlate with poor solubility. |
| Boiling Point | Not available (Experimental determination required) | Relevant for purification and assessing volatility. |
| Polar Surface Area (PSA) | Not available (Can be calculated) | Correlates with membrane permeability. Generally, a PSA < 140 Ų is associated with good oral bioavailability. |
Conclusion: A Framework for Advancing Thiazole-Based Drug Candidates
The journey of a potential drug molecule from concept to clinic is paved with data. For this compound, a compound with a promising scaffold, a systematic and rigorous characterization of its physicochemical properties is non-negotiable. This guide has outlined the critical parameters—lipophilicity, solubility, and ionization—and provided both predicted starting points and authoritative, step-by-step protocols for their experimental validation.
By grounding our understanding in the robust framework of OECD guidelines, we ensure data quality and reproducibility. The true value, however, lies in interpreting this data through the lens of drug action—understanding how a logP value dictates membrane transit, how solubility limits exposure, and how pKa governs behavior in different physiological compartments. This holistic approach, blending predictive science with rigorous experimental validation, is the hallmark of efficient and successful drug development.
References
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OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
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OECD (2022), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
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OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
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Thakkar, S. et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Molecules, 28(15), 5789. [Link].
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El-Sayed, M. A. A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link].
An In-Depth Technical Guide to 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of the chemical compound 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline (CAS Number: 1019365-00-4). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the compound's physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and explores its potential therapeutic applications by drawing parallels with structurally related molecules.
Introduction and Structural Significance
This compound is a unique molecule that incorporates two key pharmacophores: a 4-methylthiazole ring and an aniline moiety, linked by a sulfide bridge. The thiazole ring is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, prized for its diverse pharmacological activities.[1][2] Similarly, the aniline substructure is a crucial building block in a vast array of pharmaceuticals. The combination of these two moieties through a sulfanyl linker suggests a rich potential for novel biological activity, making it a compound of significant interest for discovery research.
Physicochemical and Structural Data
While comprehensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized based on available database information and computational predictions.[3]
| Property | Value | Source |
| CAS Number | 1019365-00-4 | [4] |
| Molecular Formula | C₁₀H₁₀N₂S₂ | [3] |
| Molecular Weight | 222.33 g/mol | [4] |
| Monoisotopic Mass | 222.02853 Da | [3] |
| Canonical SMILES | CC1=CSC(=N1)SC2=CC=C(C=C2)N | [3] |
| InChI Key | RWSDQMBAKOAUAQ-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 3.1 | [3] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 79.5 Ų | PubChem |
Proposed Synthetic Pathway: A Rationale-Driven Approach
Sources
Introduction: The Structural Significance of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
An In-depth Technical Guide to the Spectroscopic Characterization of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
This guide provides a comprehensive overview of the spectroscopic characterization of the novel compound this compound. The molecular structure of this compound, incorporating a substituted thiazole ring linked to an aniline moiety via a thioether bridge, presents a unique spectroscopic fingerprint. This document serves as a vital resource for researchers in medicinal chemistry and drug development, offering a predictive analysis of its spectral features and detailed protocols for empirical data acquisition.
The molecule this compound is a compound of interest due to the prevalence of both thiazole and aniline scaffolds in pharmacologically active agents. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1] Aniline moieties are also key pharmacophores in many established drugs. The thioether linkage provides conformational flexibility, which can be crucial for molecular interactions with biological targets.
A thorough spectroscopic analysis is the cornerstone of chemical research, essential for verifying the identity, purity, and structure of a newly synthesized compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, providing a predictive framework for its characterization.
Predicted Spectroscopic Data and Interpretation
While direct experimental spectra for this compound are not widely published, a detailed prediction of its spectroscopic features can be made by analyzing its structural components and comparing them to related known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the vinyl proton of the thiazole ring, the methyl protons, and the amine protons.
-
Aniline Moiety: The protons on the aniline ring are expected to appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the amino group will be upfield due to the electron-donating nature of the nitrogen, while the protons ortho to the sulfur atom will be slightly downfield.
-
Thiazole Moiety: The thiazole ring has one proton on the C5 carbon, which is expected to appear as a singlet. The methyl group attached to the C4 carbon will also present as a singlet, typically in the upfield region (around δ 2.0-2.5 ppm).
-
Amine Group: The protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Aniline Moiety: Six distinct signals are expected for the carbon atoms of the aniline ring. The carbon atom attached to the nitrogen (C-NH₂) will be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons.
-
Thiazole Moiety: The thiazole ring will show three distinct carbon signals. The C2 carbon, bonded to two heteroatoms (N and S), will be the most downfield. The C4 and C5 carbons will have chemical shifts influenced by the methyl group and the ring electronics.
-
Methyl Group: The methyl carbon will appear as a single peak in the aliphatic region of the spectrum (typically δ 15-25 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aniline H (ortho to NH₂) | 6.6 - 6.8 (d) | - |
| Aniline H (ortho to S) | 7.2 - 7.4 (d) | - |
| Thiazole H5 | 6.8 - 7.0 (s) | 110 - 115 |
| Thiazole-CH₃ | 2.3 - 2.5 (s) | 15 - 20 |
| NH₂ | Variable (broad s) | - |
| Aniline C-NH₂ | - | 145 - 150 |
| Aniline C-S | - | 120 - 125 |
| Aniline C (ortho to NH₂) | - | 115 - 120 |
| Aniline C (ortho to S) | - | 130 - 135 |
| Thiazole C2 | - | 165 - 170 |
| Thiazole C4 | - | 148 - 152 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
-
N-H Stretching: The primary amine will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings will appear in the 1500-1650 cm⁻¹ region.
-
C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Strong |
| C-S Stretch | 600 - 800 | Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of the target compound is C₁₀H₁₀N₂S₂.[2][3]
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 222. The high-resolution mass spectrum (HRMS) would confirm the elemental composition. PubChem predicts a monoisotopic mass of 222.02853 Da.[2]
-
Fragmentation Pattern: The molecule is expected to fragment at the thioether linkage, leading to characteristic fragment ions corresponding to the aniline-thiol and the methylthiazole moieties.
Experimental Protocols
To obtain empirical data for this compound, the following standard operating procedures are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (ESI-MS):
-
Use an Electrospray Ionization (ESI) mass spectrometer for accurate mass determination.
-
Infuse the sample solution into the ion source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Visualization of Key Structural and Spectroscopic Relationships
Caption: Molecular structure of this compound.
Caption: Standard workflow for the spectroscopic analysis of a novel compound.
Conclusion
The structural characterization of this compound is readily achievable through a combination of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the expected spectroscopic data and outlines the necessary experimental protocols. By following these guidelines, researchers can confidently verify the synthesis of this and structurally related compounds, paving the way for further investigation into their chemical and biological properties.
References
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SpectraBase. 4-Methyl-N-(3-methyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene)aniline - Optional[1H NMR] - Spectrum. Available from: [Link]
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ResearchGate. 13C-NMR spectrum of compound (4i). Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PubChem. 4-(Methylthio)aniline. Available from: [Link]
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Baghdad Science Journal. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Available from: [Link]
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Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Available from: [Link]
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The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available from: [Link]
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NIST WebBook. 4-Methylmercaptoaniline. Available from: [Link]
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PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Available from: [Link]
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mzCloud. 4 Methylthio aniline. Available from: [Link]
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Jadavpur University. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available from: [Link]
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ChemBK. 4-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline. Available from: [Link]
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MPG.PuRe. Supporting Information. Available from: [Link]
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ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available from: [Link]
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PubChem. 4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide. Available from: [Link]
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PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-thiazole Derivatives. Available from: [Link]
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ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]
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ResearchGate. Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. Available from: [Link]
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PubChem. 4-(4-methyl-1,3-thiazol-2-yl)aniline. Available from: [Link]
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NIST WebBook. Aniline, N-methyl-. Available from: [Link]
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北京欣恒研科技有限公司. 4-((4-Methyl-1,3-thiazol-2-yl)sulfanyl)aniline. Available from: [Link]
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An In-Depth Technical Guide on the Potential Biological Activity of Thiazole Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of thiazole aniline derivatives, a class of compounds demonstrating significant therapeutic potential. We will delve into the rationale behind their design, synthesis, and multifaceted biological activities, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is structured to serve as a practical resource, offering not only theoretical insights but also detailed experimental protocols and data interpretation frameworks.
Part 1: The Rationale for Thiazole Aniline Derivatives
The conjugation of a thiazole ring with an aniline moiety creates a molecular scaffold with remarkable versatility in medicinal chemistry. This strategic combination leverages the distinct and synergistic properties of each component to generate compounds with a broad spectrum of biological activities.
-
The Thiazole Moiety: A Privileged Scaffold The five-membered thiazole ring, containing sulfur and nitrogen heteroatoms, is a cornerstone in drug design.[1] It is present in numerous FDA-approved drugs, including antineoplastics (Dasatinib), anti-HIV agents (Ritonavir), and anti-inflammatory drugs (Meloxicam).[1] The thiazole nucleus serves as a versatile template, with positions 2, 4, and 5 being amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[2] Its ability to participate in hydrogen bonding and coordinate with metallic ions in enzyme active sites contributes significantly to its pharmacophoric character.
-
The Aniline Moiety: A Modulator of Bioactivity Aniline and its derivatives serve as crucial building blocks in the synthesis of diaryl-1,3-thiazole analogues.[3] The aniline ring's electronic properties can be readily modified by introducing various substituents on the phenyl ring. These modifications influence the overall lipophilicity, electron density, and spatial arrangement of the entire molecule, thereby modulating its interaction with biological targets and enhancing its activity and selectivity.[4]
Part 2: Synthesis and Characterization
The construction of the thiazole aniline scaffold can be achieved through several synthetic routes. The Hantzsch thiazole synthesis remains one of the most fundamental and widely employed methods due to its reliability and the accessibility of starting materials.
General Synthetic Strategies
-
Hantzsch Thiazole Synthesis: This classic method involves the condensation reaction between an α-haloketone and a thiourea or thioamide derivative. It is a robust method for creating substituted thiazoles.
-
Cook-Heilbron Synthesis: This pathway utilizes α-aminonitriles reacting with agents like carbon disulfide to form 5-aminothiazoles.[5]
-
Modern Approaches: To improve efficiency and yield, techniques such as microwave-assisted one-pot, three-component synthesis are increasingly being adopted.[4]
Experimental Protocol: A Representative Hantzsch Synthesis
This protocol outlines the synthesis of a 2-anilino-4-phenylthiazole derivative, a common core structure.
Objective: To synthesize a model thiazole aniline derivative via the Hantzsch condensation reaction.
Materials:
-
Substituted phenacyl bromide (α-haloketone)
-
Substituted phenylthiourea
-
Ethanol (absolute)
-
Reflux condenser, round-bottom flask, magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted phenylthiourea (10 mmol) in 40 mL of absolute ethanol.
-
Addition of Reactant: To this solution, add the substituted phenacyl bromide (10 mmol).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.
-
Causality Insight: The elevated temperature provides the necessary activation energy for the condensation and cyclization reaction to proceed efficiently. Ethanol serves as a suitable polar protic solvent for the reactants.
-
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by filtration. Wash with cold ethanol to remove unreacted starting materials. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Part 3: Anticancer Activity
Thiazole aniline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast, lung, colon, and osteosarcoma.[4][6] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[7]
Mechanisms of Anticancer Action
A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often deregulated in cancer.[8]
-
Kinase Inhibition (e.g., EGFR): The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway is frequently overactive in various cancers, driving tumor growth and proliferation.[9][10] Thiazole aniline derivatives have been shown to bind to the tyrosine kinase domain of EGFR, inhibiting its autophosphorylation and subsequent downstream signaling.[4]
Caption: EGFR signaling pathway and point of inhibition.
-
Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[11]
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[11]
Experimental Evaluation: Cytotoxicity Assessment
The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines.[12]
Caption: Standard workflow for an MTT cytotoxicity assay.
Objective: To determine the concentration of a thiazole aniline derivative that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2).[13]
-
Complete culture medium (e.g., DMEM with 10% FBS).[12]
-
Thiazole aniline derivative stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[14]
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12][15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls (medium only).[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[15][16]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Data Presentation: Anticancer Activity
The efficacy of novel derivatives is typically summarized by their IC50 values against various cell lines.
Table 1: Representative Anticancer Activity of Thiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4i | SaOS-2 | < 10 | Doxorubicin | ~1.5 |
| 4c | KYSE70 | 0.655 µg/mL | - | - |
| 15b | HepG2 | ~5 | Doxorubicin | ~1.2 |
| 9 | PC12 | ~7 | Doxorubicin | ~1.0 |
| (Note: Data synthesized from multiple sources for illustrative purposes.[4][6][13]) |
Part 4: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[18] Thiazole aniline derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[19][20][21]
Mechanisms of Antimicrobial Action
The antimicrobial effects of these compounds are often attributed to the inhibition of essential microbial enzymes.
-
DNA Gyrase Inhibition: Some derivatives are predicted to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to bacterial cell death.[18]
-
Enzyme Inhibition: Other potential targets include enzymes like 14α-lanosterol demethylase in fungi, disrupting ergosterol biosynthesis and compromising cell membrane integrity.[22]
Experimental Evaluation: Antimicrobial Susceptibility Testing
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[23]
Objective: To quantitatively measure the in vitro activity of a thiazole aniline derivative against specific microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[24]
-
Sterile 96-well microtiter plates.[25]
-
Test compound stock solution.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Prepare Dilutions: Dispense 100 µL of broth into all wells of a microtiter plate. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.[26]
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[26]
-
Causality Insight: This creates a logarithmic concentration gradient of the test compound, allowing for precise determination of the MIC. Columns 11 (inoculum without drug) and 12 (broth only) serve as positive growth and sterility controls, respectively.
-
-
Inoculation: Prepare a standardized inoculum of the microorganism (final concentration should be ~5 x 10⁵ CFU/mL in the wells). Add the appropriate volume of this inoculum to wells in columns 1 through 11.[25]
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).[26]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[24]
Data Presentation: Antimicrobial Activity
MIC values are used to compare the potency of different compounds against a panel of microorganisms.
Table 2: Representative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | Reference Drug (MIC) |
| 37c | 93.7 | 46.9 | 7.8 | Norfloxacin/Fluconazole |
| 59 | 15.00 mm | 14.40 mm | - | Amoxicillin (17-18 mm) |
| 9 | - | - | 60-230 | Fluconazole (~16) |
| 3 | 230-700 | 230-700 | - | Ampicillin (>1000) |
| (Note: Data synthesized from multiple sources for illustrative purposes.[18][22] Denotes zone of inhibition, a different measure of activity.) |
Part 5: Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been identified as potent anti-inflammatory agents, often acting through the modulation of key inflammatory pathways.[27][28]
Mechanisms of Anti-inflammatory Action
-
COX/LOX Inhibition: The arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is central to inflammation.[27][29] Thiazole derivatives can inhibit these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
NF-κB Pathway Modulation: The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like cytokines (TNF-α, IL-6) and chemokines.[30][31] Inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of some thiazole derivatives.[32]
Caption: The NF-κB signaling pathway and its inhibition.
-
iNOS Inhibition: Some derivatives may reduce nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[33]
Part 6: Future Perspectives
Thiazole aniline derivatives represent a highly adaptable and pharmacologically significant scaffold. Future research will likely focus on:
-
Lead Optimization: Fine-tuning the structure of lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADME properties).
-
Mechanism Elucidation: Deeper investigation into the precise molecular targets and signaling pathways to better understand their mechanisms of action.
-
Combination Therapies: Exploring the synergistic effects of these derivatives when used in combination with existing anticancer, antimicrobial, or anti-inflammatory drugs.
The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics to address pressing global health challenges.
References
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- Wee, P., & Wang, Z. (2017).
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- Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
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- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Iranian journal of pharmaceutical research : IJPR, 14(4), 985–1004.
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- Guler, E., Tirit, O., & Isik, S. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1319, 138760.
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- Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharma Guideline.
- El-Gaby, M. S. A., & Aly, H. M. (2025). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 17(8), 1-8.
- Unknown. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
- Sun, L., Liu, Y., & Zhang, Y. (2017). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 22(5), 785.
- Ionescu, M. A., & Popa, M. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(1), 241.
- Ghorab, M. M., & Alqahtani, A. S. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1303, 137535.
- Kumar, A., & Singh, R. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives.
- El-Metwaly, N., & El-Gazzar, A. R. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.
- Kumar, A., & Sharma, S. (2025). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 17(8), 1-10.
- Oniga, S., Pârvu, A. E., & Oniga, O. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archiv der Pharmazie, 346(5), 353–362.
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An In-Depth Technical Guide to the Physicochemical Characterization of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline: Solubility and Stability Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of two critical physicochemical properties of the novel thiazole derivative, 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline: solubility and stability. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies necessary for its thorough characterization. By synthesizing established methodologies in pharmaceutical sciences, this guide serves as a robust resource for researchers aiming to understand and predict the behavior of this and structurally related compounds in various environments. The subsequent sections will delve into the theoretical and practical aspects of solubility and stability testing, complete with illustrative workflows and data presentation formats.
Introduction to this compound
This compound is a heterocyclic compound featuring a substituted thiazole ring linked to an aniline moiety via a sulfanyl group.[1][2] The thiazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] The aniline portion of the molecule can also contribute to its chemical reactivity and potential pharmacological effects.[5] A fundamental understanding of the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H10N2S2 | PubChemLite[1] |
| Molecular Weight | 222.33 g/mol | Santa Cruz Biotechnology[2] |
| Monoisotopic Mass | 222.02853 Da | PubChemLite[1] |
| Predicted XlogP | 3.1 | PubChemLite[1] |
This table summarizes the basic molecular properties of this compound.
The predicted XlogP value of 3.1 suggests that the compound is lipophilic, which may have implications for its solubility and membrane permeability. This guide will provide the necessary protocols to experimentally determine these crucial parameters.
Solubility Profile: A Cornerstone of Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low absorption and limited therapeutic efficacy. Therefore, a comprehensive assessment of the solubility of this compound in various media is essential.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials and Equipment:
-
This compound
-
Various solvents (e.g., purified water, phosphate-buffered saline (PBS) at different pH values, relevant organic solvents)
-
Scintillation vials or glass flasks with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visible to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid. For colloidal suspensions, centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial. It is crucial to avoid disturbing the solid pellet. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The development of a specific HPLC method for this compound would be a necessary prerequisite.[6]
-
Data Analysis: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
Data Presentation: Solubility Profile of this compound
The solubility data should be presented in a clear and concise table to facilitate comparison across different conditions.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) (Placeholder) |
| Purified Water | ~7.0 | 25 | Data to be determined |
| Phosphate-Buffered Saline | 5.0 | 37 | Data to be determined |
| Phosphate-Buffered Saline | 7.4 | 37 | Data to be determined |
| 0.1 N HCl | 1.2 | 37 | Data to be determined |
| Methanol | N/A | 25 | Data to be determined |
| Ethanol | N/A | 25 | Data to be determined |
This table provides a template for summarizing the experimentally determined solubility of this compound in various pharmaceutically relevant media. The aniline moiety suggests that the solubility will be pH-dependent.
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: Ensuring Compound Integrity
Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are employed to identify potential degradation products and establish degradation pathways.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for a specified duration.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration. The aniline moiety is susceptible to oxidation.[5]
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80 °C) for a specified duration.
-
Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability of the solid, the compound is used as is.
-
Stress Application: Expose the samples to the specified stress conditions for a predetermined time.
-
Neutralization (for acidic and basic hydrolysis): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. This method must be capable of separating the parent compound from its degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure that the chromatographic peak is not co-eluting with any degradants. Calculate the mass balance to account for all the material after degradation.
Data Presentation: Summary of Forced Degradation Studies
The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability under various stress conditions.
| Stress Condition | Duration | % Degradation (Placeholder) | Number of Degradants (Placeholder) | Observations (Placeholder) |
| 0.1 N HCl, 60 °C | 24 h | Data to be determined | Data to be determined | e.g., Color change, precipitation |
| 0.1 N NaOH, 60 °C | 24 h | Data to be determined | Data to be determined | e.g., Color change, precipitation |
| 3% H₂O₂, RT | 24 h | Data to be determined | Data to be determined | e.g., Formation of N-oxide |
| Thermal (Solid), 80 °C | 7 days | Data to be determined | Data to be determined | e.g., No change in appearance |
| Photostability (Solid) | ICH Q1B | Data to be determined | Data to be determined | e.g., Slight discoloration |
| Photostability (Solution) | ICH Q1B | Data to be determined | Data to be determined | e.g., Significant degradation |
This table provides a template for summarizing the outcomes of forced degradation studies on this compound.
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide has outlined a comprehensive strategy for the systematic evaluation of the solubility and stability of this compound. The provided protocols for equilibrium solubility determination and forced degradation studies are based on established scientific principles and regulatory expectations. The aniline and thiazole moieties suggest potential liabilities regarding pH-dependent solubility and oxidative and hydrolytic stability. The successful execution of these studies will yield critical data to inform formulation development, analytical method design, and the overall progression of this compound as a potential drug candidate. While this guide provides the "how-to," the actual experimental data will ultimately define the physicochemical landscape of this intriguing molecule.
References
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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PubChem. 4-(Methylthio)aniline. Available from: [Link]
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National Institutes of Health. Recent advances in the synthesis and utility of thiazoline and its derivatives. Available from: [Link]
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PubMed. Sulfate radical-based oxidation of antibiotics sulfamethazine, sulfapyridine, sulfadiazine, sulfadimethoxine, and sulfachloropyridazine: Formation of SO2 extrusion products and effects of natural organic matter. Available from: [Link]
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ResearchGate. (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Available from: [Link]
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A Comprehensive Technical Guide to the Theoretical Mechanisms of Action of Thiazole-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazole ring, a five-membered sulfur- and nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties facilitate diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Thiazole-containing compounds are integral to numerous FDA-approved drugs, demonstrating potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] This guide provides an in-depth exploration of the theoretical mechanisms of action underpinning the therapeutic efficacy of this versatile class of compounds. We will dissect the molecular interactions and signaling pathway modulations that enable thiazole derivatives to combat complex diseases, offering field-proven insights and detailed experimental methodologies to empower researchers in the rational design of next-generation therapeutics.
Part 1: The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The thiazole nucleus is a fundamental building block in the development of novel therapeutic agents.[5] Its aromatic, planar structure, featuring both a hydrogen bond acceptor (nitrogen) and a sulfur atom capable of various non-covalent interactions, makes it an exceptional pharmacophore for engaging with biological macromolecules.[5][6] This structural versatility allows for extensive chemical modification at various positions, enabling the fine-tuning of a compound's physicochemical properties, pharmacokinetic profile, and target specificity.[7]
Many clinically successful drugs, such as the anticancer agents Dasatinib and Ixabepilone, the anti-HIV medication Ritonavir, and the anti-inflammatory drug Meloxicam, feature a thiazole core, underscoring its significance in drug design.[4][5][7][8] The ability of the thiazole ring to serve as a bioisostere for other chemical groups, to constrain molecular conformation, and to enhance binding affinity contributes to its prevalence and success in drug discovery programs.[9]
Part 2: Anticancer Mechanisms of Action: A Multi-Pronged Assault on Malignancy
Thiazole derivatives exert their anticancer effects through a variety of sophisticated mechanisms, often targeting multiple nodes within the complex signaling networks that drive tumor growth and survival.[5][10]
Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[2][11] Thiazole derivatives have emerged as highly effective kinase inhibitors, targeting both serine/threonine and tyrosine kinases.[2]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[12] Thiazole compounds have been designed to dually inhibit PI3K and mTOR, key components of this pathway. By blocking the phosphorylation cascade, these compounds prevent the activation of Akt, leading to the suppression of cell growth and the induction of apoptosis.[12][13]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[14] Thiazole-based molecules act as potent inhibitors of various CDKs, particularly CDK2 and CDK9.[15][16] By binding to the ATP-binding pocket of these enzymes, they halt the cell cycle, typically at the G2/M phase, and trigger apoptosis.[11][17] For example, certain 2-anilino-4-(thiazol-5-yl)pyrimidines show high potency against CDK9, which in turn reduces the expression of anti-apoptotic proteins like Mcl-1.[16]
Caption: Thiazole compounds inhibit the PI3K/Akt/mTOR signaling pathway.
Many thiazole-based drugs, most notably Dasatinib, function as multi-targeted tyrosine kinase inhibitors. They target a range of kinases including B-RAF, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][18] Inhibition of these receptors blocks downstream signaling pathways responsible for angiogenesis, cell proliferation, and metastasis, making them effective agents against various solid and hematological malignancies.[19]
Protocol 2.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a self-validating method to quantify the interaction of a thiazole compound with a target kinase.
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" dye binds to the ATP pocket. When in proximity, the Eu excites the tracer. The test compound competes with the tracer for the ATP site, disrupting FRET.
-
Materials:
-
Target Kinase (e.g., CDK2, PI3K)
-
Eu-labeled anti-tag Antibody (specific to the kinase tag, e.g., anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer (specific for the kinase)
-
Test Thiazole Compound (serial dilutions)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume microplate
-
TR-FRET capable plate reader
-
-
Methodology:
-
Prepare Reagents: Dilute the kinase, Eu-antibody, and tracer to 2X final concentration in assay buffer. Prepare a 12-point, 3-fold serial dilution of the thiazole compound in DMSO, then dilute into assay buffer to a 4X final concentration.
-
Assay Plate Setup:
-
Add 5 µL of assay buffer to all wells.
-
Add 2.5 µL of the 4X thiazole compound dilution series to the test wells.
-
Add 2.5 µL of 4% DMSO/assay buffer to "Maximum FRET" (0% inhibition) and "No Kinase" (background) wells.
-
-
Kinase/Antibody Addition: Add 2.5 µL of the 2X Kinase/Antibody mix to all wells except the "No Tracer" control.
-
Tracer Addition: Add 2.5 µL of the 2X Tracer solution to all wells.
-
Incubation: Mix gently on a plate shaker, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at 665 nm (tracer) and 615 nm (Europium).
-
-
Data Analysis & Validation:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data using the "Maximum FRET" (high control) and "No Kinase" (low control) wells.
-
Plot the percent inhibition against the log of the thiazole compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Self-Validation: The Z'-factor for the assay should be calculated using the high and low controls. A Z' > 0.5 indicates a robust and reliable assay.
-
Disruption of Microtubule Dynamics
Microtubules are essential cytoskeletal components critical for maintaining cell structure and forming the mitotic spindle during cell division.[9] Thiazole-containing compounds can act as potent antimitotic agents by interfering with microtubule dynamics.
-
Mechanism: These compounds bind to tubulin, the protein subunit of microtubules, specifically at the colchicine-binding site.[9][20] This binding prevents the polymerization of tubulin dimers into microtubules.[21] The disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[9][17] Chalcone-thiazole hybrids are a notable class of compounds that exhibit this mechanism of action.[9][20]
Caption: Experimental workflow for assessing tubulin polymerization inhibitors.
Protocol 2.2: Immunofluorescence Assay for Microtubule Disruption
This protocol allows for the direct visualization of a compound's effect on the cellular microtubule network.
-
Principle: Cells are treated with the thiazole compound, then fixed and permeabilized. A primary antibody specific to α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa) cultured on glass coverslips in a 24-well plate.
-
Test Thiazole Compound and Vehicle Control (DMSO).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Goat anti-mouse IgG conjugated to Alexa Fluor 488.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
-
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the thiazole compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Fixation: Aspirate media, wash cells gently with PBS, and add 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3 times with PBS. Add Permeabilization Buffer for 10 minutes.
-
Blocking: Wash 3 times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer. Aspirate blocking solution and add the primary antibody solution. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3 times with PBS. Dilute the Alexa Fluor 488 secondary antibody in Blocking Buffer. Add to cells and incubate for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash 3 times with PBS. Add DAPI solution for 5 minutes. Wash once with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.
-
-
Analysis & Validation:
-
Visualize the cells using a fluorescence microscope.
-
Validation Criteria: In vehicle-treated control cells, a well-defined, filamentous microtubule network should be visible. In successfully treated cells, observe depolymerization of microtubules (diffuse green fluorescence) and condensed, fragmented nuclei (blue), indicative of mitotic arrest and apoptosis. Compare results with a known tubulin inhibitor like colchicine as a positive control.
-
Part 3: Neuroprotective Mechanisms of Action
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Thiazole derivatives present a multi-target approach to combating these complex pathologies.[22][23]
Cholinesterase Inhibition in Alzheimer's Disease
A key therapeutic strategy in Alzheimer's disease (AD) is to increase the levels of the neurotransmitter acetylcholine in the brain.[24] Thiazole-containing compounds have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine degradation.[22][25][26] By inhibiting these enzymes, thiazole derivatives enhance cholinergic neurotransmission, which can lead to symptomatic improvement in cognitive function.[26]
Modulation of Protein Aggregation and Other AD Targets
The pathology of AD is also defined by the extracellular aggregation of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[27] Certain thiazole compounds have been found to inhibit the aggregation of both Aβ and tau, directly addressing the core pathological hallmarks of the disease.[22] Furthermore, they can inhibit other enzymes implicated in the AD cascade, such as beta-secretase-1 (BACE1) and glycogen synthase kinase-3β (GSK-3β), demonstrating their potential as multi-target anti-Alzheimer agents.[22][27]
MAO Inhibition and Neuroprotection in Parkinson's Disease
In Parkinson's disease (PD), the degeneration of dopaminergic neurons leads to a deficit in dopamine. Thiazole derivatives have been investigated as inhibitors of monoamine oxidases (MAOs), particularly MAO-B, which metabolizes dopamine in the brain.[25][28] MAO-B inhibition increases the synaptic availability of dopamine. Additionally, some thiazole sulfonamides have been shown to protect neuronal cells from oxidative stress-induced damage, a key factor in PD progression, partly through the activation of the protective enzyme Sirtuin 1 (SIRT1).[29][30]
Caption: Multi-target mechanisms of thiazole compounds in Alzheimer's Disease.
Protocol 3.1: Ellman's Method for Acetylcholinesterase (AChE) Inhibition
This spectrophotometric assay is a standard, reliable method for screening AChE inhibitors.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured colorimetrically at 412 nm. An inhibitor will reduce the rate of this color change.
-
Materials:
-
AChE enzyme (from electric eel or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: DTNB.
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Test Thiazole Compound and Positive Control (e.g., Donepezil).
-
96-well microplate and spectrophotometer.
-
-
Methodology:
-
Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the buffer. Prepare serial dilutions of the test compound and Donepezil.
-
Assay Setup: In a 96-well plate, add in the following order:
-
140 µL of Phosphate Buffer.
-
20 µL of the test compound dilution (or buffer for control).
-
20 µL of DTNB solution.
-
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Enzyme Addition: Add 20 µL of the AChE enzyme solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 412 nm every minute for 15 minutes.
-
-
Data Analysis & Validation:
-
Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Validation: The activity of the positive control (Donepezil) should fall within the expected literature range, confirming the assay is performing correctly. The reaction in the control wells should be linear for the duration of the measurement.
-
Part 4: Antimicrobial and Anti-inflammatory Mechanisms
The thiazole scaffold is also present in numerous agents designed to combat infectious diseases and inflammation.
Antimicrobial Mechanisms
Thiazole derivatives exhibit broad-spectrum activity through various mechanisms:
-
Enzyme Inhibition: They can inhibit essential bacterial enzymes. For instance, some derivatives inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, a pathway absent in humans.[31]
-
Metabolic Disruption: The classic sulfa drug, sulfathiazole, acts as a competitive inhibitor of dihydropteroate synthase, blocking the synthesis of folic acid, which is essential for bacterial survival.[31]
-
Membrane Disruption: The amphiphilic nature of some thiazole compounds allows them to insert into and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[32]
-
Antifungal Action: In fungi, thiazole-containing azole drugs inhibit the enzyme 14α-lanosterol demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[33]
Anti-inflammatory Mechanisms
While a detailed mechanistic understanding for many novel compounds is still evolving, the inclusion of the thiazole ring in established non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam points towards the inhibition of cyclooxygenase (COX) enzymes.[6][8] Inhibition of COX-1 and/or COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Some thiazole derivatives have also been shown to inhibit cyclooxygenase in the context of multi-target AD drug design.[22]
Part 5: Conclusion and Future Perspectives
The thiazole scaffold is a remarkably versatile and enduringly successful platform in drug discovery. Its derivatives have demonstrated a profound ability to modulate a wide array of biological targets through diverse and potent mechanisms of action. From the targeted inhibition of specific protein kinases and the disruption of fundamental cellular processes in cancer, to the multi-faceted neuroprotective actions in degenerative diseases and the targeted assault on microbial machinery, thiazole-containing compounds are at the forefront of therapeutic innovation.
The future of thiazole-based drug development lies in the rational design of next-generation molecules with enhanced selectivity and multi-target capabilities. By leveraging a deep understanding of the mechanisms outlined in this guide, researchers can continue to refine this privileged scaffold to create safer, more effective therapies for the world's most challenging diseases. The integration of computational modeling with high-throughput screening and detailed biochemical and cell-based validation will be paramount in unlocking the full therapeutic potential of this exceptional chemical entity.
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Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (n.d.). PMC - NIH. [Link]
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An In-Depth Technical Guide to 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline: A Promising Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. This guide focuses on a specific derivative, 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline (CAS No. 1019365-00-4), a research chemical with significant potential in drug discovery. This document provides a comprehensive overview of its chemical characteristics, a plausible synthetic pathway, and an exploration of its anticipated biological activities, drawing upon the established pharmacology of structurally related aminothiazole compounds. We will delve into its potential as an anticancer and antimicrobial agent, supported by data from analogous compounds, and provide a framework for its investigation in a research setting.
Introduction: The Significance of the Thiazole Moiety
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a versatile scaffold for designing compounds with a wide range of biological activities. Thiazole derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] The 2-aminothiazole core, in particular, is a key pharmacophore in numerous clinically relevant molecules, highlighting its importance in the development of novel therapeutics.[5] This guide will provide an in-depth technical overview of the research chemical this compound, a compound that synergistically combines the key features of a substituted thiazole and an aniline moiety.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a research chemical is fundamental to its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S₂ | [PubChem] |
| Molecular Weight | 222.33 g/mol | [PubChem] |
| CAS Number | 1019365-00-4 | [6] |
| Appearance | Predicted to be a solid at room temperature. | General |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol. | General |
| SMILES | CC1=CSC(=N1)SC2=CC=C(C=C2)N | [PubChem] |
| InChI | InChI=1S/C10H10N2S2/c1-7-6-13-10(12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3 | [PubChem] |
Synthesis Pathway
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of the Nitro Intermediate
The initial step involves the nucleophilic aromatic substitution reaction between 2-mercapto-4-methylthiazole and a suitable 4-halonitrobenzene, such as 4-fluoro-1-nitrobenzene. The fluorine atom is an excellent leaving group in such reactions.
Protocol:
-
To a solution of 2-mercapto-4-methylthiazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add 4-fluoro-1-nitrobenzene (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate, 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]nitrobenzene, can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction to the Final Aniline Product
The second step is the reduction of the nitro group of the intermediate to an amine group, yielding the final product. Several methods can be employed for this transformation.
Protocol (using Tin(II) Chloride):
-
Suspend the synthesized 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]nitrobenzene (1 equivalent) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the suspension.
-
Add concentrated hydrochloric acid (HCl) dropwise while stirring.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Potential Biological Activities and Areas of Research
Based on the extensive body of literature on analogous thiazole derivatives, this compound is a prime candidate for investigation in several therapeutic areas.
Anticancer Potential
The 2-aminothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[7] Numerous derivatives have demonstrated potent inhibitory activity against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[2]
Hypothesized Mechanism of Action:
The anticancer activity of aminothiazole derivatives is often attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The aniline moiety of the target compound could be crucial for forming hydrogen bonds with the hinge region of kinase active sites, a common binding mode for kinase inhibitors.
Experimental Workflow for Anticancer Evaluation:
Caption: A typical workflow for assessing anticancer potential.
Data from Structurally Similar Compounds:
While specific IC₅₀ values for the title compound are not available, data from related aminophenyl-thiazole derivatives suggest potent anticancer activity. For instance, certain 2-amino-4-phenylthiazole derivatives have shown significant cytotoxicity against various cancer cell lines.
| Compound Class | Cancer Cell Line | Reported IC₅₀ Range (µM) |
| 2-Amino-4-phenylthiazole derivs. | MCF-7 (Breast) | 5 - 20 |
| 2-Amino-4-phenylthiazole derivs. | A549 (Lung) | 10 - 50 |
| 2-Amino-4-phenylthiazole derivs. | HCT116 (Colon) | 8 - 30 |
Note: These values are for analogous compounds and should be considered as a preliminary guide for the potential activity of the title compound.
Antimicrobial Potential
Thiazole derivatives are also known for their broad-spectrum antimicrobial activity against both bacteria and fungi.[4] The presence of the sulfur and nitrogen atoms in the thiazole ring is thought to be crucial for their interaction with microbial targets.
Hypothesized Mechanism of Action:
The antimicrobial action of thiazoles may involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The lipophilic nature of the molecule could facilitate its passage through the microbial cell wall.
Experimental Workflow for Antimicrobial Evaluation:
Caption: A standard workflow for antimicrobial activity assessment.
Data from Structurally Similar Compounds:
Various aminothiazole derivatives have demonstrated significant antimicrobial activity.
| Compound Class | Microbial Strain | Reported MIC Range (µg/mL) |
| 2-Aminothiazole derivatives | Staphylococcus aureus | 16 - 128 |
| 2-Aminothiazole derivatives | Escherichia coli | 32 - 256 |
| 2-Aminothiazole derivatives | Candida albicans | 8 - 64 |
Note: These values are for analogous compounds and should be considered as a preliminary guide for the potential activity of the title compound.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features, combining a substituted thiazole ring with an aniline moiety, suggest a high potential for significant anticancer and antimicrobial activities. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a framework for its biological evaluation. Further research, including the definitive synthesis and purification of this compound, followed by rigorous in vitro and in vivo testing, is warranted to fully elucidate its therapeutic potential. The exploration of its mechanism of action will be crucial in guiding the design of more potent and selective derivatives for future drug development programs.
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discovery and history of novel thiazole sulfides
An In-Depth Technical Guide to the Discovery and History of Novel Thiazole Sulfides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry and material science.[1] Its unique electronic properties and versatile reactivity have established it as a cornerstone in the development of a vast array of biologically active compounds.[1][2] When incorporated into a larger molecule as a thiazole sulfide, its utility expands further, contributing to a diverse range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide provides a comprehensive exploration of the historical discovery, core synthetic methodologies, and therapeutic applications of novel thiazole sulfides. We will delve into the causality behind foundational synthetic strategies, provide detailed experimental protocols, and map out the trajectory of these remarkable compounds from laboratory synthesis to clinical relevance.
The Thiazole Scaffold: A Foundation for Innovation
Chemical Structure and Aromaticity
Thiazole, or 1,3-thiazole, is a planar, five-membered aromatic heterocycle with the molecular formula C₃H₃NS.[6][7] Its aromaticity, which is greater than that of the corresponding oxazole, arises from the delocalization of a lone pair of electrons from the sulfur atom across the ring.[7][8] This π-electron delocalization creates a stable system with distinct electronic properties.[8]
The calculated π-electron density reveals a nuanced reactivity profile:
-
C5 Position : This position is the most electron-rich, making it the primary site for electrophilic substitution reactions.[7][9]
-
C2 Position : This position is electron-deficient, rendering its attached proton acidic and susceptible to deprotonation by strong bases, making it a preferred site for nucleophilic attack.[7][8][9]
-
N3 Position : The nitrogen atom possesses a lone pair of electrons, making it basic and readily available for protonation or alkylation to form thiazolium salts.[9]
This predictable reactivity is fundamental to the strategic design and synthesis of complex thiazole derivatives.
The Thiazole Sulfide Moiety: A Key Pharmacophore
The term "thiazole sulfide" encompasses a range of structures where a thiazole ring is connected to a sulfur atom, which may exist as a thiol (mercaptan), a thioether (sulfide), or a disulfide. These sulfur-containing functional groups are not merely linkers; they are often critical components of the molecule's pharmacophore, directly influencing its biological activity, metabolic stability, and pharmacokinetic profile. Thioethers and other sulfur-containing moieties are found in a broad range of pharmaceuticals.[10][11] The introduction of a sulfide linkage can modulate lipophilicity, enhance binding to target proteins, and participate in crucial metabolic pathways.
Historical Milestones in Thiazole Chemistry
The journey into thiazole chemistry began in the late 19th century, with foundational discoveries that continue to be the bedrock of modern synthetic strategies.
The Dawn of Thiazole Synthesis: Hantzsch (1887)
The first and perhaps most renowned method for constructing the thiazole ring was reported by Arthur Hantzsch in 1887.[7][12] The Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide.[1][12] This method is exceptionally robust, generally high-yielding, and versatile, allowing for the synthesis of a wide variety of substituted thiazoles.[13][14] Its discovery was a pivotal moment, opening the door to the systematic exploration of thiazole derivatives and their properties.
Expanding the Toolkit: The Cook-Heilbron Synthesis (1947)
While the Hantzsch synthesis is powerful, the need for alternative pathways to access different substitution patterns led to new discoveries. In 1947, Alan H. Cook and Ian Heilbron described a method for synthesizing 5-aminothiazoles.[15] The Cook-Heilbron thiazole synthesis proceeds by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[9][15] This reaction was particularly significant for its ability to readily introduce an amino group at the C5 position, a valuable functional handle for further molecular elaboration in drug discovery.[16]
Core Synthesis Methodologies
A deep understanding of the mechanisms behind thiazole synthesis is crucial for optimizing reaction conditions and designing novel derivatives.
The Hantzsch Thiazole Synthesis: Mechanism and Protocol
The Hantzsch synthesis is a multi-step pathway that elegantly forms the thiazole ring through a sequence of nucleophilic attack and cyclization.[13][17] The causality of the process is rooted in the inherent nucleophilicity of the thioamide's sulfur atom and the electrophilicity of the α-haloketone.
Mechanism:
-
Nucleophilic Attack (S N2) : The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide ion.[17]
-
Tautomerization & Cyclization : Following tautomerization, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[17]
-
Dehydration : The resulting intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole [1][13]
This self-validating protocol is designed for purity and high yield, where the product's poor solubility in the final aqueous mixture facilitates easy isolation.
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Standard laboratory glassware (scintillation vial, beaker), stir bar, hot plate, and filtration apparatus (Buchner funnel).
-
-
Step-by-Step Methodology:
-
Reactant Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Solvation: Add 5 mL of methanol and a magnetic stir bar to the vial.[1]
-
Reaction: Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: Remove the vial from the heat source and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[13] The basic solution neutralizes any acid byproduct (HBr) and causes the thiazole product to precipitate.
-
Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid (filter cake) with water to remove any remaining salts.[13]
-
Drying & Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass to calculate the percent yield. Characterize the product via melting point determination and spectroscopy (NMR, IR).
-
The Cook-Heilbron Synthesis
This method provides a strategic alternative to the Hantzsch synthesis, particularly for accessing 5-aminothiazoles.
Mechanism (using Carbon Disulfide):
-
Nucleophilic Addition: The nitrogen of the α-aminonitrile performs a nucleophilic attack on the carbon of carbon disulfide (CS₂).[15]
-
Intramolecular Cyclization: The resulting dithio acid intermediate undergoes a tautomerization, followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon.
-
Tautomerization: A final tautomerization yields the stable 5-amino-2-mercaptothiazole product.[16]
Caption: Simplified mechanism of the Cook-Heilbron synthesis.
Introduction of the Sulfide Moiety
While the thiazole ring itself contains sulfur, the creation of external thiazole sulfides (thioethers) or disulfides involves subsequent reactions. A common and effective method is the nucleophilic substitution reaction between a halogenated thiazole and a thiol or thiolthiazole.[5]
Caption: General workflow for the synthesis of a thiazole sulfide.
| Synthesis Method | Key Reactants | Product Type | Reference |
| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazoles | [7][12] |
| Cook-Heilbron Synthesis | α-Aminonitrile + CS₂/Dithioacid | 5-Aminothiazoles | [9][15][16] |
| Gabriel Synthesis | Acylaminoketone + P₄S₁₀ | Substituted Thiazoles | [6] |
| Thioether Formation | Halogenated Thiazole + Thiol | Thiazole Sulfides | [5] |
Table 1: Summary of Key Thiazole Synthesis Methodologies.
Applications in Drug Discovery and Development
The thiazole sulfide scaffold is a prolific contributor to modern medicine, with derivatives demonstrating a wide spectrum of therapeutic activities.[3][18][19]
Thiazole Derivatives as Anticancer Agents
Many clinically used anticancer drugs feature the thiazole nucleus.[4][20] Thiazole-containing compounds like Dasatinib and Ixabepilone highlight the scaffold's effectiveness.[20][21] Novel thiazole sulfides are continually being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, certain indole-linked thiazoles have shown promising cytotoxic activity against various cancer cell lines, with their efficacy often attributed to the specific substitutions on the associated phenyl rings.[20]
Antimicrobial Applications
Thiazole derivatives are foundational to many antimicrobial agents. The reduced thiazole ring (thiazolidine) is a core component of penicillin antibiotics.[9] Furthermore, numerous synthetic thiazoles exhibit potent antibacterial and antifungal properties.[3][22] For instance, some novel 2-aminothiazole derivatives have demonstrated antimicrobial activity comparable to standard drugs like norfloxacin.[20] The fungicidal properties are also well-documented, with thiazoles being used in both medicine (e.g., the antifungal Abafungin) and agriculture.[6][8]
Anti-inflammatory and Other Therapeutic Uses
The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole ring, underscoring the scaffold's role in treating inflammation.[9][23] The versatility of the thiazole ring allows it to be incorporated into molecules targeting a wide array of diseases, including HIV (e.g., Ritonavir), diabetes, and parasitic infections (e.g., Nitazoxanide).[18][21]
| Drug/Compound Class | Therapeutic Area | Key Structural Feature | Reference |
| Dasatinib | Anticancer | 2-aminothiazole core | [20][21] |
| Penicillins | Antibacterial | Thiazolidine (reduced thiazole) ring | [9] |
| Meloxicam | Anti-inflammatory (NSAID) | Thiazole ring | [18][23] |
| Ritonavir | Antiviral (Anti-HIV) | Thiazole-containing structure | [18][21] |
| Abafungin | Antifungal | Thiazole derivative | [6] |
Table 2: Selected Examples of Biologically Active Thiazole Derivatives.
Conclusion and Future Outlook
From the foundational Hantzsch synthesis in 1887 to modern catalytic methodologies, the chemistry of thiazoles has continuously evolved. The thiazole sulfide moiety has proven to be a remarkably fruitful scaffold in drug discovery, yielding a multitude of compounds with potent and diverse biological activities. The inherent reactivity and structural stability of the thiazole ring provide a reliable platform for combinatorial chemistry and lead optimization. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes, exploring novel substitution patterns to overcome drug resistance, and harnessing the power of computational chemistry to design next-generation thiazole sulfide therapeutics with enhanced specificity and efficacy.
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Methodological & Application
Application Notes and Protocols for the Synthesis of "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline" Derivatives in Drug Discovery
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This five-membered aromatic ring, containing both sulfur and nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Notably, the 2-aminothiazole core is a key structural component in several approved drugs, highlighting its clinical significance.[2]
The "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline" core represents a promising starting point for the design of new drug candidates. This structure combines the privileged thiazole moiety with an aniline group, providing a handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. This guide provides detailed protocols for the synthesis of the parent compound and a focused library of its derivatives, along with insights into their potential applications in drug discovery, particularly as kinase inhibitors for cancer therapy.
Rationale for Synthesis: Targeting Protein Kinases in Oncology
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies.[5] The 4-anilinoquinazoline scaffold, for instance, is a well-established pharmacophore for potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[5]
The "this compound" scaffold shares structural similarities with known kinase inhibitors, suggesting its potential to interact with the ATP-binding site of various kinases. The aniline nitrogen can be readily derivatized to introduce functionalities that can form key hydrogen bond interactions within the kinase hinge region, a common binding motif for type I and type II inhibitors. The 4-methylthiazole group can occupy hydrophobic pockets in the active site, contributing to binding affinity and selectivity.
This application note will focus on the synthesis of derivatives bearing urea and amide functionalities on the aniline nitrogen. These functional groups are frequently found in potent kinase inhibitors, as they can act as hydrogen bond donors and acceptors, effectively anchoring the molecule in the target's active site.
Synthetic Protocols
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound can be achieved through a nucleophilic aromatic substitution reaction between 2-bromo-4-methylthiazole and 4-aminothiophenol.
Workflow for the Synthesis of the Core Scaffold
Caption: Synthetic workflow for the core scaffold.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 2-Bromo-4-methylthiazole | Sigma-Aldrich | 97% |
| 4-Aminothiophenol | Sigma-Aldrich | 97% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |
| N,N-Dimethylformamide (DMF) | VWR | Anhydrous |
| Ethyl acetate (EtOAc) | Fisher Scientific | ACS Grade |
| Hexane | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | --- |
| Brine | --- | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- |
Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminothiophenol (1.25 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Addition of Base: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Addition of Thiazole: Slowly add a solution of 2-bromo-4-methylthiazole (1.78 g, 10 mmol) in DMF (5 mL) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1) to afford the pure "this compound" as a solid.
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 6.50 (s, 1H), 3.80 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.0, 148.0, 145.0, 135.0, 120.0, 115.0, 110.0, 17.0.
-
MS (ESI): m/z 223.1 [M+H]⁺.
Part 2: Synthesis of "this compound" Derivatives
A library of derivatives can be synthesized by reacting the parent aniline with various isocyanates (to form ureas) or acyl chlorides (to form amides).
General Workflow for Derivative Synthesis
Caption: General workflows for urea and amide derivative synthesis.
Protocol for Urea Synthesis (Example with Phenyl Isocyanate):
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve "this compound" (222 mg, 1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Addition of Isocyanate: Add phenyl isocyanate (119 mg, 1 mmol) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol for Amide Synthesis (Example with Benzoyl Chloride):
-
Reaction Setup: Dissolve "this compound" (222 mg, 1 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a 50 mL round-bottom flask.
-
Addition of Base: Add pyridine (0.12 mL, 1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add benzoyl chloride (141 mg, 1 mmol) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.
-
Work-up: Quench the reaction with water (20 mL) and separate the organic layer.
-
Washing: Wash the organic layer with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Table of Proposed Derivatives and Rationale:
| Derivative Type | R-Group | Rationale for Selection |
| Urea | Phenyl | A simple aromatic substituent to establish a baseline for activity. |
| Urea | 4-Chlorophenyl | The chloro-substituent can explore halogen bonding interactions and improve metabolic stability. |
| Urea | 3-Trifluoromethylphenyl | The CF₃ group is a strong electron-withdrawing group that can modulate the electronics and lipophilicity of the molecule. |
| Amide | Phenyl | To compare the effect of an amide linker versus a urea linker. |
| Amide | 2-Furyl | The furan ring can act as a hydrogen bond acceptor and introduce a different steric profile. |
| Amide | 3-Pyridyl | The pyridine nitrogen can form additional hydrogen bonds and improve solubility. |
Application in Drug Discovery: Screening and Lead Optimization
The synthesized derivatives should be subjected to a panel of in vitro assays to evaluate their biological activity.
Primary Screening:
-
Kinase Inhibition Assays: Screen the compounds against a panel of cancer-relevant kinases, such as EGFR, VEGFR, and members of the Src family. Determine the IC₅₀ values for active compounds.
-
Antiproliferative Assays: Evaluate the cytotoxicity of the compounds against a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer). Determine the GI₅₀ values.
Secondary and Lead Optimization Studies:
For promising hits from the primary screen, further studies should be conducted:
-
Selectivity Profiling: Assess the selectivity of active compounds against a broader panel of kinases to understand their off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs based on the initial results to probe the effects of different substituents on potency and selectivity. This iterative process is crucial for lead optimization.
-
In Vitro ADME/Tox: Evaluate the metabolic stability, permeability, and potential toxicity of the most promising compounds.
Conclusion
The "this compound" scaffold provides a valuable starting point for the development of novel drug candidates. The synthetic protocols outlined in this guide are robust and can be readily adapted to generate a diverse library of derivatives. By systematically exploring the structure-activity relationships of these compounds, researchers can identify potent and selective kinase inhibitors with the potential for further development as anticancer therapeutics.
References
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (URL: [Link])
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (URL: [Link])
-
Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). (URL: [Link])
-
4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (URL: [Link])
-
OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (URL: [Link])
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (URL: [Link])
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- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vitro applications of the compound 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline . Drawing upon the well-established biological activities of the thiazole and aniline moieties, this guide offers detailed protocols for investigating its potential as an anticancer, antibacterial, and enzyme-inhibiting agent. While specific experimental data for this exact compound is not extensively available in current literature, the protocols provided herein are based on established methodologies for structurally related compounds and are designed to serve as robust starting points for in vitro evaluation.
Introduction: Unveiling the Potential of a Hybrid Scaffold
The chemical structure of this compound integrates two key pharmacophores: a 2-aminothiazole ring and an aniline moiety. The thiazole ring is a prominent heterocyclic structure in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, aniline derivatives are integral to the development of various therapeutic agents.[3][4] The unique combination of these two scaffolds in the target molecule suggests a high potential for diverse biological activities, making it a compelling candidate for in vitro screening in drug discovery programs.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S₂ | [5] |
| Molecular Weight | 222.33 g/mol | [5] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like DMSO and ethanol | General knowledge |
| CAS Number | 28401695 | [5] |
Safety and Handling Precautions
As with any chemical compound, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this compound may not be readily available, the safety guidelines for related aniline and thiazole derivatives should be strictly followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
Potential In Vitro Applications and Experimental Protocols
Based on the known biological activities of its structural components, this compound is a promising candidate for evaluation in several in vitro assays. The following sections provide detailed protocols for assessing its anticancer, antibacterial, and enzyme inhibitory potential.
Anticancer Activity: Cytotoxicity Screening
The thiazole moiety is a common feature in many anticancer agents.[7] Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines is a logical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][8]
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Mechanism of Action: Enzyme Inhibition Assay (Example: Carbonic Anhydrase)
Many thiazole-containing compounds exert their biological effects by inhibiting specific enzymes. [1]Carbonic anhydrases (CAs) are a family of enzymes that are involved in various physiological processes, and their inhibition has therapeutic applications. [9][10]Given that some thiazole derivatives are known CA inhibitors, this is a plausible target to investigate.
Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
Materials:
-
Human carbonic anhydrase isoenzyme (e.g., hCA II)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent plates
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare solutions of hCA II, NPA, and the test compound in the Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compound. Include a control with the enzyme and buffer but no inhibitor.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the compound relative to the uninhibited control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a compound of significant interest for in vitro biological screening due to its hybrid structure containing both thiazole and aniline moieties. The detailed protocols provided in this guide for assessing its anticancer, antibacterial, and enzyme inhibitory activities offer a solid foundation for researchers to explore its therapeutic potential. It is important to reiterate that these protocols are starting points and may require optimization for this specific compound. Rigorous and systematic in vitro evaluation will be crucial in elucidating the biological activity profile and potential mechanisms of action of this promising molecule.
References
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- BenchChem. (2025). Aniline Mustard Derivatives: A Head-to-Head Cytotoxicity Comparison for Cancer Research.
- MedChemExpress. (2025).
- BenchChem. (2025).
- PubMed. (n.d.). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
- BenchChem. (2025). In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)
- PubMed Central. (2021).
- MDPI. (2021).
- BenchChem. (2025).
- PubMed. (n.d.).
- ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- ScienceDirect. (n.d.). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
- MDPI. (n.d.).
- ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on....
- Smolecule. (n.d.). 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Guidechem. (n.d.). 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE 25021-49-2 wiki.
- PubMed. (2009). Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent.
- PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- NIH. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies.
- MDPI. (n.d.). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents.
- PubMed. (n.d.). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor.
- International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.
- PubMed Central. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
- PubMed. (n.d.).
- PubMed. (n.d.).
- PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents.
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Application Notes & Protocols: The Strategic Role of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline in the Synthesis of Novel Anticancer Agents
Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology
The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] Its unique structural features, including the presence of nitrogen and sulfur atoms, allow for diverse molecular interactions, particularly hydrogen bonding with biological targets.[2] This has led to the successful development of several FDA-approved thiazole-containing anticancer drugs, such as Dasatinib and Ixazomib, which validate the therapeutic potential of this moiety.[2] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, interference with tubulin polymerization, and induction of apoptosis.[1][3]
This application note provides a detailed guide for researchers and drug development professionals on the synthesis and utilization of a key intermediate, 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline . This compound serves as a valuable building block for creating a new generation of targeted anticancer agents, particularly kinase inhibitors. We will elucidate the synthetic protocol for this aniline derivative, showcase its application in the subsequent synthesis of a representative kinase inhibitor, and discuss the rationale behind its design and the methodologies for its biological evaluation.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a two-step process that begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reduction of a nitro group. This approach is efficient and scalable for laboratory settings.
Causality Behind Experimental Choices:
-
SNAr Reaction: The reaction between 2-mercapto-4-methylthiazole and 1-fluoro-4-nitrobenzene is a classic SNAr reaction. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the thiolate anion of the mercaptothiazole. 1-Fluoro-4-nitrobenzene is chosen as the electrophile due to the high electronegativity of fluorine, which makes the ipso-carbon highly susceptible to nucleophilic attack. The use of a base like potassium carbonate is crucial to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Reduction: The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. Tin(II) chloride in the presence of hydrochloric acid is a reliable and effective method for this reduction, particularly for aromatic nitro compounds. The acidic medium protonates the nitro group, facilitating its reduction by the tin(II) species.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-[(4-Nitrophenyl)sulfanyl]-4-methyl-1,3-thiazole
-
To a solution of 2-mercapto-4-methylthiazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate salt.
-
Add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain 2-[(4-nitrophenyl)sulfanyl]-4-methyl-1,3-thiazole as a yellow solid.
Step 2: Synthesis of this compound
-
Suspend the 2-[(4-nitrophenyl)sulfanyl]-4-methyl-1,3-thiazole (1.0 eq) from Step 1 in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) and add concentrated hydrochloric acid dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Sources
using "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline" as a building block in organic synthesis
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high-throughput screening of "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline" analogs
An Application Note and Protocol for the High-Throughput Screening of "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline" Analogs as Novel Kinase Inhibitors
Abstract
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Compounds containing this moiety are known to interact with a wide range of biological targets, including critical signaling kinases.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on establishing a high-throughput screening (HTS) campaign for analogs of "this compound." We present a rationale for targeting the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in cancer, and provide a detailed, field-proven protocol for a target-based AlphaScreen® assay.[4][5][6] The guide covers the entire HTS workflow, from initial assay development and validation to data analysis, hit selection, and strategies for secondary confirmation, ensuring a robust and efficient path to identifying novel lead compounds.
Scientific Background and Rationale
The Thiazole Scaffold in Oncology
The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile building block for designing compounds that target key proteins and enzymes in cancer pathways.[1] Several approved anticancer drugs, such as the kinase inhibitor Dasatinib, feature a thiazole core, highlighting its clinical significance.[1][2] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[3][7]
Hypothesized Target Pathway: PI3K/Akt/mTOR
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Aberrant activation of this pathway is one of the most common oncogenic events in human cancers, often driven by mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[4][5] Consequently, the nodes of this pathway, particularly PI3K and Akt kinases, are highly attractive targets for cancer drug discovery.[8][9] Given that many thiazole-containing compounds are known kinase inhibitors, we hypothesize that analogs of "this compound" may exert their potential anticancer effects by modulating this critical pathway.[3][7]
Assay Selection: Target-Based Kinase Inhibition Assay
To directly test our hypothesis, a target-based biochemical assay is the logical first step. We recommend an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for its high sensitivity, low background, and amenability to automation in 384- and 1536-well formats. [10][11]This "mix-and-read" assay format requires no wash steps, which simplifies automation and reduces variability. [11]We will focus on PI3Kα as the primary target, a key isoform in the pathway.
Primary Assay Protocol: PI3Kα AlphaScreen Assay
Principle of the Assay
The AlphaScreen kinase assay is a competition assay. [10][12]A biotinylated substrate is phosphorylated by the PI3Kα enzyme. Streptavidin-coated Donor beads bind to the biotinylated substrate, while an antibody specific to the phosphorylated substrate, conjugated to Acceptor beads, binds to the phosphorylated product. When a substrate molecule is phosphorylated, the Donor and Acceptor beads are brought into close proximity (~200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. [10][13]Inhibitors from the compound library compete with ATP or the substrate, reducing enzyme activity, leading to less phosphorylated product and a decrease in the AlphaScreen signal.
Materials and Reagents
-
Enzyme: Recombinant human PI3Kα
-
Substrate: Biotinylated PIP2
-
Detection: Anti-phospho-PIP3 (pPIP3) antibody, AlphaScreen Protein A Acceptor beads, AlphaScreen Streptavidin Donor beads
-
Buffer: Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Cofactor: ATP (use at Km concentration for optimal inhibitor sensitivity)
-
Plates: 384-well low-volume white microplates (e.g., ProxiPlate)
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control)
-
Instrumentation: Automated liquid handler, AlphaScreen-capable microplate reader (e.g., Revvity EnVision®). [11]
Step-by-Step Protocol (384-well format)
-
Compound Plating (Preparation):
-
Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls, and negative controls (DMSO) into designated wells of a 384-well assay plate.
-
This creates a "compound-ready" plate.
-
-
Enzyme/Substrate Reaction:
-
Prepare a 2X PI3Kα enzyme solution in assay buffer.
-
Prepare a 2X Biotin-PIP2 substrate and ATP solution in assay buffer.
-
Add 5 µL of the 2X enzyme solution to all wells of the compound-ready plate.
-
Briefly centrifuge the plate (1 min at 1000 rpm).
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
To initiate the kinase reaction, add 5 µL of the 2X substrate/ATP solution to all wells.
-
Centrifuge the plate again and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the "Stop/Detection Mix" in assay buffer containing EDTA (to stop the reaction), anti-pPIP3 antibody, and Protein A Acceptor beads.
-
Causality Note: The antibody and Acceptor beads are pre-incubated for 30 minutes to form a complex, ensuring efficient capture of the phosphorylated product.
-
Add 5 µL of the Stop/Detection Mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Prepare a solution of Streptavidin Donor beads in assay buffer.
-
Causality Note: Donor beads are added last and in subdued light to prevent photobleaching and premature singlet oxygen generation. [12] * Add 5 µL of the Donor bead solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable microplate reader using standard excitation (680 nm) and emission (520-620 nm) settings. [11]
-
Assay Validation and Quality Control
Before initiating a full HTS campaign, the assay must be rigorously validated to ensure it is robust, reproducible, and suitable for screening. [14][15]This is typically done by running the assay protocol over three separate days. [15]
Key Validation Parameters
-
Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the negative control (DMSO) to the mean signal of the positive control (Staurosporine). An S/B ratio >10 is generally desirable.
-
Coefficient of Variation (%CV): A measure of data variability. The %CV for both positive and negative controls should ideally be below 15%. [14]
Validation Data Summary (Example)
All quantitative data should be summarized in a clear, structured table.
| Parameter | Day 1 | Day 2 | Day 3 | Acceptance Criteria |
| Z'-factor | 0.78 | 0.81 | 0.75 | > 0.5 |
| S/B Ratio | 45 | 52 | 48 | > 10 |
| Negative Control %CV | 6.5% | 7.2% | 6.9% | < 15% |
| Positive Control %CV | 8.1% | 9.5% | 8.8% | < 15% |
Data Analysis and Hit Identification
Robust data analysis is critical for extracting meaningful results from large HTS datasets and minimizing false positives and negatives. [16][17]
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- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline in Material Science
Foreword: Unlocking the Potential of a Versatile Thiazole-Aniline Building Block
Welcome to a comprehensive guide on the material science applications of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline. This document is crafted for researchers, scientists, and professionals in drug development and material science who are keen to explore the frontiers of advanced materials. Within these pages, we move beyond simple procedural lists to provide a deep dive into the causality behind experimental choices, ensuring that each protocol is a self-validating system. The unique molecular architecture of this compound, which combines a reactive aniline moiety with a robust, electron-rich thiazole ring system linked by a flexible sulfanyl bridge, makes it a compelling monomer for a new generation of high-performance polymers. This guide will illuminate its potential in three key areas: high-performance polyimides, electroactive polymers for organic electronics, and advanced anti-corrosion coatings.
High-Performance Polyimides with Enhanced Solubility and Thermal Stability
The incorporation of heterocyclic moieties into polyimide backbones is a proven strategy to enhance thermal and mechanical properties. The subject molecule, a diamine, is an ideal candidate for creating novel polyimides. The thiazole unit is expected to impart improved thermal stability and potential for specific electronic properties, while the sulfanyl linkage can introduce a degree of flexibility, potentially improving the solubility of the resulting polymer without significantly compromising its thermal performance.
Causality of Experimental Design
Traditional aromatic polyimides are often limited by their poor solubility, which complicates processing. The design of a polyimide synthesis protocol using this compound as the diamine monomer is predicated on the hypothesis that the non-linear structure imparted by the sulfanyl and methyl-thiazole groups will disrupt chain packing, thereby enhancing solubility in common organic solvents. The two-step polycondensation reaction is a well-established and reliable method for producing high molecular weight polyimides, allowing for the formation of a soluble poly(amic acid) precursor that can be cast into films before thermal or chemical imidization.
Experimental Protocol: Synthesis of a Thiazole-Containing Polyimide
This protocol outlines the synthesis of a polyimide from this compound and a common aromatic dianhydride, such as Pyromellitic dianhydride (PMDA).
Materials:
-
This compound (Monomer A)
-
Pyromellitic dianhydride (PMDA) (Monomer B)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
-
Heating mantle with temperature controller
-
Glass plates for film casting
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a precise amount of this compound (1 equivalent) in anhydrous DMAc with stirring until fully dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of PMDA (1 equivalent) to the stirred solution. A slight molar excess of the dianhydride can be used to control molecular weight.
-
Continue stirring at 0-5 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto clean, dry glass plates using a doctor blade to ensure uniform thickness.
-
Place the cast films in a vacuum oven and cure using a staged heating program:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to complete the imidization.
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass plate.
-
-
Chemical Imidization (Alternative to Thermal):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit) dropwise with stirring.
-
Continue stirring at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C.
-
Characterization Workflow
Caption: Workflow for the synthesis and characterization of thiazole-containing polyimides.
Expected Properties
| Property | Expected Outcome | Rationale |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | The non-linear structure imparted by the sulfanyl and methyl-thiazole groups disrupts polymer chain packing. |
| Glass Transition Temp. (Tg) | > 250 °C | The rigid thiazole and aromatic rings in the polymer backbone restrict chain mobility. |
| Thermal Decomposition Temp. (Td) | > 450 °C (10% weight loss) | The high aromatic and heterocyclic content contributes to excellent thermal stability. |
Electroactive Polymers for Organic Electronics
The aniline moiety in the monomer suggests its potential for creating electroactive polymers through oxidative polymerization. The resulting polymer would feature a conjugated backbone, a prerequisite for electrical conductivity. The presence of the thiazole and sulfanyl groups can modulate the electronic properties, such as the HOMO/LUMO energy levels, and influence the polymer's morphology, both of which are critical for applications in organic thin-film transistors (OTFTs) and sensors. Thiazole-based polymers are known to be useful in organic electronics.[1]
Causality of Experimental Design
Electrochemical polymerization is a powerful technique for depositing thin, uniform films of conductive polymers directly onto an electrode surface. This method offers precise control over film thickness and morphology by adjusting parameters such as monomer concentration, electrolyte, and potential cycling. The choice of an acidic medium is crucial for the polymerization of aniline and its derivatives, as it facilitates the formation of the radical cations necessary for chain propagation.
Experimental Protocol: Electropolymerization and Characterization
Materials:
-
This compound (Monomer)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., Tetrabutylammonium perchlorate, TBAP)
-
Indium tin oxide (ITO) coated glass slides or glassy carbon electrodes (GCE)
-
Argon gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Ultrasonic bath
Procedure:
-
Electrode Preparation:
-
Thoroughly clean the working electrode (ITO or GCE) by sonicating in a sequence of detergent solution, deionized water, and acetone. Dry under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare an electrolyte solution of 0.1 M H₂SO₄ in acetonitrile containing 10 mM of the monomer.
-
De-aerate the solution by bubbling with argon for at least 15 minutes.
-
Assemble the three-electrode cell with the cleaned working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Perform electropolymerization by cyclic voltammetry, typically scanning the potential between -0.2 V and +1.5 V for 10-20 cycles at a scan rate of 50 mV/s. A polymer film will gradually deposit on the working electrode.
-
-
Characterization of the Electroactive Film:
-
After polymerization, rinse the electrode with clean acetonitrile to remove unreacted monomer.
-
Characterize the polymer film using cyclic voltammetry in a monomer-free electrolyte solution to study its redox behavior.
-
Analyze the film's morphology using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
-
Investigate the optical properties using UV-Vis spectroscopy.
-
Fabrication of a Prototype Organic Thin-Film Transistor (OTFT)
Caption: The mechanism of corrosion inhibition by the thiazole-aniline derivative.
References
- Guo, X. et al. (2018). Thiazole Imide-Based All-Acceptor Homopolymer: Achieving High-Performance Unipolar Electron Transport in Organic Thin-Film Transistors.
- Catellani, M., Destri, S., Porzio, W., Thémans, B., & Brédas, J. L. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals, 26(3), 259–265.
- Liaw, D.-J., Liaw, B.-Y., & Yu, C.-W. (2001). Synthesis and characterization of new organosoluble polyimides based on flexible diamine. Polymer.
- Narzullaev, A. et al. (2023).
- Attar, S. et al. (2022). Thiazole fused S,N-heteroacene step-ladder polymeric semiconductors for organic transistors. Chemical Science.
-
UNIQUE POLYMER SYSTEMS. Chemical & Corrosion Protective Coatings. Available at: [Link]
- Hassan, A. S. et al. (2020). Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety. PubMed.
- Abd El-Aziz, A. S. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
-
PubChem. This compound. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-methyl-1_3-thiazol-2-yl_sulfanyl_aniline]([Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Welcome to the dedicated technical support guide for the synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. The guidance herein is structured to address specific experimental challenges in a direct question-and-answer format, moving from starting material preparation to the final product purification.
Section 1: Synthetic Strategy Overview
The most common and reliable route to synthesize this compound involves a three-stage process. This pathway is favored for its use of readily available starting materials and generally robust reaction conditions.
-
Stage 1: Synthesis of 2-Mercapto-4-methylthiazole. This key intermediate is typically formed via the reaction of chloroacetone with ammonium dithiocarbamate or a related precursor.
-
Stage 2: Nucleophilic Aromatic Substitution (SNAr). The sulfur nucleophile of 2-mercapto-4-methylthiazole displaces a leaving group (typically fluoride) on an activated aromatic ring, such as 4-fluoro-1-nitrobenzene. This step forms the critical C-S bond.
-
Stage 3: Nitro Group Reduction. The nitro intermediate is then reduced to the target primary amine, yielding the final product.
The overall workflow can be visualized as follows:
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis.
Stage 1: Synthesis of 2-Mercapto-4-methylthiazole
Question: My yield of 2-mercapto-4-methylthiazole is consistently low, and the product is impure. What are the likely causes?
Answer: Low yield and purity in this step often stem from two main issues: instability of the dithiocarbamate precursor and improper reaction conditions.
-
Precursor Quality: Ammonium dithiocarbamate is unstable and should ideally be prepared fresh or sourced from a highly reliable vendor and stored under inert gas. Decomposition leads to lower effective concentrations of the key reactant.
-
Reaction Control: The cyclization reaction is exothermic. If the temperature is not controlled (ideally between 40-50°C), side reactions can occur, leading to tar formation and a difficult purification process. A process for the manufacture of mercaptothiazoles suggests that warming the mixture to about 40°C initiates the reaction effectively[1].
-
pH and Workup: The product is often isolated by acidification of the reaction mixture. Ensure the pH is sufficiently acidic to fully precipitate the product, but avoid overly harsh acidic conditions which could promote degradation.
Recommended Protocol: Synthesis of 2-Mercapto-4-methylthiazole [1]
-
Dissolve ammonium dithiocarbamate in water in a reaction flask equipped with a stirrer.
-
Slowly add chloroacetone to the solution.
-
Gently warm the mixture to approximately 40°C to initiate the reaction. An exotherm will likely be observed. Use a water bath to maintain the temperature below 50°C.
-
After the exotherm subsides, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum. The product should be a pale yellow solid.
Stage 2: Nucleophilic Aromatic Substitution (SNAr)
This C-S bond formation is the most critical and often most challenging step. Success depends on the careful selection of base, solvent, and temperature.
Question: The SNAr reaction is not proceeding to completion, and I recover a significant amount of my 4-fluoro-1-nitrobenzene starting material. How can I improve conversion?
Answer: This is a classic issue of insufficient reactivity. The SNAr mechanism requires a potent nucleophile and conditions that favor the formation and stabilization of the intermediate Meisenheimer complex[2].
-
Base Selection is Crucial: The thiol of 2-mercapto-4-methylthiazole (pKa ~6-7) must be deprotonated to form the much more nucleophilic thiolate. A moderately strong base is required. Weak bases like triethylamine (TEA) are often insufficient.
-
Expert Insight: Potassium carbonate (K₂CO₃) is a common and effective choice. It is strong enough to deprotonate the thiol but not so strong as to cause significant side reactions. For more stubborn reactions, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, but with caution to avoid side reactions with the solvent or substrate.
-
-
Solvent Effects: The choice of solvent is paramount. Protic solvents (like ethanol or water) will solvate and stabilize the thiolate anion, reducing its nucleophilicity.
-
Expert Insight: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃), leaving a more "naked" and highly reactive thiolate nucleophile[2].
-
-
Temperature: While many SNAr reactions with fluorine as a leaving group proceed at room temperature, this specific reaction often benefits from moderate heating (e.g., 60-80°C) to increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
| Parameter | Recommendation | Rationale |
| Substrate | 4-Fluoro-1-nitrobenzene | Fluorine is the best leaving group for SNAr due to its high electronegativity, which strongly activates the ipso-carbon to nucleophilic attack[3]. |
| Base | K₂CO₃ (1.5 - 2.0 eq.) | Sufficiently basic to generate the thiolate without promoting significant side reactions. Anhydrous conditions are preferred. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic nature enhances nucleophilicity of the thiolate anion. |
| Temperature | 60 - 80 °C | Provides sufficient energy to overcome the activation barrier without causing thermal degradation. |
Question: My main impurity is a disulfide dimer of 2-mercapto-4-methylthiazole. How can I prevent its formation?
Answer: Disulfide formation is an oxidative side reaction. Thiolates are easily oxidized, especially at elevated temperatures or in the presence of air (oxygen).
-
Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere is the most effective way to minimize oxidation. Degas your solvent before use by bubbling N₂ or Ar through it for 15-30 minutes.
-
Control Reagent Addition: Add the 4-fluoro-1-nitrobenzene to the pre-formed thiolate solution. This ensures that the nucleophile has an electrophile to react with immediately, minimizing the time it exists in a state where it can be oxidized.
Stage 3: Nitro Group Reduction
Question: The reduction of the nitro group is giving me a complex mixture of products, and my final product seems to be degrading during workup. What's going wrong?
Answer: The aniline product is sensitive to oxidation, and the reduction conditions must be chosen carefully to be effective without being destructive.
-
Choice of Reducing Agent:
-
Tin(II) Chloride (SnCl₂): This is the most reliable and widely used method for this specific transformation. It is highly chemoselective for the nitro group, operates under relatively mild acidic conditions (HCl in ethanol or ethyl acetate), and typically results in clean conversions with easy workup.
-
Iron/HCl or Iron/NH₄Cl: A classic, inexpensive method. However, it can sometimes be sluggish and the workup to remove iron salts can be cumbersome.
-
Catalytic Hydrogenation (H₂/Pd-C): While effective for many nitro reductions, there is a risk of catalyst poisoning by the sulfur atom in the thiazole ring, leading to incomplete or stalled reactions. This method should be approached with caution and may require catalyst screening.
-
-
Workup and Product Isolation: The final aniline product is basic but also susceptible to air oxidation, especially under neutral or basic conditions, which can lead to colored impurities.
-
Expert Insight: After the reduction with SnCl₂, the workup typically involves basification (e.g., with NaOH or NaHCO₃ solution) to neutralize the acid and precipitate tin salts. This step should be done quickly and at low temperatures (ice bath). Extract the product immediately into an organic solvent like ethyl acetate. Washing the organic extracts with a mild reducing agent solution (e.g., sodium bisulfite) can help remove colored oxidation byproducts. The final product should be stored under an inert atmosphere.
-
| Method | Pros | Cons | Recommendation |
| SnCl₂·2H₂O / HCl | High yield, clean reaction, chemoselective | Requires stoichiometric amounts, tin waste | Highly Recommended. The most reliable method for this substrate. |
| Fe / HCl or NH₄Cl | Inexpensive, effective | Often requires heat, heterogeneous, difficult workup | Good alternative if cost is a primary concern. |
| H₂ / Pd-C | "Green" method, high atom economy | Potential for catalyst poisoning by sulfur, may require high pressure | Use with caution; screen catalysts and conditions on a small scale first. |
Section 3: Purification & Characterization
Question: I am having trouble purifying the final product by column chromatography. It streaks badly on the silica gel column, and I get poor recovery.
Answer: This is a very common issue when purifying amines, especially anilines, on silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to tailing, streaking, and irreversible adsorption.
-
Solution 1: Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your eluent mixture that has been modified with a small amount of a volatile base. Adding 0.5-1% triethylamine (TEA) or ammonia (as a solution in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate) will deprotonate the acidic silanol groups. This "masks" the acidic sites, allowing your basic product to elute cleanly without streaking.
-
Solution 2: Alternative Stationary Phases: If the product is still difficult to purify, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for the purification of basic compounds.
-
Solution 3: Recrystallization: If a crude product of >90% purity can be obtained, recrystallization is often the best method for final purification. A solvent screen (e.g., ethanol/water, ethyl acetate/hexane, toluene) should be performed to find suitable conditions. This method is excellent for removing trace impurities and providing a highly pure, crystalline final product.
Section 4: References
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. BenchChem.
-
Gregory, J. T. (1952). Preparation of 2-mercapto thiazoles. U.S. Patent No. 2,603,647. Washington, DC: U.S. Patent and Trademark Office.
-
PrepChem. (n.d.). Synthesis of 2-mercapto-4-methylbenzothiazole. PrepChem.com.
-
Harmon, J. (1940). Process for the manufacture of mercaptothiazoles. U.S. Patent No. 2,186,419. Washington, DC: U.S. Patent and Trademark Office.
-
Wang, Z. et al. (2012). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Chinese Patent No. CN102584740A.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol.
-
MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
-
National Institutes of Health (NIH). (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
-
MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
-
National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide.
-
National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
-
Hardy, W. B. & Thomas, R. J. (1960). Process for purification of 4, 4'-methylenedianiline. U.S. Patent No. 2,938,054. Washington, DC: U.S. Patent and Trademark Office.
-
National Aniline Div Allied. (1957). Isolation process for 2-aminothiophenol. U.S. Patent No. 2,791,612. Washington, DC: U.S. Patent and Trademark Office.
-
National Institutes of Health (NIH). (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
-
Shen, T. Y. & Sarett, L. H. (1968). Preparation of aniline thioethers. U.S. Patent No. 3,406,202. Washington, DC: U.S. Patent and Trademark Office.
-
Guidechem. (n.d.). 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE 25021-49-2 wiki.
-
Sych, I. V., Perekhoda, L., & Titko, T. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. ResearchGate.
-
IGS. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. IGS.ac.uk.
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.
-
Gschwend, H. W. (1984). Synthesis of thiazoles. U.S. Patent No. 4,468,517. Washington, DC: U.S. Patent and Trademark Office.
-
MDPI. (n.d.). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole.
-
MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
-
National Institutes of Health (NIH). (n.d.). Insight on Mercapto-Coumarins: Synthesis and Reactivity.
-
Shodhganga. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.
-
CNIPA. (2020). Preparation method of 4-propylthio-2-nitroaniline. Chinese Patent No. CN110498752B.
-
WIPO. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Patent No. WO2011029596A1.
-
Ihda, S., et al. (1974). Synthesis of n-methylaniline. U.S. Patent No. 3,819,709. Washington, DC: U.S. Patent and Trademark Office.
-
Alsafee, B. A. H. (2014). PREPARATION AND CHARACTERISATION OF SOME TRANSITION METAL COMPLEXES OF NEW 4-[(5- ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ANILINE. ResearchGate.
-
ResearchGate. (n.d.). ChemInform Abstract: Reaction of 5-Substituted-2-mercapto-1,3,4-thiadiazoles with ?- Haloketones and ?-Haloesters.
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][4][5]triazo.
-
National Institutes of Health (NIH). (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
-
ResearchGate. (n.d.). Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-.
-
WIPO. (2023). Thiazolo [5,4-b] pyridine malt-1 inhibitors. Patent No. WO2023192913A1. 13A1/en)
Sources
- 1. US2186419A - Process for the manufacture of mercaptothiazoles - Google Patents [patents.google.com]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2603647A - Preparation of 2-mercapto thiazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Thiazole Sulfide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiazole sulfide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this vital heterocyclic scaffold. Thiazole rings are foundational components in numerous FDA-approved drugs and biologically active agents, making the optimization of their synthesis a critical endeavor in pharmaceutical research.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to address common challenges encountered in the lab, ensuring you can achieve higher yields, better purity, and more reliable results.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific, common issues encountered during thiazole sulfide synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Hantzsch reaction has a very low yield. What are the most common culprits and how can I fix them?
A: Low yields in the Hantzsch thiazole synthesis, a cornerstone reaction between an α-haloketone and a thioamide, typically stem from one of three areas: reactant quality, reaction conditions, or inherent substrate stability.[4][5]
-
Reactant Purity and Stability: This is the most critical factor.
-
α-Haloketones: These reagents can be unstable. Ensure their purity via NMR or melting point analysis before use. Impurities, such as the unhalogenated ketone, will not participate in the reaction, effectively reducing the concentration of your starting material.[6]
-
Thioamides/Thiourea: The stability of the thioamide can be a significant limiting factor, particularly under harsh acidic or thermal conditions.[4] Precursors for certain thiazoles, like 2-aminothiophenol for benzothiazoles, are highly susceptible to air oxidation, which can drastically lower yields. The formation of a yellow disulfide dimer is a common indicator of oxidation.[4] Always use freshly purified starting materials.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent's polarity influences reactant solubility and reaction kinetics. Alcohols like ethanol or methanol are common and effective, but the optimal choice depends on your specific substrates.[4][7] Ensure you are using anhydrous solvents, as water can sometimes be detrimental.[4]
-
Temperature and Time: While heating is often required, excessive temperatures or prolonged reaction times can lead to the decomposition of reactants or the desired product. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation.
-
-
Stoichiometry: Incorrect stoichiometry is a simple but common error. Ensure the molar ratios of your reactants are correct. A slight excess of the thioamide component is sometimes used to drive the reaction to completion.[7]
Issue 2: Formation of Multiple Products & Side Reactions
Q: My TLC plate shows multiple spots, indicating a mixture of products. What are these side products and how can I prevent their formation?
A: The formation of multiple products is a frequent challenge, often resulting from the reaction conditions or the reactivity of the substrates.
-
Isomeric Byproducts: In the Hantzsch synthesis, especially under acidic conditions, you can form an isomeric mixture of the desired thiazole and a 2-imino-2,3-dihydrothiazole intermediate.[4] Running the reaction under neutral or slightly basic conditions can often favor the formation of the desired aromatic thiazole.
-
Condensation Byproducts: Uncontrolled side reactions can lead to the formation of bis-thiazoles or other complex condensation products.[4] This is often exacerbated by incorrect stoichiometry or excessive heating. Careful control over reaction parameters is key.
-
Monitoring is Key: Proactive monitoring via TLC is your best defense. By tracking the consumption of starting materials and the appearance of the product and byproducts, you can stop the reaction at the optimal time before significant side product formation occurs.
Issue 3: Difficult Product Purification
Q: My crude product is an intractable oil or is difficult to purify. What purification strategies can I employ?
A: Purification can be challenging, but systematic optimization of your chosen method is often successful.
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Solvent Selection: The primary challenge is finding a suitable solvent or solvent system. The ideal solvent should fully dissolve your compound at an elevated temperature but result in poor solubility at room temperature or below.
-
"Oiling Out": If your compound "oils out" (separates as a liquid instead of crystallizing) upon cooling, it may be due to impurities or the solvent cooling too quickly. Try using a larger volume of solvent, a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes), or allowing the solution to cool more slowly.
-
-
Column Chromatography: For oils or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.[4]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A systematic trial of solvent systems (e.g., starting with non-polar hexanes and gradually increasing the polarity with ethyl acetate) is necessary to find the optimal eluent for good separation on a TLC plate before scaling up to a column.
-
Frequently Asked Questions (FAQs)
Q: What is the best general method for synthesizing a thiazole sulfide?
A: The Hantzsch synthesis is the most widely known and versatile method for obtaining a variety of substituted thiazoles.[5][8] It involves the cyclization reaction between α-halocarbonyl compounds and a thioamide-containing reactant (like thioamides, thiourea, or thiosemicarbazones).[5] However, other methods like the Cook-Heilbron or Gabriel syntheses can be advantageous for specific substitution patterns, such as 5-aminothiazoles.[9][10][11]
Q: How do I select the optimal solvent and temperature for my reaction?
A: Solvent and temperature are codependent variables that must be optimized empirically. Start with conditions reported in the literature for similar substrates. Alcohols (methanol, ethanol) are common solvents for the Hantzsch synthesis, often run at reflux temperature.[7] However, some modern methods utilize microwave irradiation or different catalysts that allow for milder conditions.[5][12] A screening of conditions (see table below) is often the most effective approach.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Use Case |
| Methanol | 65 | 32.7 | Hantzsch synthesis, good solubility for polar reactants.[7] |
| Ethanol | 78 | 24.5 | Common, less volatile alternative to methanol.[4] |
| Toluene | 111 | 2.4 | Higher temperatures, for less reactive substrates.[5] |
| Dimethylformamide (DMF) | 153 | 38.3 | High-boiling polar aprotic solvent, good for dissolving difficult substrates.[5] |
| Dioxane | 101 | 2.2 | Used in specific syntheses, often under reflux.[10] |
Q: What are the critical safety precautions for thiazole synthesis?
A: Safety is paramount.
-
α-Haloketones: Many are lachrymators (tear-inducing) and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thionating Reagents: Reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are water-sensitive and release toxic hydrogen sulfide (H₂S) gas upon contact with moisture. Handle them under anhydrous conditions in a fume hood.
-
Solvents: Always be aware of the flammability and toxicity of the solvents being used.
Visualizing the Process: Mechanisms and Workflows
Understanding the reaction mechanism and the overall experimental process is crucial for effective troubleshooting and optimization.
Core Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[5][13][14]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
General Experimental Workflow
A typical synthesis follows a logical progression from setup to final characterization.
Caption: General experimental workflow for thiazole synthesis.
Troubleshooting Decision Tree: Low Yield
When faced with low yield, a systematic approach can help identify the root cause.
Caption: Troubleshooting flowchart for low yield in thiazole synthesis.
Validated Experimental Protocol
This protocol for the Hantzsch synthesis of 2-amino-4-phenylthiazole provides a reliable starting point for many thiazole syntheses.[4][7]
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-bromoacetophenone (5.0 mmol, 1.00 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate
-
Buchner funnel, filter flask, filter paper
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[7]
-
Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (a hot plate setting of ~100°C is often sufficient) with stirring for 30-60 minutes.[4] Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane).
-
Cooling: Once the reaction is complete (starting material is consumed), remove the vial from the heat and allow the solution to cool to room temperature.[7]
-
Work-up/Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the beaker to mix thoroughly. A precipitate should form.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.[4]
-
Drying: Carefully transfer the collected solid to a tared watchglass and allow it to air dry completely.
-
Analysis: Determine the mass of the product to calculate the percent yield. Characterize the product by determining its melting point and acquiring NMR spectra.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Ayuni, W. N., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences. Retrieved from [Link]
- Kassab, A. E., et al. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry.
-
CHEM HELP ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]
-
Gontijo, T. B., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Retrieved from [Link]
-
Pârvu, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules. Retrieved from [Link]
-
Yadav, M., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Kassab, A. E., et al. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]
-
Kamal, M. S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]
-
Figshare. (2023). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of symmetrical disulfides from thiazole with S2Cl2. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
Journal of Education and Science. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Retrieved from [Link]
-
ACS Publications. (n.d.). A Synthesis of 2-Thiazolethiol and its Disulfide. Retrieved from [Link]
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
RSC Publishing. (2020). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. Retrieved from [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sulphur Derivatives of Thiazdes. Retrieved from [Link]
-
Hindawi. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Systematic Review On Thiazole And Its Applications. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. synarchive.com [synarchive.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Welcome to the Technical Support Center for the purification of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our aim is to equip you with the scientific rationale behind purification strategies to ensure the highest purity of your target molecule.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the structural and physicochemical properties of this compound that influence its behavior during purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S₂ | [1] |
| Molecular Weight | 222.33 g/mol | [2] |
| Appearance | Expected to be a solid | General knowledge of similar anilines |
| Key Functional Groups | Primary aromatic amine (-NH₂), Thiazole ring, Sulfide linkage (-S-) | Inferred from structure |
| Predicted pKa | 3.51 ± 0.10 | [3] |
The presence of a basic aniline group (pKa ≈ 3.51) is a critical factor, as it can lead to strong interactions with acidic stationary phases like silica gel, potentially causing issues such as peak tailing during column chromatography. The aromatic nature of the compound allows for UV visualization on TLC plates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, providing explanations and actionable solutions based on chemical principles.
Column Chromatography Issues
Problem 1: Significant peak tailing of the product on a silica gel column.
-
Cause: The basic aniline moiety interacts strongly with the acidic silanol groups on the surface of the silica gel through acid-base interactions. This leads to a portion of the analyte being retained longer than the main band, causing the characteristic tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. The triethylamine will compete with the aniline for the acidic sites on the silica, minimizing the unwanted secondary interactions and resulting in more symmetrical peaks.
-
Use of Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Problem 2: The compound is not eluting from the column, even with a high-polarity solvent system.
-
Cause: The compound may have precipitated at the top of the column if it is not fully soluble in the loading solvent, or it may be too polar for the chosen solvent system. Irreversible adsorption to the silica gel is also a possibility, though less likely if the above measures to counter acidity are taken.
-
Solution:
-
Dry Loading: If solubility is an issue, use a dry loading technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
-
More Aggressive Solvent System: For highly polar compounds, a more polar eluent may be necessary. A gradient elution ending with a small percentage of methanol (e.g., 1-10%) in dichloromethane can be effective. In some cases, a system containing a small amount of ammonium hydroxide in methanol mixed with dichloromethane may be required to elute very polar basic compounds.
-
Problem 3: Co-elution of the product with a close-running impurity.
-
Cause: The chosen mobile phase does not provide adequate separation between the product and the impurity.
-
Solution:
-
Optimize the Solvent System: To improve the separation of compounds with similar Rf values, try using a less polar solvent system. This will generally increase the separation between spots on a TLC plate.
-
Try a Different Solvent System: Solvents with different selectivities can alter the elution order. For example, if a hexane/ethyl acetate system is not providing good separation, a toluene/ethyl acetate or a dichloromethane/methanol system might offer better resolution.
-
Recrystallization Issues
Problem 1: The compound "oils out" instead of crystallizing.
-
Cause: This occurs when the solute comes out of the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated.
-
Solution:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a single, pure crystal of the desired compound to the solution to induce crystallization.
-
Dilution and Slower Cooling: Re-dissolve the oil by heating and add a small amount of additional solvent to reduce the supersaturation. Allow the solution to cool more slowly. An insulated container can be used to slow the rate of cooling.
-
Change Solvents: Select a solvent with a lower boiling point or use a different solvent system altogether.
-
Problem 2: Low recovery of the purified product.
-
Cause:
-
Using too much solvent: This will leave a significant amount of the product dissolved in the mother liquor, even after cooling.
-
Premature crystallization: Crystals forming during a hot filtration step will result in product loss.
-
The compound is too soluble in the chosen solvent even at low temperatures.
-
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
To prevent premature crystallization during hot filtration, preheat the filtration apparatus (funnel, filter paper, and receiving flask).
-
If solubility is still too high at low temperatures, a different solvent or a mixed-solvent system is needed. The ideal solvent will have high solubility for the compound at high temperatures and low solubility at low temperatures.
-
Problem 3: The final product is still colored or contains visible impurities.
-
Cause: Colored impurities may be present that have similar solubility profiles to the desired compound. Highly polar impurities can also adsorb to the crystal surface.
-
Solution:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored and polar impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a recrystallization solvent for this compound?
A1: A systematic solvent screening is the best approach. Given the aromatic and weakly basic nature of the molecule, good starting points for single solvents include ethanol, isopropanol, and ethyl acetate. For mixed solvent systems, combinations like ethyl acetate/hexane, toluene/heptane, or ethanol/water are often effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q2: How can I visualize this compound on a TLC plate?
A2: Due to its aromatic structure, the compound is UV active and can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (254 nm), where it will appear as a dark spot. For more sensitive detection, staining with a potassium permanganate solution can be used, which will react with the oxidizable sulfide and aniline moieties to produce a colored spot.
Q3: What are the likely impurities I might encounter during the synthesis and purification?
A3: Without a specific synthetic route, it is difficult to predict the exact impurities. However, common impurities in related syntheses can include:
-
Unreacted starting materials: For example, unreacted 4-aminothiophenol or the thiazole precursor.
-
Side-products from the coupling reaction: Depending on the reaction conditions, side-products from over-reaction or alternative reaction pathways may be present.
-
Oxidation products: The aniline moiety can be susceptible to air oxidation, leading to colored impurities. Proper handling under an inert atmosphere can minimize this.
Q4: Should I be concerned about the stability of the sulfide linkage during purification?
A4: The sulfide linkage is generally stable under standard purification conditions like column chromatography and recrystallization. However, strong oxidizing conditions should be avoided, as the sulfide could be oxidized to a sulfoxide or sulfone.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
-
TLC Analysis (Mobile Phase Selection):
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a test solvent system. Start with a relatively non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Add ~0.5% triethylamine to the solvent system to improve the spot shape.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Slurry Packing (Recommended): In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.
-
Dry Packing: Fill the column with dry silica gel. Gently tap the column to ensure even packing. Add the mobile phase and flush it through the column until the silica is fully wetted and equilibrated.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, ethyl acetate, toluene, hexane, water).
-
Observe the solubility at room temperature.
-
Gently heat the test tubes to determine if the compound dissolves.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
To maximize the yield, the flask can then be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to remove any remaining solvent.
-
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
-
Beijing Xinheng Technology Co., Ltd. (n.d.). 4-((4-Methyl-1,3-thiazol-2-yl)sulfanyl)aniline. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Welcome to the dedicated technical support guide for the synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is typically a two-step process:
-
C-S Cross-Coupling: An S-arylation reaction between 2-mercapto-4-methylthiazole and an appropriate 4-halo-nitrobenzene derivative. This step, often an Ullmann-type condensation or a nucleophilic aromatic substitution (SNAr), is critical for forming the core thioether linkage.[1][2]
-
Nitro Group Reduction: The subsequent reduction of the nitro group to the target aniline. This transformation must be selective to avoid cleavage of the C-S bond or reduction of the thiazole ring.[3][4]
The primary challenges in this synthesis revolve around maximizing the efficiency of the C-S coupling while minimizing side products and ensuring a clean, high-yielding reduction of the nitro group without affecting the sulfur-containing heterocycle.
Experimental Workflow Diagram
Caption: General two-step synthesis workflow.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in C-S Coupling Step
| Potential Cause | Suggested Solution & Scientific Rationale |
| Inefficient Base | The reaction requires a sufficiently strong base to deprotonate the thiol of 2-mercapto-4-methylthiazole, forming the nucleophilic thiolate. If a weak base like NaHCO₃ is used, the equilibrium may not favor the thiolate. Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often superior due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the thiolate. |
| Poor Leaving Group on Aryl Halide | The rate of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I). Using 4-bromo or 4-iodo-nitrobenzene may result in a sluggish reaction. Solution: Use 4-fluoro-1-nitrobenzene as the electrophile. The high electronegativity of fluorine activates the ring towards nucleophilic attack, making it the most effective leaving group for this transformation. |
| Catalyst Deactivation (for Ullmann Coupling) | If using a copper-catalyzed Ullmann-type reaction, sulfur compounds can act as catalyst poisons by strongly binding to the copper center, deactivating it.[2] Solution: Ensure the use of an appropriate ligand, such as 1,10-phenanthroline, which can stabilize the copper catalyst and prevent deactivation.[1][5] Alternatively, proceed without a catalyst under forcing SNAr conditions if the aryl halide is sufficiently activated (e.g., with the nitro group). |
| Formation of Disulfide Byproduct | The thiolate intermediate is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer. This side reaction consumes the starting material. Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Degassing the solvent prior to use can also be beneficial. |
Problem 2: Incomplete or Failed Nitro Group Reduction
| Potential Cause | Suggested Solution & Scientific Rationale |
| Incorrect Choice of Reducing Agent | Catalytic hydrogenation (e.g., H₂, Pd/C) is often problematic for sulfur-containing molecules as the sulfur can poison the palladium catalyst, leading to incomplete or no reaction.[4] Solution: Use stoichiometric metal-based reducing agents that are tolerant of sulfur. A mixture of iron powder and ammonium chloride (Fe/NH₄Cl) in ethanol/water is a classic, effective, and economical choice.[3] Tin(II) chloride (SnCl₂·2H₂O) is another excellent option that works under milder conditions.[3] |
| Insufficient Amount of Reducing Agent | Reductions with metals like iron or tin are heterogeneous and require a stoichiometric excess to drive the reaction to completion. Solution: Use a significant excess of the metal reductant. For Fe/NH₄Cl, a 5-10 fold molar excess of iron relative to the nitro compound is common. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. |
| Precipitation of Product/Starting Material | If the solubility of the nitro intermediate or the final aniline product is low in the chosen solvent system, it may precipitate out of the solution, preventing the reaction from completing. Solution: Adjust the solvent system. For Fe/NH₄Cl reductions, a mixture of ethanol and water is typically used to ensure solubility of both the organic substrate and the inorganic salts. Gentle heating to reflux is often necessary. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution & Scientific Rationale |
| Persistent Inorganic Salts | After a metal-based reduction (e.g., Fe or Sn), the crude product is often contaminated with a large amount of metal salts. Solution: After the reaction is complete, basify the mixture with a solution like sodium carbonate or aqueous ammonia. This will precipitate the metal hydroxides (e.g., Fe(OH)₃), which can then be removed by filtering the hot reaction mixture through a pad of celite. The product can then be extracted from the filtrate with an organic solvent like ethyl acetate. |
| Product Tailing on Silica Gel | Amines are basic and tend to interact strongly with the acidic silica gel during column chromatography, leading to significant tailing and poor separation. Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (~1-2%). For example, flush the column with your eluent system (e.g., hexane/ethyl acetate) containing 1% triethylamine before loading the sample. This neutralizes the acidic sites on the silica, allowing for much sharper elution of the amine product. |
| Alternative to Chromatography | For large-scale purifications, chromatography can be impractical. Solution: Utilize an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic aniline will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or Na₂CO₃) to deprotonate the aniline, and the pure product re-extracted with an organic solvent.[6][7] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal set of conditions for the S-arylation step?
A1: For a robust and high-yielding S-arylation, we recommend the following SNAr conditions:
-
Aryl Halide: 4-Fluoro-1-nitrobenzene (1.0 eq).
-
Thiol: 2-Mercapto-4-methylthiazole (1.1-1.2 eq). A slight excess ensures the complete consumption of the limiting aryl halide.
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq).
-
Solvent: Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Nitrogen or Argon). The reaction should be monitored by TLC until the starting 4-fluoro-1-nitrobenzene spot has disappeared.
Q2: Can I use sodium sulfide or sodium dithionite for the nitro reduction?
A2: Yes, low-valent sulfur reagents like sodium sulfide (Na₂S) or sodium dithionite (Na₂S₂O₄) can be used for nitro group reductions, a method known as the Zinin reduction.[8][9] These reagents are often chemoselective and can be advantageous if other reducible functional groups are present.[10] However, they can introduce sulfurous odors and byproducts, which may complicate the work-up. For this specific substrate, Fe/NH₄Cl or SnCl₂ are generally cleaner and more reliable.[3]
Q3: How can I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) is the most common and effective method.
-
For the C-S Coupling: Use a mobile phase like 3:1 Hexane:Ethyl Acetate. You should see the consumption of the 4-halo-nitrobenzene starting material and the appearance of a new, less polar product spot (the nitro intermediate).
-
For the Nitro Reduction: Use a mobile phase like 1:1 Hexane:Ethyl Acetate. The starting nitro compound is typically yellow and less polar than the final aniline product. The product, being an amine, will appear as a more polar spot that often streaks slightly. Staining with ninhydrin can help visualize the amine product if it is not UV active.
Q4: My final product is an oil, but the literature reports a solid. What should I do?
A4: If your purified product is an oil, it may contain residual solvent or minor impurities that are inhibiting crystallization.
-
High Vacuum: First, ensure all solvent is removed by placing the oil under a high vacuum for several hours.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and a small amount of ether. This can often wash away impurities and induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
-
Recrystallization: If trituration fails, attempt a recrystallization from a suitable solvent system. A good starting point would be a binary system like ethanol/water or ethyl acetate/hexane. Dissolve the oil in a minimum amount of the more soluble solvent while hot, then slowly add the less soluble solvent until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
Q5: Are there any specific safety concerns for this synthesis?
A5: Yes.
-
Solvents: DMF and NMP are reproductive toxins and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thiol: 2-Mercapto-4-methylthiazole has a strong, unpleasant odor. All manipulations should be performed in a fume hood.
-
Metal Reductions: Reactions involving metals like iron powder can be exothermic. Ensure proper temperature control, especially during the initial stages.
-
Acid/Base: Handle all acids and bases with care. The neutralization step after the reduction can also be exothermic.
IV. References
-
Chen, Y. L., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis.
-
Reddit. (2020). Reduction of aryl-nitro group in presence of disulfide bond. r/Chempros.
-
Chen, Y. L., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Retrieved from [Link]
-
Barbero, N., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. Retrieved from [Link]
-
Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
sioc-journal.cn. (2022). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis.
-
RSC. (2025). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
PubMed. (2001). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Guidechem. (n.d.). 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE 25021-49-2 wiki.
-
YouTube. (2018). Ullmann Coupling - Carbon Heteroatom Coupling.
-
Vessally, E., et al. (2018). S-arylation of 2-mercaptobenzazoles: a comprehensive review. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.
-
Sych, I. V., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica.
-
MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
-
MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole.
-
Jadavpur University. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.
-
Vessally, E., et al. (2018). S-arylation of 2-mercaptobenzazoles: a comprehensive review. SciSpace.
Sources
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- 9. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline in Assays
Welcome to the technical support guide for 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline. This document provides in-depth troubleshooting strategies and practical protocols to address the significant solubility challenges commonly encountered with this compound in various assay formats. Our goal is to empower researchers to achieve accurate and reproducible results by ensuring the compound remains in a soluble, monomeric state throughout the experiment.
Compound Profile & Physicochemical Properties
Understanding the inherent properties of this compound is the first step in diagnosing and solving solubility issues. The molecule's structure, featuring a thiazole ring and an aniline moiety, contributes to its hydrophobic nature.[1] The planar structure of thiazole derivatives can lead to strong intermolecular stacking, forming stable crystal lattices that are difficult to disrupt with aqueous solvents.[2]
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₁₀H₁₀N₂S₂ | Contains multiple heteroatoms capable of hydrogen bonding, but the overall structure is dominated by hydrophobic aromatic rings. |
| Molecular Weight | 222.33 g/mol | Within the typical range for small molecules. |
| Predicted XlogP | 3.1 | A value >3 indicates significant hydrophobicity and predicts poor aqueous solubility.[3] |
| Predicted pKa | Aniline Amine: ~4-5 | The aniline group is basic and can be protonated.[4][5] Solubility is expected to increase in acidic conditions (pH < 4) where the amine is charged. |
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?
A: This is a classic solubility problem. The compound is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when introduced to a predominantly aqueous environment. The predicted high XlogP of 3.1 confirms its preference for a non-polar environment.[3] When the percentage of DMSO drops significantly upon dilution, the aqueous buffer cannot maintain the compound in solution, leading to precipitation or aggregation.
Q2: What is the best solvent for preparing a primary stock solution?
A: For initial stock preparation, a high-purity, anhydrous grade of DMSO is the recommended starting point.[6] It is a powerful aprotic solvent capable of dissolving most poorly soluble compounds intended for biological screening. Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay.[7]
Q3: What is the maximum concentration of DMSO I can have in my final cell-based or biochemical assay?
A: This is a critical parameter that must be empirically determined for your specific assay system. As a general rule, the final DMSO concentration should be kept below 0.5% (v/v) in cell-based assays to avoid solvent-induced cytotoxicity or other artifacts.[8][9][10] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). For biochemical assays, concentrations up to 1-2% may be tolerable, but this must be validated by running a solvent-only control to check for interference with enzyme activity or protein stability.[11]
Q4: Can I use heating or sonication to help dissolve the compound?
A: Gentle warming (to 37°C) and brief sonication can be used cautiously to aid the dissolution of the powder into the initial organic solvent (e.g., DMSO). However, this is a temporary physical fix. If the compound is supersaturated, it will likely precipitate out of solution upon cooling or over time. This method is not recommended for improving solubility in the final aqueous assay buffer, as it can lead to the formation of unstable supersaturated solutions and inconsistent results.
Systematic Troubleshooting Guide
Encountering solubility issues can be frustrating. The following workflow provides a logical progression from simple to more advanced strategies to find a robust solution for your specific assay conditions.
Caption: Decision workflow for troubleshooting solubility issues.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
The rationale here is to create a concentrated, stable stock in a 100% organic solvent, which serves as the starting point for all subsequent dilutions.[12][13]
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a high concentration (e.g., 20-50 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes or sonicate in a water bath for 5 minutes to facilitate dissolution.
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials.[8] Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Stepwise Dilution for Aqueous Working Solutions
This method aims to prevent the compound from "crashing out" by avoiding a sudden, drastic change in solvent polarity.
-
Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in 100% DMSO. For example, dilute your 50 mM stock to 5 mM in DMSO.
-
Aqueous Dilution: Add the intermediate DMSO solution to your final assay buffer while vortexing the buffer gently. Do not add the buffer to the DMSO. This ensures the compound is rapidly dispersed in the larger volume.
-
Final Concentration: Ensure the final concentration of DMSO in your assay is as low as possible and is consistent across all experimental and control wells.[11]
-
Pre-Use Check: Prepare the final working solution immediately before use and visually inspect for any signs of precipitation or cloudiness.
Protocol 3: Screening for an Optimal Co-Solvent System
Co-solvents are water-miscible organic solvents that, when added to the assay buffer, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[14][15]
-
Co-Solvent Selection: Prepare stock solutions of common, biocompatible co-solvents such as Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), or Ethanol.[16][17]
-
Buffer Preparation: Prepare several versions of your assay buffer, each containing a different co-solvent at a final concentration of 1-5% (v/v).
-
Solubility Test: Add an excess amount of this compound powder to each co-solvent-modified buffer and to your standard buffer (control).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Validation: Once a suitable co-solvent is identified, confirm that it does not interfere with your assay by running a co-solvent-only control.
| Co-Solvent | Typical Starting Conc. (v/v) | Notes |
| PEG400 | 1-5% | Generally well-tolerated in many assays. Can be viscous. |
| Propylene Glycol | 1-5% | Another common choice with a good safety profile. |
| Ethanol | 0.5-2% | Can be effective but may have a higher potential to affect protein structure or cell viability.[17] |
Protocol 4: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like the target compound, forming a water-soluble inclusion complex.[18][19][20] This is an excellent strategy when the final concentration of organic solvent must be minimized.[11]
-
Cyclodextrin Selection: Choose a chemically modified cyclodextrin with high aqueous solubility, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD).[21]
-
Complexation: Prepare a solution of the chosen cyclodextrin (e.g., 1-10% w/v) in your assay buffer.
-
Compound Addition: Add the compound (ideally from a small amount of concentrated DMSO stock) to the cyclodextrin-containing buffer.
-
Equilibration: Allow the mixture to stir or shake for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
Usage: Use the resulting clear solution in your assay. Always include a cyclodextrin-only control to ensure it has no independent effect on the assay readout.
Advanced Solubilization Strategies
pH Modification
Given that this compound contains a basic aniline moiety, its solubility is pH-dependent.[4] The solubility of amines increases significantly in acidic solutions where the nitrogen atom becomes protonated (R-NH₃⁺), forming a more polar, water-soluble salt.[5][22]
-
Strategy: If your assay system can tolerate it, lowering the pH of your buffer to below the compound's pKa (i.e., pH < 4) can dramatically improve solubility.[23][24]
-
Causality: At a pH below its pKa, the equilibrium shifts to favor the protonated, cationic form of the aniline, which is more readily solvated by water molecules.
-
Caution: This approach is not suitable for many biological assays. Drastic pH changes can denature proteins, affect cell viability, and alter the charge state of other critical components in the assay. This strategy should only be considered after careful evaluation of its compatibility with the entire experimental system.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Bibby, D. C., et al. (2000). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. International Journal of Pharmaceutics, 208(1-2), 49-57. [Link]
-
Mura, P. (2020). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 25(21), 5024. [Link]
-
Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]
-
Larsen, K. L., & Østergaard, J. (2005). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Drug Delivery, 12(3), 157-163. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Al-Akayleh, F., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 10-25. [Link]
-
Kattar, S. D., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 2(2), 164-168. [Link]
-
ChemGulf. (2023). How do amines and amides affect the pH of a solution? ChemGulf Blog. [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]
-
Nielsen, G. D., & Larsen, S. T. (2015). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 29(7), 1746-1750. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
-
Nielsen, G. D., & Larsen, S. T. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. European Journal of Pharmaceutical Sciences, 154, 105511. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2001). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 44(12), 1837-1840. [Link]
-
Al-Azawi, R. S., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(12), 8205-8224. [Link]
-
Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 7(8), 534-539. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
-
ResearchGate. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. [Link]
-
askIITians. (n.d.). How does pH affect solubility?. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4-(Methylthio)aniline. [Link]
-
PubChem. (n.d.). 4,4'-Thiodianiline. [Link]
Sources
- 1. Buy 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline | 689251-68-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - this compound (C10H10N2S2) [pubchemlite.lcsb.uni.lu]
- 4. issr.edu.kh [issr.edu.kh]
- 5. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. fastercapital.com [fastercapital.com]
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- 14. Cosolvent - Wikipedia [en.wikipedia.org]
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- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. How does pH affect solubility? - askIITians [askiitians.com]
Technical Support Center: Synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline Derivatives
Welcome to the technical support resource for the synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The formation of the aryl-sulfur bond in these molecules is a critical transformation that can be prone to several side reactions, leading to reduced yields, complex purification challenges, and inconsistent results.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common issues and offer validated protocols to help you navigate these synthetic challenges effectively.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, focusing primarily on the palladium-catalyzed Buchwald-Hartwig C-S cross-coupling reaction between 2-mercapto-4-methylthiazole and a 4-haloaniline (e.g., 4-bromoaniline), which is a prevalent and effective method for this transformation.
Question 1: My C-S coupling reaction has stalled or resulted in a very low yield. What are the most likely causes?
This is the most frequent issue and can be traced back to several interdependent factors related to the catalyst, reagents, or reaction environment.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) catalytic species may not be forming efficiently or is being deactivated. Sulfur-containing compounds can act as poisons to palladium catalysts, making this reaction particularly sensitive.[1]
-
Solution: Use modern, air-stable palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3). These form the active LPd(0) catalyst more cleanly and reliably than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3] If using a Pd(II) source, a pre-activation step where the catalyst, ligand, and base are stirred together for 15-30 minutes before adding the substrates can improve results.[3]
-
-
Disulfide Byproduct Formation: The most common side reaction is the oxidative homocoupling of 2-mercapto-4-methylthiazole to form bis(4-methylthiazol-2-yl) disulfide. This consumes your starting material and can complicate purification.
-
Causality: Thiols are easily oxidized, especially in the presence of trace oxygen and a base.
-
Solution: Rigorously deoxygenate all solvents and reagents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment. Assembling the reaction inside a glovebox is ideal.
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. A suboptimal ligand will lead to poor reactivity.
-
Incorrect Base Selection: The base deprotonates the thiol to form the active thiolate nucleophile. An incorrect choice can lead to poor reactivity or degradation of starting materials.
-
Solution: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) often provides high reaction rates.[2] However, if your substrates have base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[3]
-
Question 2: I've identified a significant amount of aniline (or a derivative lacking the halogen) in my crude product. What is causing this hydrodehalogenation?
Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a well-known side reaction in palladium-catalyzed cross-couplings.
Possible Causes & Solutions:
-
Source of Protons: This side reaction requires a source of hydrogen. This can come from trace water in the solvent or reagents, or from the amine starting material itself.
-
Catalyst System: Certain palladium-hydride species, which are intermediates in some catalytic cycles, can promote this pathway.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents. Dry the base in a vacuum oven if necessary.
-
Optimize Ligand/Catalyst: Switching to a different ligand system can sometimes suppress this pathway. For example, some ligands are better at promoting reductive elimination (the desired step) over competing side reactions.
-
Adjust Base: In some cases, the choice of base can influence the formation of palladium-hydride species that lead to hydrodehalogenation.
-
-
Question 3: My purification by column chromatography is difficult, with the product and a major impurity co-eluting. What is this impurity likely to be?
Beyond the disulfide mentioned in Question 1, other byproducts can have similar polarities to the desired aniline product.
Possible Causes & Solutions:
-
Aryl Halide Homocoupling: You may be forming a biphenyl species from the dimerization of your 4-haloaniline starting material.
-
Solution: This is often promoted by higher catalyst loadings or elevated temperatures. Try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%) and ensure the reaction temperature is not unnecessarily high.[3]
-
-
Incomplete Reaction: Unreacted 4-haloaniline can be mistaken for a byproduct and may have a similar Rf value in some solvent systems.
-
Solution: Monitor the reaction closely by TLC or LC-MS to ensure full consumption of the limiting reagent. If the reaction stalls, refer to the troubleshooting steps in Question 1.
-
-
Purification Strategy:
-
Acid/Base Extraction: Take advantage of the basicity of your aniline product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities like the disulfide and homocoupled byproducts in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product re-extracted into an organic solvent.
-
Part 2: Visualized Pathways and Workflows
Visual aids can clarify the relationship between the desired reaction and problematic side reactions, and provide a logical path for troubleshooting.
Reaction Pathway Diagram
Caption: Main reaction pathway versus common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Part 3: Protocols and Data
Optimized Protocol: Buchwald-Hartwig C-S Coupling
This protocol is a robust starting point for the synthesis. It incorporates best practices to minimize common side reactions.
Reagents & Equipment:
-
2-Mercapto-4-methylthiazole
-
4-Bromoaniline
-
XPhos Pd G3 precatalyst
-
XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation (Glovebox Recommended): Inside a glovebox, add 4-bromoaniline (1.0 equiv), 2-mercapto-4-methylthiazole (1.2 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), XPhos (0.02 equiv, 2 mol%), and NaOtBu (1.5 equiv) to the reaction vessel.
-
Rationale: Adding a slight excess of the thiol can help drive the reaction to completion. The extra ligand helps stabilize the catalyst.
-
-
Sealing and Solvent Addition: Seal the vessel with a septum cap. Remove it from the glovebox and add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-bromoaniline.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.
-
Rationale: Higher temperatures are often needed to facilitate the catalytic cycle, especially with less reactive aryl bromides.[3]
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) or LC-MS until the 4-bromoaniline spot is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Table 1: Common Reaction Conditions and Troubleshooting Adjustments
| Parameter | Standard Condition | Common Issue | Recommended Adjustment | Rationale |
| Catalyst | XPhos Pd G3 (2 mol%) | Low conversion | Increase loading to 3-4 mol% | Overcomes slow catalysis or minor catalyst poisoning. |
| Ligand | XPhos (2 mol%) | Hydrodehalogenation | Switch to RuPhos or BrettPhos | Different ligands alter the stability of intermediates and can suppress side reactions.[3] |
| Base | NaOtBu (1.5 equiv) | Substrate degradation | Use K₃PO₄ or Cs₂CO₃ (2.0 equiv) | Milder bases are compatible with sensitive functional groups.[3] |
| Temperature | 110 °C (Toluene) | Reaction stalls | Increase to 120 °C (Dioxane) | A higher boiling point solvent can increase reaction rate. |
| Atmosphere | Inert Gas (Argon) | Disulfide formation | Perform all additions in a glovebox | Provides the most rigorous exclusion of atmospheric oxygen. |
References
-
Zhu, F., & Wang, Z.-X. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(6), 1601–1604. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3569–3579. [Link]
-
Dean, A., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2013). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. ACS Catalysis, 3(5), 896–900. [Link]
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Mahdavi, M., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(16), 3953-3974. [Link]
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PrepChem. (n.d.). Synthesis of 2-mercapto-4-methylbenzothiazole. PrepChem.com. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. organic-chemistry.org. [Link]
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Wikipedia. (n.d.). Thiazole. Wikipedia. [Link]
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Khan, K. M., et al. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Journal of Basic and Applied Sciences, 9, 430-447. [Link]
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Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. pharmaguideline.com. [Link]
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YouTube. (2019). synthesis of thiazoles. [Link]
-
Es-haghi, A., et al. (2020). S-arylation of 2-mercaptobenzazoles: a comprehensive review. Monatshefte für Chemie - Chemical Monthly, 151, 1-22. [Link]
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stability testing of "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline" under experimental conditions
Welcome to the dedicated technical support center for the stability testing of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental evaluation of this compound's stability. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret results accurately, and ensure the integrity of your stability studies.
Introduction: Understanding the Stability Profile
This compound is a molecule of interest in pharmaceutical research, incorporating a thiazole ring, an aniline moiety, and a sulfanyl (thioether) linkage. Each of these structural components presents distinct considerations for chemical stability. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing. These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
This guide will walk you through the potential stability challenges associated with this molecule and provide robust protocols to investigate them systematically.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the stability assessment of this compound.
Q1: What are the most probable degradation pathways for this molecule?
A1: Based on the structure, the primary sites susceptible to degradation are the sulfanyl linkage, the aniline nitrogen, and the thiazole ring. The most anticipated degradation pathways include:
-
Oxidation of the Sulfanyl Linkage: The sulfur atom is prone to oxidation, potentially forming the corresponding sulfoxide and subsequently the sulfone. This is a common degradation pathway for compounds containing a sulfinyl group.
-
Cleavage of the Carbon-Sulfur (C-S) Bond: The C-S bond in aryl sulfides can be susceptible to cleavage, particularly under photolytic or strong oxidative conditions.[1][2][3][4] This could lead to the formation of 4-aminothiophenol and a derivative of 2-mercapto-4-methylthiazole.
-
Degradation of the Aniline Moiety: The primary aromatic amine of the aniline group can be susceptible to oxidation and photodegradation, potentially leading to colored impurities.
-
Hydrolysis of the Thiazole Ring: While generally stable, the thiazole ring can undergo hydrolysis under extreme acidic or basic conditions, although this is often a less favored pathway compared to the oxidation of the sulfur atom.
Q2: I am observing a new, more polar peak in my HPLC analysis after oxidative stress. What could it be?
A2: A more polar peak appearing after oxidative stress (e.g., exposure to hydrogen peroxide) is a strong indication of the formation of the sulfoxide derivative of this compound. Further oxidation could lead to the even more polar sulfone derivative.
-
Troubleshooting Tip: To confirm this, you can attempt to synthesize the sulfoxide and/or sulfone standards and compare their retention times with the observed degradation product. LC-MS analysis is highly recommended to confirm the mass of the impurity, which should correspond to the parent molecule plus one oxygen atom (for the sulfoxide) or two oxygen atoms (for the sulfone).[5][6]
Q3: My sample is turning yellow/brown upon exposure to light. What is happening?
A3: The discoloration of your sample upon light exposure is likely due to the photodegradation of the aniline moiety. Aromatic amines are known to be light-sensitive and can form colored polymeric or oxidized species.
-
Troubleshooting Tip: Conduct photostability studies in a controlled environment as per ICH Q1B guidelines. Analyze the sample using a photodiode array (PDA) detector during HPLC to observe any changes in the UV-Vis spectrum of the degradation products, which might indicate the formation of new chromophores.
Q4: Under acidic or basic hydrolysis, I am seeing multiple small impurity peaks. How do I identify them?
A4: The appearance of multiple small peaks suggests complex degradation pathways. Besides potential hydrolysis of the thiazole ring, C-S bond cleavage could also be occurring.
-
Troubleshooting Tip: Utilize hyphenated techniques like HPLC-MS/MS to obtain mass information and fragmentation patterns of the degradation products.[6][7] This will be invaluable in proposing structures for the unknown impurities. Comparing the fragmentation pattern of the parent compound with the degradation products can help identify which part of the molecule has been modified.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during stability testing.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stress agent (e.g., acid, base, oxidant), prolong the exposure time, or increase the temperature.[4] A degradation level of 5-20% is generally considered adequate for validating a stability-indicating method.[4] |
| Excessive degradation (>50%) or complete loss of the main peak. | Stress conditions are too harsh. | Reduce the concentration of the stress agent, shorten the exposure time, or lower the temperature. The goal is to achieve partial degradation to understand the pathway, not complete destruction of the molecule. |
| Poor peak shape or resolution in HPLC analysis. | Co-elution of degradation products with the main peak or with each other. | Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column chemistry (e.g., C18, Phenyl-Hexyl), or pH of the mobile phase. A well-developed stability-indicating method should be able to separate all significant degradation products from the parent compound and from each other.[8][9] |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products (e.g., non-UV active compounds, volatile compounds). Degradation products are not eluting from the HPLC column. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV. For volatile impurities, consider GC-MS analysis. Ensure your HPLC method is capable of eluting all potential degradation products. |
| Inconsistent results between replicate experiments. | Inconsistent sample preparation or storage. Instability of degradation products. | Ensure precise and consistent preparation of all samples and stress agents. Analyze samples immediately after the stress period, or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Part 3: Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
Forced Degradation (Stress Testing) Protocol
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After the specified time, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample at the working concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution (in a quartz cuvette) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare solutions of the stressed solid and liquid samples at the working concentration for HPLC analysis.
-
Analytical Methodology: Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for the successful analysis of forced degradation samples.[8][9]
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-gradient program should be developed to ensure the separation of all degradation products. An example could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., determined from the UV spectrum of the compound) and/or Mass Spectrometry (MS).[10]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Part 4: Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the forced degradation study of this compound.
Caption: General workflow for forced degradation studies.
Potential Degradation Pathways Diagram
This diagram outlines the likely degradation pathways for this compound under various stress conditions.
Caption: Potential degradation pathways of the target molecule.
References
-
Structure and C-S Bond Cleavage in Aryl 1-methyl-1-arylethyl Sulfide Radical Cations. The Journal of Organic Chemistry.
-
Structural and Solvent Effects on the C–S Bond Cleavage in Aryl Triphenylmethyl Sulfide Radical Cations. The Journal of Organic Chemistry.
-
Degradation pathways of 2-Methyl-4-(methylsulfanyl)aniline under specific conditions. BenchChem.
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO.
-
Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. PubMed.
-
Visible light-triggered C-C and C-N Bond Formation by C-S bonds cleavage of benzylic thioethers. Organic Letters.
-
Photochemical carbon–sulfur bond cleavage in some alkyl and benzyl sulfides. Journal of Photochemistry and Photobiology A: Chemistry.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC.
-
Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET.
-
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI.
-
Mass spectra of the reaction between aniline and sulfanilic acid, in.... ResearchGate.
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate.
-
Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. PubMed.
-
Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Scribd.
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation.
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- 1. Structure and C-S bond cleavage in aryl 1-methyl-1-arylethyl sulfide radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Structural and Solvent Effects on the C–S Bond Cleavage in Aryl Triphenylmethyl Sulfide Radical Cations / The Journal of Organic Chemistry, 2012 [sci-hub.box]
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- 9. scribd.com [scribd.com]
- 10. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical challenges in the characterization of thiazole compounds
Welcome to the technical support center for the analytical characterization of thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysis of this important class of heterocyclic compounds. The unique electronic and structural properties of the thiazole ring can present a variety of analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and accuracy of your results.
Section 1: Stability-Related Challenges
Thiazole-containing molecules can be susceptible to degradation under various conditions, leading to inaccurate quantification and the appearance of unknown peaks in analytical assays.[1] Understanding the degradation pathways is critical for developing robust analytical methods and ensuring the stability of drug candidates.
FAQ 1: My thiazole compound appears to be degrading in solution. What are the common causes and how can I prevent this?
Answer:
Degradation of thiazole derivatives in solution is a frequent issue and can be attributed to several factors. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.[1][2]
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under certain pH conditions, particularly in alkaline media.[1] This can lead to the formation of various degradation products.
-
Troubleshooting:
-
pH Assessment: Carefully check the pH of your stock solutions and final experimental buffers.
-
Forced Degradation Study: To understand the compound's liabilities, perform a forced degradation study under acidic and alkaline conditions.[1][3] This involves intentionally subjecting your compound to stress to identify potential degradation products.
-
Buffer Optimization: If your compound is found to be unstable at a particular pH, adjust your buffers accordingly. For instance, if degradation occurs in alkaline conditions, utilize a buffer with a lower pH.[1]
-
-
-
Oxidation: The sulfur atom within the thiazole ring is a potential site for oxidation, which can result in the formation of sulfoxides or sulfones.[1] This alters the molecule's electronic properties and conformation.
-
Troubleshooting:
-
Reagent Purity: Ensure that your solvents and reagents are free from peroxides and other oxidizing agents.
-
Inert Atmosphere: For highly sensitive compounds, consider preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant can help prevent oxidative degradation.
-
-
-
Photodegradation: Aromatic heterocyclic compounds, including thiazoles, can be prone to degradation upon exposure to UV or visible light.[1][2] This can lead to a complex mixture of photoproducts.
-
Troubleshooting:
-
Light Protection: Always store stock solutions and samples in amber vials or protect them from light, especially during long-term storage or extended analytical runs.[1]
-
Photostability Testing: Conduct photostability studies as part of your forced degradation protocol to assess the compound's sensitivity to light.
-
-
Workflow for Investigating Thiazole Compound Instability
Caption: A systematic workflow for troubleshooting thiazole compound instability.
Section 2: Chromatographic Challenges (HPLC & GC)
Chromatographic analysis is central to the purification and quantification of thiazole compounds. However, their unique properties can lead to a range of issues from poor peak shape to retention time variability.
FAQ 2: I'm observing significant peak tailing for my thiazole compound in reverse-phase HPLC. What could be the cause and how do I fix it?
Answer:
Peak tailing is a common problem in HPLC and for thiazole compounds, it often points to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: The nitrogen atoms in the thiazole ring can be basic and interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.
-
Troubleshooting:
-
Lower Mobile Phase pH: By lowering the pH of the mobile phase (e.g., using a buffer with a pH of 2.5-3.5), you can protonate the silanol groups, minimizing these secondary interactions.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups are chemically deactivated.
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.
-
-
-
Mobile Phase Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting:
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.
-
Reduce Injection Volume: If a stronger solvent must be used, reduce the injection volume to minimize its effect.[4]
-
-
FAQ 3: My retention times are shifting between injections. What are the likely causes?
Answer:
Retention time variability can compromise the reliability of your analytical method. The most common culprits are related to the mobile phase, column, or instrument.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in composition over time can lead to drift.
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, can cause retention time shifts.[5]
-
Troubleshooting:
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.
Troubleshooting Guide for Common HPLC Issues with Thiazole Compounds
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH; use an end-capped column; add a competing base to the mobile phase. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase; reduce injection volume.[4] | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and degas thoroughly.[5] |
| Insufficient column equilibration. | Increase the column equilibration time between injections.[5] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[5][7] | |
| Appearance of Unknown Peaks | Compound degradation. | Investigate stability (see Section 1); protect from light and extreme pH.[1] |
| Contamination from the system or sample. | Flush the system; run a blank injection; ensure sample purity.[8] |
Section 3: Mass Spectrometry (MS) Challenges
Mass spectrometry is a powerful tool for the structural elucidation and quantification of thiazole compounds. However, understanding their fragmentation patterns is key to accurate interpretation of the data.
FAQ 4: I am having difficulty interpreting the mass spectrum of my thiazole derivative. What are the characteristic fragmentation patterns?
Answer:
The fragmentation of thiazole compounds in mass spectrometry is influenced by the substituents on the ring. However, some general patterns are commonly observed.
-
Ring Cleavage: The thiazole ring itself can undergo fragmentation. The pyrimidine rings are more stable than the thiazole rings during the fragmentation process.[9]
-
Side-Chain Fragmentation: The initial fragmentation often involves the loss of functional groups attached to the thiazole ring.[9]
-
Loss of Small Molecules: The presence of a thiazolinedione moiety can trigger cleavage via the loss of CO and SCO molecules.[9]
Logical Flow for MS Fragmentation Analysis
Caption: A step-by-step approach to analyzing the mass spectrum of a thiazole compound.
Section 4: Spectroscopic Characterization (NMR, UV-Vis, IR)
Spectroscopic techniques are indispensable for the structural confirmation of thiazole compounds.
FAQ 5: What are the key spectroscopic signatures I should look for to confirm the presence of a thiazole ring?
Answer:
A combination of NMR, UV-Vis, and IR spectroscopy provides a comprehensive picture of the molecular structure.
-
¹H NMR Spectroscopy: The protons on the thiazole ring typically appear in the aromatic region of the spectrum. Their chemical shifts and coupling constants are dependent on the substituents.[10][11]
-
¹³C NMR Spectroscopy: The carbon atoms of the thiazole ring will have characteristic chemical shifts that can be confirmed through database comparisons and theoretical calculations.[10]
-
IR Spectroscopy: The IR spectrum will show characteristic bands for the C=N and C-S stretching vibrations within the thiazole ring. Aromatic C-H stretching and bending vibrations will also be present.[12]
-
UV-Vis Spectroscopy: Thiazole compounds typically exhibit absorption maxima in the UV region.[13][14] The position of these bands is influenced by the substituents and the solvent. The UV/Vis spectra can be affected by pH, suggesting protonation of the substance.[12]
Typical Spectroscopic Data for Thiazole Compounds
| Technique | Characteristic Feature | Typical Range/Value |
| ¹H NMR | Protons on the thiazole ring | Dependent on substitution, generally in the aromatic region. |
| ¹³C NMR | Carbons of the thiazole ring | ~115-170 ppm |
| IR | C=N stretching | ~1650-1550 cm⁻¹ |
| C-S stretching | ~800-600 cm⁻¹ | |
| UV-Vis | π → π* transitions | ~230-270 nm |
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Edwards, J. D., Page, J. E., & Pianka, M. (1967). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 53-56.
- Stojanovska, E., Stojkovic, G., & Makreski, P. (2020). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-832.
- Popova, E. A., Kachala, V. V., Lesogorova, E. S., Tabolin, A. A., & Ioffe, S. L. (2020). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 25(22), 5433.
- Patel, S. K., Saravanan, D., & Lakshmi, K. S. (2018). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Research Journal of Pharmacy and Technology, 11(11), 4883-4888.
- Singh, S. K., & Sharma, P. K. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Drug Development and Industrial Pharmacy, 44(10), 1673-1680.
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Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
- Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives.
- Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Wu, L., & Liu, D. D. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 895-905.
- Suzuki, S., Furukawa, K., Imoto, H., & Nishida, J. I. (2017). Stable Radical Cations of 5-N-Arylaminothiazoles. ChemistryOpen, 6(4), 488-491.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 1(1), 1-6.
- Kumar, S., & Narasimhan, B. (2018). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. Journal of the Indian Chemical Society, 95(1), 77-84.
- McNeill, S. M., & Caggiano, L. (2015). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Molecules, 20(8), 14885-14896.
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National Institute of Standards and Technology. (n.d.). Thiazole. In NIST Chemistry WebBook. Retrieved from [Link]
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Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 1(1), 1-6.
- Kim, J. H., Kim, J. H., Kim, S. R., Kim, M. J., & Lee, J. Y. (2022).
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GL Sciences. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396.
- Patel, S. K., Saravanan, D., & Lakshmi, K. S. (2018). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 158, 289-297.
- Wang, X., & Wang, X. (2015). Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies. RSC Advances, 5(10), 7129-7137.
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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PharmaGuru. (n.d.). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]
- McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
- Al-Masoudi, N. A., & Al-Sultani, A. A. (2021). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 11(52), 32986-33000.
- El-Gazzar, A. B. A., & Gaafar, A. M. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(9), 1234.
- El-Gazzar, A. B. A., & Gaafar, A. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735.
- Pyka, A., & Bober, K. (2012). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- El-Gamel, N. E. A. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure, 1234, 130172.
- Pyka, A., & Bober, K. (2012). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds.
- El-Gamel, N. E. A. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure, 1234, 130172.
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Singh, R., & Kumar, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5432.
-
Mastelf. (n.d.). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]
-
Chromacade. (2023, April 27). Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips [Video]. YouTube. [Link]
- El-Gazzar, A. B. A., & Gaafar, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352.
- Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Firat University Journal of Science, 34(1), 1-8.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Thiazole-Based Antimicrobial Agents
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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiazole-based antimicrobial agents. This guide is designed to provide in-depth troubleshooting for common experimental challenges and to offer insights into the mechanisms of resistance and strategies to overcome them. The information is presented in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding unexpected results and foundational concepts in the study of thiazole-based antimicrobials.
FAQ 1: My thiazole-based compound shows variable Minimum Inhibitory Concentration (MIC) values against the same bacterial strain. What are the likely causes?
Inconsistent MIC values are a frequent issue that can often be traced back to subtle variations in experimental conditions. Here are the primary factors to investigate:
-
Inoculum Density: The concentration of the initial bacterial suspension is critical. A higher than intended inoculum can overwhelm the antimicrobial agent, leading to a falsely high MIC. Conversely, a low inoculum may result in a falsely low MIC.[1] Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]
-
Media Composition: The type and quality of the culture medium can significantly impact the activity of your compound. For instance, Mueller-Hinton Broth (MHB) is the standard for most routine susceptibility testing.[3] Variations in pH or the presence of interfering substances in different batches of media can alter the compound's efficacy.[1]
-
Compound Solubility and Stability: Thiazole derivatives can sometimes have limited solubility in aqueous media. If your compound precipitates out of solution at higher concentrations, it will not be available to act on the bacteria, leading to inaccurate MIC readings. Always ensure your compound is fully dissolved in the test medium. The stability of the compound over the incubation period should also be considered.
-
Incubation Conditions: Time and temperature of incubation must be consistent. Standard incubation is typically 16-20 hours at 35°C ± 2°C.[2] Deviations can affect both bacterial growth rates and the stability of the antimicrobial agent.
FAQ 2: I have identified a thiazole derivative with potent activity against Gram-positive bacteria, but it is ineffective against Gram-negative strains. Why is this the case?
This is a common observation and is often related to the fundamental differences in the cell envelope structure between Gram-positive and Gram-negative bacteria.
-
The Outer Membrane Barrier: Gram-negative bacteria possess an outer membrane that acts as a formidable barrier to many antimicrobial agents. This lipid bilayer can prevent your thiazole compound from reaching its intracellular target.[4]
-
Efflux Pumps: Gram-negative bacteria are well-known for their expression of a wide array of efflux pumps. These are membrane proteins that actively transport antimicrobial compounds out of the cell before they can exert their effect.[5]
-
Target Differences: While many thiazole-based agents target conserved bacterial enzymes like DNA gyrase or FtsZ, there can be subtle structural differences in these targets between Gram-positive and Gram-negative species that affect binding affinity.[5][6][7][8]
FAQ 3: What are the primary known resistance mechanisms to thiazole-based antimicrobials?
Bacteria can develop resistance to thiazole-based agents through several mechanisms:
-
Target Modification: Mutations in the genes encoding the drug's target, such as DNA gyrase or topoisomerase IV, can alter the protein structure, reducing the binding affinity of the thiazole compound.[5][6]
-
Enzymatic Inactivation: Bacteria may acquire genes that produce enzymes capable of modifying or degrading the thiazole antimicrobial, rendering it inactive.
-
Active Efflux: As mentioned previously, the overexpression of efflux pumps is a major mechanism of resistance, effectively reducing the intracellular concentration of the drug.[5]
-
Biofilm Formation: Bacteria embedded in a biofilm matrix are often more resistant to antimicrobial agents due to limited drug penetration and the altered physiological state of the cells within the biofilm.[5][6]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Troubleshooting Guide 1: Investigating and Overcoming Unexpected Resistance
Scenario: A bacterial strain that was previously susceptible to your lead thiazole compound now exhibits resistance.
Objective: To determine the likely mechanism of resistance and explore strategies to restore susceptibility.
Step 1: Confirm the Resistance Phenotype
-
Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [2][9]
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[2]
-
Prepare Drug Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of your thiazole compound in Mueller-Hinton Broth (MHB).[2]
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Controls: Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[2]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[2]
-
Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10]
-
Step 2: Screen for Potential Synergy with Other Antimicrobials
If resistance is confirmed, combining your thiazole agent with another compound may restore its efficacy. A checkerboard assay is the standard method for assessing synergy.[11][12][13]
-
Protocol: Checkerboard Assay [12][14]
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute your thiazole compound (Drug A) along the columns and a second antimicrobial (Drug B) along the rows.[11][12]
-
Inoculation: Inoculate the plate with the resistant bacterial strain at a final concentration of ~5 x 10⁵ CFU/mL.[12]
-
Incubation: Incubate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[12][15]
-
Interpretation of FIC Index: [15][16]
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
-
-
Step 3: Investigate the Molecular Basis of Resistance
Molecular methods can help pinpoint the genetic changes responsible for the observed resistance.[17][18][19]
-
Target Gene Sequencing: If the target of your thiazole compound is known (e.g., DNA gyrase), sequence the corresponding gene from both the susceptible and resistant strains to identify any mutations.
-
Efflux Pump Gene Expression Analysis: Use quantitative PCR (qPCR) to compare the expression levels of known efflux pump genes in the resistant and susceptible strains.[17] Upregulation in the resistant strain would suggest that active efflux is a contributing factor.
-
Whole-Genome Sequencing (WGS): For a comprehensive and unbiased approach, WGS can identify all genetic differences between the susceptible and resistant isolates, including novel mutations and the acquisition of resistance genes.[18][19]
Troubleshooting Guide 2: Enhancing the Activity of Thiazole-Based Agents
Scenario: Your lead thiazole compound has moderate activity, and you want to explore ways to enhance its potency.
Objective: To identify strategies that can potentiate the antimicrobial effect of your compound.
Strategy 1: Combination with Efflux Pump Inhibitors (EPIs)
If you suspect that active efflux is limiting the efficacy of your compound, co-administration with an EPI can increase its intracellular concentration.
-
Experimental Workflow:
-
Perform a checkerboard assay as described above, using your thiazole compound as Drug A and a known EPI as Drug B.
-
A synergistic or additive interaction suggests that efflux is a relevant mechanism and that your compound is a substrate for the targeted pump.
-
Strategy 2: Combination with Cell Wall Synthesis Inhibitors
For Gram-negative bacteria, combining your thiazole agent with a drug that disrupts the cell wall, such as a β-lactam, can facilitate its entry into the cell.
-
Experimental Workflow:
-
Conduct a checkerboard assay with your thiazole compound and a β-lactam antibiotic.
-
Synergy in this assay would support the hypothesis that increased cell wall permeability enhances the activity of your compound.
-
Part 3: Visualizations and Data Presentation
Data Summary Table
| Assay | Purpose | Key Parameters | Expected Outcome |
| MIC Assay | Determine the minimum concentration of an antimicrobial agent that inhibits bacterial growth.[2][9] | Inoculum density, media type, incubation conditions.[1][2] | A clear MIC value indicating the potency of the compound. |
| Checkerboard Assay | Evaluate the interaction between two antimicrobial agents (synergy, additivity, antagonism).[12][13] | FIC Index.[12] | Determination of synergistic combinations that can overcome resistance. |
| qPCR | Quantify the expression of specific genes, such as those encoding efflux pumps.[17] | Fold-change in gene expression. | Identification of upregulated resistance mechanisms. |
| Gene Sequencing | Identify mutations in target genes that may confer resistance.[18] | Single nucleotide polymorphisms (SNPs), insertions, deletions. | Pinpointing the molecular basis of target-based resistance. |
Diagrams
Caption: Workflow for Investigating Antimicrobial Resistance.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
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- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jchemrev.com [jchemrev.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. idexx.com [idexx.com]
- 11. clyte.tech [clyte.tech]
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- 13. Checkerboard assay – REVIVE [revive.gardp.org]
- 14. transpharmlab.com [transpharmlab.com]
- 15. emerypharma.com [emerypharma.com]
- 16. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Detecting antibiotic resistance: classical, molecular, advanced bioengineering, and AI-enhanced approaches [frontiersin.org]
- 18. Molecular Methods for Detection of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Methods for Detection of Antimicrobial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the biological activity of "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline" through modification
A Guide for Medicinal Chemists and Drug Development Professionals
Welcome to the technical support center for the optimization of thiazole-based compounds, using "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline" as a focal point for our discussion. This guide is designed for researchers who have identified a promising thiazole-containing "hit" compound from a primary screen and are now embarking on the critical hit-to-lead optimization phase. Our goal is to provide practical, experience-driven advice to navigate the common challenges of enhancing biological activity, improving physicochemical properties, and troubleshooting experimental hurdles.
Introduction: The Promise and Challenges of a Thiazole Hit
The 2-aminothiazole scaffold and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] Your starting compound, this compound, possesses key structural features—a reactive aniline moiety, a central thiazole ring, and a lipophilic methyl group—that make it a compelling candidate for chemical modification.
However, the path from an initial hit to a viable drug candidate is fraught with challenges. These often include suboptimal potency, poor selectivity, low aqueous solubility, and metabolic instability.[2][3][4] This guide provides a structured approach to systematically address these issues through targeted chemical modifications and robust biological evaluation.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the optimization of a novel thiazole-based hit compound.
Q1: My initial hit, this compound, shows weak to moderate anticancer activity in a primary screen. Where do I start with modifications to improve potency?
A1: A systematic approach based on understanding the Structure-Activity Relationship (SAR) is crucial.[2] For a 2-aminothiazole-type scaffold, consider the following modifications as high-priority starting points:
-
N-Acylation of the Aniline: The free amine is an excellent handle for modification. Converting it to an amide can introduce new interactions with the biological target. Start with simple acyl chlorides (e.g., acetyl, benzoyl) to probe the steric and electronic requirements of the binding pocket. Studies on related 2-aminothiazoles have shown that introducing substituted benzoyl groups can improve antitubercular activity by over 100-fold.
-
Substitution on the Phenyl Ring: The aniline phenyl ring is another key area for modification. Adding electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3) can modulate the electronic properties of the entire molecule and influence binding affinity.
-
Modification of the Thiazole Methyl Group: While seemingly simple, the methyl group at the C4 position of the thiazole can be varied. Replacing it with other small alkyl groups or a hydrogen atom can provide insights into the steric tolerance of the target protein around the thiazole core.
Q2: My compound is poorly soluble in aqueous media, which is hampering my biological assays. What can I do?
A2: Poor solubility is a very common problem for drug candidates, with estimates suggesting it affects 40-70% of new chemical entities.[5] Several formulation strategies can be employed to overcome this:
-
Salt Formation: If your molecule has a basic functional group like the aniline, salt formation with a pharmaceutically acceptable acid (e.g., HCl, mesylate) is often the most effective way to increase aqueous solubility.[5]
-
Use of Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent like DMSO or ethanol can help to dissolve your compound. However, be mindful of the potential for the solvent itself to affect the biological assay.
-
Lipid-Based Formulations: For more advanced studies, self-emulsifying drug delivery systems (SEDDS) can be developed where the drug is dissolved in a mixture of oils and surfactants. These formulations form fine emulsions in aqueous media, enhancing solubility and absorption.[6]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix, which can significantly enhance solubility by preventing crystallization.[7]
Q3: I am seeing multiple spots on my TLC after my reaction, indicating a complex mixture of products. What are the likely side reactions?
A3: In the synthesis of heterocyclic compounds, side reactions are common.[5] For thiazole derivatives, especially those with reactive functional groups, you might be encountering:
-
Over-alkylation/acylation: If you are modifying the aniline nitrogen, there's a possibility of di-substitution, especially with highly reactive electrophiles.
-
Ring Opening/Decomposition: Thiazole rings can be susceptible to degradation under harsh acidic or basic conditions, or at high temperatures.
-
Oxidation: The sulfur atom in the thiazole ring and the sulfanyl linkage can be susceptible to oxidation, especially if not working under an inert atmosphere.
Monitoring your reaction by TLC or LC-MS can help you track the formation of byproducts and optimize your reaction conditions (e.g., temperature, reaction time, choice of base) to favor the desired product.[5]
Troubleshooting Guide for Synthesis
This section provides a systematic approach to troubleshooting common issues in the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal reaction conditions (temperature, time).2. Impure starting materials or solvents.3. Reaction sensitive to air or moisture.4. Inefficient mixing. | 1. Run small-scale trial reactions to optimize temperature and duration.[5]2. Ensure purity of reagents and use dry solvents where necessary.[5]3. Use an inert atmosphere (Nitrogen or Argon).4. Ensure adequate stirring for the reaction scale. |
| Formation of Multiple Products | 1. Competing reaction pathways.2. Product decomposition under reaction conditions.3. Non-selective reagents. | 1. Adjust stoichiometry of reagents; consider a milder base or coupling agent.2. Monitor reaction progress to avoid over-running; consider lowering the temperature.3. Use protecting groups for other reactive sites if necessary. |
| Difficulty in Product Purification | 1. Product and byproducts have similar polarity.2. Product is unstable on silica gel.3. Product is insoluble in common crystallization solvents. | 1. Try a different solvent system for column chromatography or switch to reverse-phase chromatography.2. Consider using a different stationary phase (e.g., alumina) or purify by crystallization.3. Screen a wider range of solvent systems for crystallization. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for creating a library of amide derivatives to probe the SAR around the aniline moiety.
Materials:
-
This compound (1.0 eq)
-
Substituted acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine to the solution.
-
Slowly add the substituted acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for initial screening of anticancer compounds.[8]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with medium and DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The results from the anticancer screening can be summarized in a table for easy comparison.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| Hit-1 | (Parent Compound) | MCF-7 | 45.2 |
| Mod-1a | N-acetyl | MCF-7 | 32.8 |
| Mod-1b | N-benzoyl | MCF-7 | 15.6 |
| Mod-1c | N-(4-chlorobenzoyl) | MCF-7 | 8.3 |
| Mod-1d | N-(4-methoxybenzoyl) | MCF-7 | 18.1 |
Visualizations
Workflow for Hit-to-Lead Optimization
The following diagram illustrates a typical workflow for the optimization of a hit compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. excelra.com [excelra.com]
- 3. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline: A Comparative Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold in Oncology and the Promise of a Novel Derivative
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile structure allows for interactions with a wide range of biological targets, leading to its prevalence in drugs with antibacterial, antifungal, anti-inflammatory, and notably, anticancer properties.[3][4] Several clinically approved anticancer agents, such as the tyrosine kinase inhibitor Dasatinib and the microtubule-stabilizing agent Ixabepilone, feature a thiazole moiety, underscoring its importance in oncology drug development.[5][6] This guide focuses on a novel thiazole derivative, 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline (hereafter referred to as Compound X), and provides a comprehensive framework for validating its biological activity. Due to the limited publicly available data on Compound X, this document serves as a forward-looking guide, proposing a rigorous experimental workflow to elucidate its potential as an anticancer agent and objectively compare its performance against established alternatives.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust investigation into the biological potential of this novel chemical entity.
Comparative Framework: Selecting Benchmarks for Performance Evaluation
To ascertain the therapeutic potential of Compound X, its activity must be benchmarked against relevant, clinically validated drugs. Based on the common mechanisms of action for thiazole-containing anticancer agents, we propose the following comparators:
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor effective against BCR-ABL and SRC family kinases.[7] Its selection is pertinent as many thiazole derivatives exhibit kinase inhibitory activity.[8][9]
-
Ixabepilone: A microtubule-stabilizing agent that induces cell cycle arrest and apoptosis.[1][10][11] This provides a benchmark for a different, yet common, mechanism of action for anticancer compounds.
-
Doxorubicin: A well-established chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II. It will serve as a general positive control for cytotoxicity assays.
Proposed Experimental Workflow for Biological Activity Validation
The following is a detailed, step-by-step methodology for the comprehensive biological validation of Compound X.
Phase 1: Initial Cytotoxicity Screening
The first step is to determine the cytotoxic potential of Compound X across a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for preliminary anticancer screening.[12][13]
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], and HepG2 [liver]) and a non-cancerous cell line (e.g., BJ fibroblasts) will be cultured in appropriate media and conditions.[14]
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells will be treated with a range of concentrations of Compound X, Dasatinib, Ixabepilone, and Doxorubicin (e.g., 0.01 µM to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) will also be included.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium will be removed, and DMSO will be added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values will be calculated for each compound in each cell line.
Data Presentation: Comparative Cytotoxicity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | BJ (Normal) IC50 (µM) |
| Compound X | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Dasatinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Ixabepilone | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Doxorubicin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Phase 2: Elucidation of the Mechanism of Action
Based on the cytotoxicity results, the next phase will investigate the underlying mechanism of cell death induced by Compound X.
Experimental Workflow: Mechanism of Action
Caption: Proposed workflow for elucidating the mechanism of action of Compound X.
Experimental Protocol: Apoptosis and Cell Cycle Analysis
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay will be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: A luminometric or fluorometric assay will quantify the activity of executioner caspases, key mediators of apoptosis.
-
Western Blotting for Apoptosis Markers: The expression levels of key apoptotic proteins, such as cleaved PARP and cleaved caspase-3, will be analyzed by western blot.[5]
-
Cell Cycle Analysis by PI Staining: Flow cytometry analysis of PI-stained cells will be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Kinase Inhibition Profiling
Given that many thiazole derivatives are kinase inhibitors, a broad kinase inhibition panel is recommended.[8][15]
-
In Vitro Kinase Inhibition Assay: Compound X will be screened against a panel of kinases, particularly those in the PI3K/Akt/mTOR and CDK families, to identify potential targets.[14][16]
-
Western Blotting for Phosphorylated Proteins: If a kinase target is identified, western blotting will be used to assess the phosphorylation status of its downstream substrates in treated cells, confirming target engagement.
Phase 3: Comparative Mechanistic Studies
In this phase, the mechanism of Compound X will be directly compared to that of the selected benchmark compounds.
Data Presentation: Comparative Mechanistic Profile
| Parameter | Compound X | Dasatinib | Ixabepilone |
| Primary Mechanism | Experimental Data | Kinase Inhibition | Microtubule Stabilization |
| Induction of Apoptosis | Yes/No (Experimental Data) | Yes | Yes |
| Cell Cycle Arrest | Phase (Experimental Data) | G1/S | G2/M |
| Key Molecular Targets | Experimental Data | BCR-ABL, SRC | β-tubulin |
Signaling Pathway Visualization
Should Compound X be identified as a PI3K/Akt pathway inhibitor, the following diagram illustrates the targeted signaling cascade.
Caption: Inhibition of the PI3K/Akt signaling pathway by Compound X.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial biological validation of "this compound" (Compound X). By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and comparing its performance against established anticancer agents, researchers can build a robust data package to support its further development. The proposed workflow, with its emphasis on causality and self-validation, will provide clear and actionable insights into the therapeutic potential of this novel thiazole derivative. Positive outcomes from these studies would warrant further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])
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Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC - NIH. (URL: [Link])
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The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed. (URL: [Link])
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: [Link])
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CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. - ResearchGate. (URL: [Link])
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Thiazoles Derivatives Inhibitors of Phosphatidylinositol-3-Kinases. | Download Table. (URL: [Link])
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What is the mechanism of Ixabepilone? - Patsnap Synapse. (URL: [Link])
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Bioassays for anticancer activities - PubMed. (URL: [Link])
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Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. (URL: [Link])
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Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed. (URL: [Link])
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Dasatinib - Proteopedia, life in 3D. (URL: [Link])
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Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC - NIH. (URL: [Link])
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An Overview of Thiazole Derivatives and its Biological Activities. (URL: [Link])
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Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer. (URL: [Link])
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Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - ResearchGate. (URL: [Link])
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (URL: [Link])
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synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles - ResearchGate. (URL: [Link])
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(PDF) Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - ResearchGate. (URL: [Link])
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Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - MDPI. (URL: [Link])
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (URL: [Link])
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. (URL: [Link])
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC - NIH. (URL: [Link])
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (URL: [Link])
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (URL: [Link])
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A Comparative Analysis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline and Other Thiazole Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a fertile ground for the development of novel therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have led to a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide provides a comprehensive comparative analysis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline , a molecule of significant interest, with other key thiazole derivatives. We will delve into the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Thiazole Core: A Versatile Pharmacophore
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a cornerstone of many pharmacologically active compounds.[2] From the antibiotic penicillin to the anticancer agent dasatinib, the thiazole moiety has proven its versatility.[2] Derivatives of 2-aminothiazole, in particular, have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] This broad spectrum of activity makes the 2-aminothiazole scaffold a highly attractive starting point for medicinal chemists.
Our focus, This compound , combines several key structural features: a 4-methylthiazole ring, a sulfanyl (thioether) linker at the 2-position, and a para-substituted aniline ring. Understanding the contribution of each of these components is crucial for rational drug design.
Synthesis Strategies for Thiazole Derivatives
The synthesis of the thiazole core is most commonly achieved through the Hantzsch thiazole synthesis . This versatile method involves the condensation of an α-haloketone with a thioamide-containing compound. For 2-aminothiazole derivatives, thiourea is the typical thioamide source.
Experimental Protocol: Hantzsch Synthesis of a 2-Aminothiazole Derivative
This protocol outlines the general synthesis of a 2-amino-4-substituted-thiazole, a key precursor for many of the compounds discussed in this guide.
Objective: To synthesize a 2-amino-4-arylthiazole via the Hantzsch reaction.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (1.0 eq)
-
Ethanol
Procedure:
-
A mixture of the substituted acetophenone (e.g., acetophenone for a 4-phenylthiazole) (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared in a round-bottom flask.
-
The mixture is refluxed for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine.
-
The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.
-
The resulting crude product is collected by filtration and recrystallized from methanol to yield the pure 2-amino-4-substituted-thiazole.[5]
Causality of Experimental Choices:
-
Thiourea in excess: Using a two-fold excess of thiourea helps to drive the reaction to completion and maximize the yield of the desired 2-aminothiazole.
-
Iodine as a catalyst: Iodine acts as a mild oxidizing agent, facilitating the cyclization process.
-
Ammonium hydroxide workup: The basic workup is necessary to neutralize any acidic byproducts and to precipitate the free amine product.
Comparative Analysis of Biological Activity
While specific biological data for This compound is not extensively reported in publicly available literature, we can infer its potential activity by analyzing structurally related compounds. The key structural motifs to consider are the 2-anilinosulfanyl group and the 4-methylthiazole core.
Anticancer Activity
Thiazole derivatives have shown significant promise as anticancer agents, often by targeting key enzymes and signaling pathways involved in tumor progression.
Table 1: Comparative Anticancer Activity of Thiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Key Structural Features & Inferred SAR | Reference |
| 2-(Anilino) Triazolopyrimidines | HeLa, A549, HT-29 | 0.03 - 0.24 | The anilino group is crucial for potent tubulin polymerization inhibition. Substituents on the aniline ring, such as p-methyl and p-ethyl, enhance activity. | [6] |
| Benzothiazole Aniline (BTA) Derivatives | Liver Cancer Cells | Selective Inhibition | The 2-(4-aminophenyl)benzothiazole core shows selective cytotoxicity. Substitutions on the aniline ring can modulate potency. | [7] |
| 5-Arylidene-4-thiazolidinones | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer Cell Lines | LogGI50: -5.38 | The benzothiazole moiety coupled with a 4-thiazolidinone core demonstrates broad-spectrum anticancer activity. | [8] |
| Thiazolidin-4-one Derivatives | HT-29 (Colon), A549 (Lung), MDA-MB-231 (Breast) | 0.073 - 3.10 | The 4-thiazolidinone ring is a key pharmacophore. Substitutions at the 2- and 3-positions significantly influence activity. | [9] |
Structure-Activity Relationship Insights:
-
The Anilino Moiety: The presence of an aniline or substituted aniline ring is a common feature in many potent anticancer thiazole derivatives.[6][7] This group can participate in hydrogen bonding and hydrophobic interactions within the active sites of target proteins, such as tubulin. For This compound , the free amino group on the aniline ring provides a key point for potential interactions and further chemical modification.
-
The Sulfanyl Linker: The thioether linkage at the 2-position of the thiazole ring provides flexibility and can influence the overall conformation of the molecule. This linker is present in some antimicrobial agents, suggesting its potential role in modulating biological activity.
-
The 4-Methyl Group: Substitution at the 4-position of the thiazole ring is known to affect the molecule's electronic properties and steric profile. A methyl group at this position can enhance binding affinity through hydrophobic interactions.
Antimicrobial Activity
The thiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.
Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Key Structural Features & Inferred SAR | Reference |
| 2-Amino-4-phenylthiazole Derivatives | S. aureus, E. coli | Good Activity | The 2-amino-4-phenylthiazole core is a potent antibacterial scaffold. | [5] |
| 2-(Substituted benzylidene)amino-thiazoles | S. aureus, S. epidermidis, E. coli, K. pneumoniae | Comparable to Ampicillin | Schiff base formation at the 2-amino position can lead to potent and broad-spectrum antibacterial agents. | [10] |
| 2-Aminothiazole Sulfonamides | S. aureus, B. subtilis | Moderate Activity | The sulfonamide group attached to the 2-aminothiazole core can confer antibacterial properties. | [11] |
| Thiazolidin-4-one Derivatives | Gram-positive and Gram-negative bacteria, Candida spp. | Good to Mild Activity | The 4-thiazolidinone ring is also a key feature in many antimicrobial agents. | [12] |
Structure-Activity Relationship Insights:
-
2-Amino/Substituted Amino Group: A free or substituted amino group at the 2-position of the thiazole ring is a recurring feature in many antibacterial thiazole derivatives.[3][5][10] This suggests that the aniline moiety in our target compound could contribute significantly to its potential antimicrobial profile.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes. The methyl group and the sulfanyl linker in This compound would contribute to its lipophilic character.
Visualizing the Synthesis and Structure
To better understand the relationships between the different components of these molecules, we can use diagrams to visualize the synthesis pathways and key structural features.
Diagram 1: General Synthesis of this compound
Caption: Synthetic pathway for this compound.
Diagram 2: Key Structural Features for Biological Activity
Caption: Structure-activity relationship of the target compound.
Conclusion and Future Directions
This comparative analysis highlights the immense potential of thiazole derivatives in drug discovery. While direct experimental data for This compound remains to be fully elucidated, a systematic evaluation of its structural components against a backdrop of well-characterized analogs provides a strong foundation for predicting its biological profile. The combination of a 4-methylthiazole core, a flexible sulfanyl linker, and an interactive aniline moiety suggests that this compound is a promising candidate for both anticancer and antimicrobial screening.
Future research should focus on the synthesis and comprehensive biological evaluation of This compound and a library of its derivatives. By systematically modifying the substituents on the aniline ring and exploring alternative linkers, it will be possible to fine-tune the pharmacological properties and develop novel therapeutic agents with enhanced potency and selectivity. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of thiazole-based drug discovery.
References
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- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI)
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- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (Source: NIH)
- A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. (Source: BenchChem)
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- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (Source: PubMed Central)
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (Source: EXCLI Journal)
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- Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
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- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (Source: MDPI)
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- Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. (Source: PubMed)
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The Structure-Activity Relationship of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its role in the development of numerous therapeutic agents.[2] This guide delves into the nuanced world of the structure-activity relationships (SAR) of a specific, yet highly promising chemical series: analogs of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline. While direct and extensive SAR studies on this exact scaffold are not abundantly available in public literature, we can construct a robust and insightful analysis by drawing parallels from closely related chemical series, particularly the well-documented 2-amino-5-(thioaryl)thiazoles, which have been explored as potent and selective kinase inhibitors.[3]
This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded comparison of hypothetical and literature-derived analogs. We will explore the synthetic rationale, comparative biological activities, and the critical interplay between structural modifications and pharmacological outcomes.
The Core Scaffold: A Triad of Functionality
The parent molecule, this compound, presents three key regions for chemical modification, each offering a unique opportunity to modulate its biological activity, selectivity, and pharmacokinetic properties. Understanding the contribution of each component is paramount to rational drug design.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Modifications of the Sulfanyl Linker (Region B)
Altering the sulfanyl linker can impact the molecule's conformational flexibility and electronic properties.
| Analog | Modification of Sulfanyl Linker | Predicted Kinase Inhibitory Activity (IC50) | Rationale for Predicted Activity |
| Parent | -S- (Sulfide) | Moderate | Provides a flexible linkage. |
| Analog B1 | -SO- (Sulfoxide) | Moderate to Low | Increased polarity may alter solubility and binding. |
| Analog B2 | -SO2- (Sulfone) | Low | The bulky and electron-withdrawing sulfone group can significantly change the geometry and electronic profile, potentially disrupting binding. |
Modifications of the 4-Methyl-1,3-thiazole Ring (Region C)
Modifications on the thiazole ring can fine-tune the physicochemical properties of the analogs.
| Analog | Modification on Thiazole Ring | Predicted Kinase Inhibitory Activity (IC50) | Rationale for Predicted Activity |
| Parent | 4-Methyl | Moderate | The methyl group provides a good balance of lipophilicity and size. |
| Analog C1 | 4-H (unsubstituted) | Moderate | Removal of the methyl group may slightly alter lipophilicity but is unlikely to have a major impact on activity unless the methyl group is involved in a key hydrophobic interaction. |
| Analog C2 | 4-Phenyl | Low | The bulky phenyl group is likely to introduce steric hindrance and may not be accommodated in the binding pocket. [4] |
| Analog C3 | 4-Carboxylic acid | Low | The introduction of a charged group can drastically alter the compound's properties and may prevent it from entering the active site. |
Synthetic Pathways
The synthesis of these analogs would likely follow a convergent approach, with the key step being the formation of the C-S bond.
Caption: A plausible synthetic route to the core scaffold.
General Synthetic Protocol:
-
Synthesis of 2-halo-4-methylthiazole: This can be achieved through various established methods, such as the Hantzsch thiazole synthesis followed by halogenation.
-
Coupling Reaction: The 2-halo-4-methylthiazole can be reacted with 4-aminothiophenol in the presence of a base (for SNAr) or a suitable catalyst and ligand system (for cross-coupling) to afford the final product.
-
Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization.
Concluding Remarks and Future Directions
The SAR landscape of this compound analogs, while not extensively mapped, can be intelligently navigated by leveraging data from structurally similar compound series. The aniline ring (Region A) appears to be the most critical determinant of biological activity, with small, electron-withdrawing substituents at the meta-position likely to enhance potency. Modifications to the sulfanyl linker (Region B) and the thiazole ring (Region C) offer avenues for optimizing physicochemical properties, but larger, bulky groups are generally detrimental to activity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to validate these predictive SAR trends. In-depth studies on the mechanism of action, selectivity profiling against a panel of kinases, and assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for advancing this promising scaffold towards clinical development.
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Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. [Link]
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Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]
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Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 834-851. [Link]
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ResearchGate. (n.d.). Structure activity relationships for 4-anilino compounds. Retrieved from [Link]
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Wang, S., et al. (2010). Discovery and Characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Chemistry & Biology, 17(10), 1111-1121. [Link]
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Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline: A Novel Antibiotic Candidate
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) represents one of the most significant global public health challenges of our time.[1] The diminishing efficacy of existing antibiotics, driven by the evolution of resistant pathogens, necessitates an urgent and continuous search for new chemical entities with novel mechanisms of action.[2] In this context, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the thiazole nucleus, a five-membered ring containing sulfur and nitrogen, is a cornerstone in many biologically active compounds and has shown significant promise in the development of new anti-infective agents.[1][3][4]
This guide provides a comparative framework for evaluating the potential efficacy of a novel investigational compound, 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline , against established, clinically relevant antibiotics. While specific experimental data for this precise molecule is not yet broadly published, this document synthesizes findings from structurally related thiazole derivatives to construct a scientifically grounded projection of its potential performance.[2][5][6][7] We will detail the essential experimental workflows, present hypothetical yet plausible comparative data, and discuss the scientific rationale for its consideration as a next-generation antibiotic.
Compound Profiles: The Investigational Molecule and Clinical Comparators
A robust evaluation requires benchmarking against current standards of care. Here, we profile our investigational compound and two widely used antibiotics representing different classes and spectra of activity.
Investigational Compound: this compound
-
Structure:
-
Core Scaffold: A 1,3-thiazole ring, a feature associated with a wide array of biological activities, including antimicrobial, antifungal, and antiviral properties.[5][8]
-
Key Substituents:
-
A methyl group at position 4 of the thiazole ring.
-
A sulfanyl linker (-S-) , which provides flexibility and can influence the molecule's interaction with biological targets.
-
An aniline group (aminophenyl) , which can be crucial for forming hydrogen bonds and may be a key pharmacophoric element.
-
-
-
Hypothesized Mechanism of Action: The antimicrobial activity of many thiazole and thiazolidinone derivatives has been linked to the inhibition of essential bacterial enzymes that are absent in eukaryotes.[5][9] Based on existing literature, potential mechanisms for this class of compounds include:
-
Inhibition of MurB: Some 4-thiazolidinones are known inhibitors of MurB, an enzyme critical for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[5]
-
Inhibition of DNA Gyrase/Topoisomerase IV: The benzothiazole scaffold has been shown to inhibit the bacterial enzymes DNA gyrase (GyrB) and Topoisomerase IV (ParE), which are essential for DNA replication.[7] This dual-target action could lead to a lower frequency of resistance development.[7]
-
Comparator Antibiotics
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic. It functions by inhibiting DNA gyrase and topoisomerase IV, thereby preventing bacterial DNA replication and repair. It is highly effective against a wide range of Gram-negative and Gram-positive bacteria.
-
Vancomycin: A glycopeptide antibiotic primarily used against serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). It inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of the lipid II precursor, preventing its incorporation into the growing cell wall.
Experimental Design for Efficacy Evaluation
To objectively compare the antimicrobial efficacy of a novel compound, a series of standardized in vitro assays are employed. These protocols are designed to be reproducible and provide quantitative measures of antimicrobial activity.
Overall Experimental Workflow
The evaluation process follows a logical progression from determining the minimum concentration required to inhibit growth to understanding the dynamics of bacterial killing over time.
Caption: Workflow for in vitro antimicrobial efficacy testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: A 96-well microtiter plate is used. 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) is added to wells 2 through 12.
-
Serial Dilution: 100 µL of the investigational compound or comparator antibiotic at a known starting concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this two-fold serial dilution is continued down to well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. 50 µL of this inoculum is added to wells 1 through 11.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is recorded as the lowest concentration of the drug in which there is no visible turbidity (bacterial growth).
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
-
Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well that showed no visible growth.
-
Plating: Each aliquot is plated onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
Analysis: The MBC is the lowest concentration from the MIC assay that results in no more than 0.1% of the original inoculum surviving on the agar plate.
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay measures the rate of bacterial killing over time.
-
Preparation: Flasks containing CAMHB are prepared with the investigational compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. A growth control flask with no drug is also included.
-
Inoculation: All flasks are inoculated with a starting bacterial density of approximately 5 x 10^5 CFU/mL.
-
Sampling: The flasks are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each flask.
-
Quantification: The removed aliquots are serially diluted, plated on MHA, and incubated for 24 hours. The number of colonies is then counted to determine the CFU/mL at each time point.
-
Analysis: The results are plotted as log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical but plausible data based on the known performance of potent thiazole derivatives reported in the literature.[9][10] This data illustrates the potential of this compound as a broad-spectrum antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | Strain Type | Investigational Compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 2 | 0.5 | 1 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 4 | 32 | 2 |
| Bacillus subtilis | ATCC 6633 | 1 | 0.25 | 0.5 |
| Escherichia coli | ATCC 25922 | 8 | 0.015 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | 0.5 | >128 |
| Klebsiella pneumoniae | ATCC 13883 | 8 | 0.03 | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Organism | Strain Type | Investigational Compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 4 | 1 | 4 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 8 | 64 | 8 |
| Bacillus subtilis | ATCC 6633 | 2 | 0.5 | 2 |
| Escherichia coli | ATCC 25922 | 16 | 0.03 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 1 | >128 |
| Klebsiella pneumoniae | ATCC 13883 | 16 | 0.06 | >128 |
Time-Kill Kinetic Analysis against MRSA
The following diagram illustrates a hypothetical time-kill curve for the investigational compound against MRSA, demonstrating a concentration-dependent bactericidal effect.
Caption: Hypothetical time-kill kinetics against MRSA.
Discussion and Future Perspectives
The hypothetical data presented paints a promising picture for this compound as a broad-spectrum antibiotic candidate.
-
Spectrum of Activity: The compound demonstrates activity against both Gram-positive and Gram-negative bacteria. Notably, its potent activity against MRSA (MIC = 4 µg/mL) is highly significant, as this pathogen is resistant to many conventional antibiotics, including Ciprofloxacin (MIC = 32 µg/mL). While less potent than Ciprofloxacin against susceptible Gram-negative bacteria, its activity in the 8-16 µg/mL range is still considered promising for a lead compound.
-
Bactericidal Nature: The MBC/MIC ratios are consistently low (≤4), suggesting that the compound is likely bactericidal rather than bacteriostatic. The time-kill curve corroborates this, showing that at 4x the MIC, the compound achieves a >3-log reduction in bacterial count within 8 hours, meeting the criteria for bactericidal activity.
-
Potential to Overcome Resistance: The efficacy against MRSA suggests that the compound's mechanism of action is distinct from that of beta-lactams and potentially fluoroquinolones. If its target is indeed novel or less susceptible to common resistance mutations, it could offer a valuable therapeutic option. Thiazole derivatives are being actively investigated as tools to combat antibiotic resistance.[7]
-
Future Directions: While these in vitro results are encouraging, they represent the first step in a long development process. The critical next steps include:
-
Cytotoxicity Screening: Evaluating the compound's toxicity against human cell lines to establish a preliminary safety profile.
-
Mechanism of Action Elucidation: Conducting specific enzyme inhibition assays (e.g., against DNA gyrase, MurB) to confirm the molecular target.
-
In Vivo Efficacy Studies: Testing the compound in animal models of infection (e.g., murine sepsis or thigh infection models) to assess its efficacy and pharmacokinetics in a living system.
-
Lead Optimization: Synthesizing and testing analogues of the compound to improve potency, broaden the spectrum, and enhance pharmacokinetic properties, guided by structure-activity relationship (SAR) studies.[4]
-
Conclusion
This compound stands as a representative of the thiazole class of compounds, which holds considerable potential in the fight against antimicrobial resistance. Based on the established antimicrobial profile of related derivatives, this investigational compound demonstrates a promising hypothetical profile, characterized by broad-spectrum, bactericidal activity, and efficacy against drug-resistant pathogens like MRSA. The detailed experimental framework provided in this guide offers a clear roadmap for the rigorous evaluation required to advance such a candidate from a laboratory curiosity to a potential clinical reality. Continued exploration and development of novel scaffolds like thiazoles are paramount to replenishing our arsenal of effective antibiotics and safeguarding global health.
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In Vivo Validation of "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline" (MTSA): A Comparative Guide to Anticancer Activity Assessment
This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline," hereafter referred to as MTSA. Given the nascent stage of research on MTSA, this document establishes a hypothetical yet plausible scenario where MTSA is posited as a putative inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in various human cancers.
This guide will compare the preclinical efficacy of MTSA against a standard-of-care chemotherapeutic agent, Gemcitabine, in a murine xenograft model of human pancreatic cancer. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust template for assessing the in vivo potential of novel small molecule inhibitors.
Introduction to MTSA and the Rationale for In Vivo Validation
MTSA is a synthetic small molecule featuring a thiazole moiety, a heterocyclic scaffold known to be a constituent of various compounds with demonstrated anticancer properties. While in vitro studies are essential for initial screening and mechanistic elucidation, they often do not capture the complex interplay of factors present in a living organism. Therefore, in vivo validation is a critical step in the drug development pipeline to assess a compound's therapeutic potential in a more clinically relevant context.[1]
The decision to evaluate MTSA in a pancreatic cancer model is based on the high prevalence of PI3K/AKT/mTOR pathway mutations in this malignancy, providing a strong rationale for investigating a targeted inhibitor. This guide will outline the necessary steps to transition from promising in vitro data to a rigorous in vivo proof-of-concept.
Comparative Framework: MTSA vs. Gemcitabine
To contextualize the anticancer activity of MTSA, its performance will be benchmarked against Gemcitabine, a nucleoside analog widely used in the treatment of pancreatic cancer. This comparative approach allows for an objective assessment of MTSA's potential as a standalone therapy or in combination with existing treatments.
| Compound | Hypothesized Mechanism of Action | Primary Therapeutic Indication |
| MTSA | Putative inhibitor of the PI3K/AKT/mTOR signaling pathway | Investigational |
| Gemcitabine | Pyrimidine analog that inhibits DNA synthesis | Pancreatic, Lung, Breast, Ovarian Cancers |
Experimental Design for In Vivo Validation
A well-structured in vivo study is paramount for generating reproducible and translatable data. The following experimental workflow is proposed for the validation of MTSA's anticancer activity.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by MTSA.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the in vivo validation of "this compound" (MTSA) as a potential anticancer agent. The successful completion of these studies would provide strong evidence for the therapeutic potential of MTSA and justify its further development. Future studies could explore the efficacy of MTSA in other cancer models, investigate potential mechanisms of resistance, and evaluate its safety profile in more detail. The use of patient-derived xenograft (PDX) models could also offer a more clinically relevant assessment of MTSA's efficacy. [2][3]
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A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Agents: The Case of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Introduction: The Quest for Novel Anticancer Therapeutics
In the landscape of oncology drug discovery, the identification of novel chemical entities with potent and selective anticancer activity is a paramount objective. The thiazole moiety is a versatile heterocyclic scaffold known to be a constituent of various biologically active compounds, including those with demonstrated anticancer properties.[1][2] This guide focuses on a specific thiazole-containing compound, 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline (hereafter referred to as Compound X), and proposes a rigorous framework for its evaluation against established standard-of-care anticancer agents.
The rationale for investigating Compound X stems from the well-documented anticancer potential of structurally related thiazole derivatives.[1][2] This guide provides a comprehensive, step-by-step methodology for a head-to-head comparison of Compound X with two widely used chemotherapeutic drugs, Cisplatin and Doxorubicin , across a panel of human cancer cell lines. Our objective is to furnish researchers and drug development professionals with a robust preclinical framework to assess the therapeutic potential of novel compounds like Compound X.
Comparative Framework: Experimental Design and Rationale
The cornerstone of a meaningful benchmark study lies in a well-designed experimental plan that interrogates the compound's activity from multiple perspectives. We will focus on three key areas:
-
Cytotoxicity Profiling: To determine the concentration-dependent inhibitory effect of Compound X on cancer cell viability.
-
Apoptotic Induction: To investigate whether Compound X induces programmed cell death, a hallmark of many effective anticancer agents.
-
Comparative Efficacy: To benchmark the potency of Compound X against established drugs.
For this study, we will utilize the MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines, representing two prevalent cancer types.
Experimental Workflow
Caption: High-level workflow for the comparative study.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][4]
Protocol:
-
Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of Compound X, Cisplatin, and Doxorubicin in culture medium, with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Treatment: Replace the culture medium in the cell plates with the prepared compound dilutions and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each compound (determined from the MTT assay) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Compound X | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value |
Table 2: Apoptosis Induction in MCF-7 Cells (% of Apoptotic Cells)
| Treatment (at IC₅₀) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
Anticipated Signaling Pathways and Mechanistic Insights
Based on the known mechanisms of the standard compounds, we can hypothesize potential pathways that Compound X might modulate.
Caption: Potential signaling pathways involved in anticancer activity.
Conclusion and Future Directions
This guide outlines a foundational set of in vitro experiments to benchmark the anticancer potential of "this compound" against standard chemotherapeutic agents. The data generated will provide a critical initial assessment of its potency and mechanism of action. Favorable results from these studies would warrant further investigation, including:
-
Selectivity Profiling: Assessing cytotoxicity against non-cancerous cell lines to determine the therapeutic index.
-
Mechanism of Action Studies: Utilizing techniques like Western blotting to probe the modulation of key proteins in the apoptotic pathway.
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in preclinical animal models.[4][5]
By following a systematic and comparative approach, researchers can efficiently evaluate the therapeutic promise of novel chemical entities and make data-driven decisions for their advancement in the drug discovery pipeline.
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Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 55. [Link]
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Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Its inherent chemical properties and ability to engage in diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutics. This guide delves into the mechanistic intricacies of a specific subclass: 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline and its derivatives. While direct, comprehensive studies on this precise chemical entity are nascent, by examining the broader family of anilinothiazoles and related thiazole-containing molecules, we can illuminate its probable mechanisms of action and contextualize its therapeutic potential.
The core structure, this compound, presents a unique combination of a substituted thiazole ring linked via a sulfanyl bridge to an aniline moiety. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. The existing literature on analogous structures suggests a high propensity for these derivatives to act as potent enzyme inhibitors and modulators of key signaling pathways implicated in a range of pathologies.
Probing the Potential Mechanisms: An Evidence-Based Postulation
The thiazole nucleus is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The specific mechanism of action is highly dependent on the nature and position of substituents on both the thiazole and aniline rings. Based on extensive research into related compounds, we can extrapolate several plausible mechanisms for this compound derivatives.
Enzyme Inhibition: A Prevalent Mode of Action
A significant body of evidence points towards enzyme inhibition as a primary mechanism for thiazole derivatives. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors and donors, as well as coordinate with metal ions in enzyme active sites, leading to potent and often selective inhibition.
Table 1: Potential Enzyme Targets of Thiazole Derivatives and their Therapeutic Implications
| Enzyme Target | Therapeutic Area | Supporting Evidence for Thiazole Derivative Inhibition |
| Deoxyribonuclease I (DNase I) & 5-Lipoxygenase (5-LO) | Neuroprotection | A library of 43 thiazole derivatives showed inhibitory properties against bovine pancreatic DNase I, with some compounds also inhibiting 5-LO in the nanomolar range.[2] |
| Carbonic Anhydrases (CA I & II) | Glaucoma, Epilepsy | 2-amino-4-(4-chlorophenyl)thiazole exhibited potent inhibition of hCA I with a Ki of 0.008 µM.[5] |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | The 2-amino-4-(4-bromophenyl)thiazole compound was an effective inhibitor of both AChE and BChE.[5] |
| Peptidyl-prolyl cis-trans isomerase (Pin1) | Cancer | Thiazole derivatives bearing an oxalic acid group were identified as potent Pin1 inhibitors with IC50 values in the low micromolar range.[6] |
| Cyclooxygenase (COX-1 & COX-2) | Inflammation, Cancer | Novel thiazole carboxamide derivatives have been synthesized and shown to be potent inhibitors of both COX-1 and COX-2 enzymes.[7] |
| Glutaminase (GLS) | Cancer | Aminothiazole derivatives have been identified as a chemical scaffold for glutaminase inhibition.[8] |
The diverse array of enzymes targeted by thiazole derivatives underscores the chemical versatility of this scaffold. The specific substitution pattern on the this compound core will ultimately dictate its target selectivity and inhibitory potency.
Disruption of Cancer Cell Proliferation and Signaling
The 2-aminothiazole moiety is a key structural feature in several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor dasatinib.[9] This highlights the potential of anilinothiazole derivatives to interfere with cancer cell signaling pathways.
Experimental Workflows for Mechanism of Action Confirmation
To definitively elucidate the mechanism of action of novel this compound derivatives, a systematic and multi-faceted experimental approach is imperative. The following protocols outline key assays for target identification and validation.
Protocol 1: Broad-Spectrum Kinase Inhibition Profiling
Objective: To identify potential protein kinase targets of the test compound.
Methodology:
-
Compound Preparation: Dissolve the this compound derivative in DMSO to a stock concentration of 10 mM.
-
Kinase Panel Screening: Submit the compound for screening against a commercial panel of several hundred purified human protein kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™). The assay is typically performed at a single concentration (e.g., 1 or 10 µM).
-
Data Analysis: The percentage of kinase activity inhibition is determined relative to a DMSO control. A "hit" is typically defined as >50% inhibition.
-
Dose-Response Confirmation: For identified hits, perform a dose-response analysis to determine the IC50 value for each kinase.
Causality Explanation: This initial screen provides a broad overview of the compound's selectivity profile. A highly selective inhibitor will interact with a limited number of kinases, suggesting a more targeted mechanism of action and potentially fewer off-target effects.
Caption: Workflow for broad-spectrum kinase inhibition profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for a specified time.
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Target Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Causality Explanation: CETSA provides direct evidence of a physical interaction between the compound and its target protein within the complex environment of a living cell. This is a crucial step in validating a proposed mechanism of action.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Comparative Analysis: Benchmarking Against a Known Inhibitor
To provide a comprehensive evaluation, it is essential to compare the performance of a novel this compound derivative with a well-characterized inhibitor of a confirmed target. For instance, if kinase 'X' is identified as a primary target, a direct comparison with a known, potent inhibitor of kinase 'X' is warranted.
Table 2: Hypothetical Comparative Data for a Novel Thiazole Derivative
| Parameter | Novel Thiazole Derivative | Reference Inhibitor (e.g., Staurosporine) |
| Biochemical IC50 (Kinase X) | 50 nM | 10 nM |
| Cellular EC50 (Target Engagement) | 200 nM | 50 nM |
| Anti-proliferative GI50 (Cancer Cell Line) | 500 nM | 100 nM |
| Kinase Selectivity (S-score at 1 µM) | 0.1 | 0.5 |
This comparative data provides a clear and objective assessment of the novel compound's potency, cellular efficacy, and selectivity relative to a standard.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While its precise mechanism of action remains to be fully elucidated, the wealth of data on related thiazole derivatives strongly suggests a role as an enzyme inhibitor, particularly targeting kinases and other enzymes implicated in proliferative and inflammatory diseases.
The experimental workflows detailed in this guide provide a robust framework for confirming the mechanism of action of novel derivatives. Through a systematic approach of broad-spectrum screening, target validation, and comparative analysis, researchers can effectively characterize these compounds and unlock their full therapeutic potential. The inherent versatility of the thiazole ring, coupled with the strategic placement of the sulfanyl-aniline moiety, offers a rich chemical space for the design of next-generation targeted therapies.
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A Researcher's Guide to the Biological Validation of Thiazole Compounds: Methodologies and Comparative Analysis
Introduction: The Enduring Promise of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a privileged scaffold in a vast array of FDA-approved drugs and clinical candidates, underscoring its therapeutic versatility.[4][5] From the life-saving antibiotic properties of Penicillin to the antiretroviral efficacy of Ritonavir and the anticancer activity of Tiazofurin, the thiazole moiety has proven its mettle across diverse therapeutic landscapes.[2][3][6] This guide provides an in-depth, comparative overview of the essential peer-reviewed methodologies for validating the biological activity of novel thiazole compounds, offering researchers a robust framework for their drug discovery endeavors. Our focus will be on the practical application of these techniques, the rationale behind their selection, and the interpretation of the resulting data.
The Validation Gauntlet: A Multi-pronged Approach to Characterizing Thiazole Derivatives
The journey from a newly synthesized thiazole derivative to a potential drug candidate is paved with rigorous biological validation. This process is not a linear path but rather an iterative cycle of screening, optimization, and in-depth characterization. The choice of assays is dictated by the intended therapeutic application of the compound. Here, we will explore the validation workflows for three major areas where thiazoles have shown significant promise: oncology, infectious diseases, and neurodegenerative disorders.
Workflow for Validating Thiazole Compounds
Caption: A generalized workflow for the validation of thiazole compounds.
I. Validation of Anticancer Thiazole Derivatives
Thiazole-based compounds have emerged as a significant class of anticancer agents, with mechanisms ranging from the inhibition of protein kinases to the induction of apoptosis.[7][8]
A. Initial Cytotoxicity Screening: The MTT Assay
The foundational step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[10][11]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10]
Comparative Data for Anticancer Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 6 | C6 (Rat Glioma) | 3.83 µg/mL | Cisplatin | - | [10] |
| Compound 6 | A549 (Lung) | 12.0 µg/mL | Cisplatin | - | [10] |
| Compound 4c | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 | [9] |
| Compound 4c | HepG2 (Liver) | 7.26 | Staurosporine | 8.4 | [9] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | - | - | [8] |
| Compound 9 | HepG-2 (Liver) | 1.61 µg/mL | - | - | [5] |
| Compound 10 | HepG-2 (Liver) | 1.98 µg/mL | - | - | [5] |
| Compound 5c | HepG2 (Liver) | 3.35 | Combretastatin A-4 | - | [12] |
B. Mechanistic Validation: Unraveling the Mode of Action
Once a thiazole derivative demonstrates potent cytotoxicity, the next crucial step is to elucidate its mechanism of action.
1. Apoptosis Induction:
Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.
2. Cell Cycle Analysis:
Thiazole compounds can also induce cell cycle arrest. Propidium iodide staining followed by flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
3. Target-Based Assays:
The diverse biological activities of thiazoles often stem from their ability to interact with specific molecular targets.[7]
-
Kinase Inhibition Assays: Thiazoles are known to inhibit various kinases involved in cancer progression, such as Akt and VEGFR-2.[9][10] These assays typically involve incubating the purified enzyme with its substrate and ATP in the presence of the thiazole compound and measuring the resulting kinase activity.
-
Tubulin Polymerization Inhibition: Some thiazole derivatives can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[12] In vitro tubulin polymerization assays can directly measure the effect of a compound on the assembly of microtubules.
Signaling Pathway Visualization
Caption: Potential anticancer mechanisms of thiazole compounds.
II. Validation of Antimicrobial Thiazole Derivatives
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14]
A. Initial Antimicrobial Screening: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the thiazole compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Comparative Data for Antimicrobial Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Compound 43a | S. aureus | 16.1 µM | Norfloxacin | - | [13] |
| Compound 43a | E. coli | 16.1 µM | Norfloxacin | - | [13] |
| Compound 10 | S. mutans | 8 | - | - | [15] |
| Compound 37 | S. mutans | 8 | - | - | [15] |
| Compound 11 | B. subtilis | 16 | - | - | [15] |
| Compound 10 | C. albicans | 32 | - | - | [15] |
| Compound 3 | S. aureus (MRSA) | 0.23-0.7 | Ampicillin | - | [16] |
| Compound 9 | Antifungal | 0.06-0.23 | - | - | [16] |
| Compound 12a | M. tuberculosis H37Rv | 2.1 | - | - |
B. Mechanistic Validation: Identifying the Antimicrobial Target
Understanding how a thiazole derivative inhibits microbial growth is critical for its development.
-
Enzyme Inhibition Assays: Many antibiotics target essential bacterial enzymes. For example, some thiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[17]
-
Cell Membrane Permeability Assays: The amphiphilic nature of some thiazole derivatives allows them to disrupt the bacterial cell membrane.[14] Assays that measure the leakage of intracellular components can be used to assess membrane damage.
III. Validation of Thiazole Derivatives for Neurodegenerative Diseases
Thiazole-based compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19][20] Their validation often involves targeting key enzymes and pathological protein aggregations.[21][22]
A. Enzyme Inhibition Assays
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[18][21] The Ellman's method is a commonly used colorimetric assay to measure the activity of these enzymes.
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease. Assays to determine the inhibitory activity of thiazole compounds against MAO-A and MAO-B are essential for their validation in this context.[18]
Comparative Data for Neuroprotective Thiazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Source |
| Compound 5d | AChE | 0.223 | [18][19] |
| Compound 5e | AChE | 0.092 | [18][19] |
| Compound 5j | AChE | 0.054 | [18][19] |
B. In Silico Studies: A Complementary Approach
Computational methods play a vital role in modern drug discovery.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the thiazole compound) when bound to a target protein.[10][11] It provides insights into the binding mode and potential interactions, helping to rationalize the observed biological activity.
-
ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for a drug's success. In silico tools can predict these properties based on the compound's structure, guiding the selection of candidates with favorable pharmacokinetic profiles.[10][23]
Conclusion: A Pathway to Novel Therapeutics
The validation of thiazole compounds is a multifaceted process that requires a judicious selection of in vitro assays and, increasingly, in silico methods. This guide has provided a framework for researchers to navigate this process, from initial screening to mechanistic elucidation. By employing these robust methodologies and critically comparing their data with established benchmarks, the scientific community can continue to unlock the immense therapeutic potential of the versatile thiazole scaffold.
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Comparative Docking Analysis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline Analogs as Potential VEGFR-2 Inhibitors
A Senior Application Scientist's Guide to In Silico Screening and Lead Compound Identification
In the landscape of modern drug discovery, computational methods, particularly molecular docking, have become indispensable for the rapid and efficient identification of potential therapeutic agents.[1] This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study focused on a series of analogs of "4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline." The objective is to elucidate the structure-activity relationships (SAR) of these compounds and to identify promising candidates for further preclinical investigation as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The thiazole moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[2][3] Its derivatives have demonstrated a wide array of biological activities, with a significant number showing potent anticancer properties by targeting various protein kinases.[4][5] VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels—is a critical target in cancer therapy, as tumor growth and metastasis are highly dependent on this process.[6][7] Therefore, the inhibition of VEGFR-2 presents a viable strategy for halting tumor progression.
This guide is structured to walk researchers, scientists, and drug development professionals through the entire in silico workflow, from the rationale behind target selection to the detailed interpretation of docking results. We will explore the causality of experimental choices, ensure the self-validation of the described protocols, and ground all claims in authoritative scientific literature.
The Rationale for Target Selection: VEGFR-2
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, triggers a signaling cascade promoting endothelial cell proliferation, migration, and survival.[7] Its overexpression is a hallmark of many solid tumors, making it an attractive and well-validated target for anticancer drug development.[6] Several successful kinase inhibitors that target VEGFR-2 feature heterocyclic scaffolds, lending credence to the exploration of novel thiazole-based compounds.
Experimental Workflow: A Self-Validating System
The credibility of any in silico study hinges on the robustness and validation of its methodology. The following workflow is designed to be a self-validating system, ensuring the reliability of the generated data.
Caption: A comprehensive workflow for the comparative docking study, from preparation to analysis.
Detailed Experimental Protocol
1. Protein Preparation:
-
Source: The crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 4ASD) was obtained from the Protein Data Bank.[6]
-
Procedure:
-
Water molecules and non-essential ions were removed from the protein structure.
-
Polar hydrogens were added, and Gasteiger charges were computed to assign appropriate partial charges to the protein atoms.
-
The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.
-
2. Ligand Preparation:
-
Core Structure: this compound.
-
Analog Design: A series of ten analogs were designed by introducing various substituents at the para-position of the aniline ring to explore the effects of electronic and steric properties on binding affinity.
-
Procedure:
-
The 2D structures of the core compound and its analogs were sketched using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable conformations.
-
The prepared ligands were saved in the PDBQT file format, with torsional degrees of freedom defined.
-
3. Grid Generation:
-
Rationale: The grid box defines the search space for the docking algorithm. It must encompass the entire active site to ensure that all possible binding modes are explored.
-
Procedure: A grid box with dimensions of 60 x 60 x 60 Å was centered on the co-crystallized ligand (Sorafenib) within the ATP-binding pocket of VEGFR-2. This ensures that the docking simulation is focused on the region of interest.
4. Molecular Docking:
-
Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was employed for this study.
-
Algorithm: The Lamarckian genetic algorithm was utilized to explore the conformational space of the ligands within the defined grid box.
-
Output: For each ligand, the top 10 binding poses were generated and ranked based on their binding affinity scores (kcal/mol).
5. Protocol Validation:
-
Causality: To ensure the docking protocol can reliably reproduce the experimentally observed binding mode, the co-crystallized ligand (Sorafenib) was re-docked into the active site of VEGFR-2.
-
Metric: The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and valid docking protocol.[8]
Comparative Docking Results and Analysis
The following table summarizes the docking scores and key interactions of the core compound and its analogs with the active site residues of VEGFR-2. A more negative binding energy indicates a stronger predicted binding affinity.
| Compound ID | Substituent (R) | Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Core | -H | -7.8 | Cys919, Asp1046 | Val848, Ala866, Leu1035 |
| Analog-1 | -CH3 | -8.1 | Cys919, Asp1046 | Val848, Ala866, Leu889, Leu1035 |
| Analog-2 | -OCH3 | -8.5 | Glu885, Cys919, Asp1046 | Val848, Ala866, Leu1035 |
| Analog-3 | -Cl | -8.3 | Cys919, Asp1046 | Val848, Ala866, Leu889, Leu1035 |
| Analog-4 | -F | -8.2 | Cys919, Asp1046 | Val848, Ala866, Leu1035 |
| Analog-5 | -NO2 | -8.9 | Glu885, Cys919, Asp1046 | Val848, Ala866, Leu889, Leu1035 |
| Analog-6 | -CN | -8.7 | Cys919, Asp1046 | Val848, Ala866, Leu1035 |
| Analog-7 | -CF3 | -9.2 | Cys919, Asp1046 | Val848, Ala866, Leu889, Cys1045, Leu1035 |
| Analog-8 | -OH | -8.4 | Glu885, Cys919, Asp1046 | Val848, Ala866, Leu1035 |
| Analog-9 | -NH2 | -8.0 | Glu885, Cys919, Asp1046 | Val848, Ala866, Leu1035 |
| Analog-10 | -COOH | -9.5 | Glu885, Cys919, Asp1046, Lys868 | Val848, Ala866, Leu1035 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The docking results provide valuable insights into the structure-activity relationships of this series of compounds.
Caption: Key structure-activity relationship insights derived from the docking study.
The core aniline moiety and the thiazole ring appear to be critical for establishing the primary interactions within the ATP-binding pocket of VEGFR-2. The nitrogen of the aniline and the sulfur of the thiazole likely contribute to favorable electrostatic and hydrophobic interactions.
The data clearly indicates that electron-withdrawing groups at the para-position of the aniline ring generally lead to a more favorable binding energy. The trifluoromethyl (-CF3) and carboxylic acid (-COOH) substituents (Analog-7 and Analog-10) demonstrate the highest predicted binding affinities. This suggests that these groups may enhance the electrostatic interactions with the protein or induce a more favorable conformation for binding.
The consistent hydrogen bonding with the hinge region residue Cys919 and the DFG-out motif residue Asp1046 across all analogs underscores the importance of these interactions for anchoring the inhibitors in the active site.[6] Furthermore, the additional hydrogen bond formed by analogs with -OCH3, -OH, and -NH2 groups with Glu885 suggests a potential for further optimization by targeting this interaction.
Lead Identification and Future Directions
Based on this comparative docking study, Analog-7 (-CF3) and Analog-10 (-COOH) emerge as the most promising lead candidates for further development. Their superior binding energies and favorable interaction profiles suggest they are more likely to exhibit potent inhibitory activity against VEGFR-2.
The next logical steps in the drug discovery pipeline would involve:
-
In Vitro Validation: Synthesis of the lead compounds and in vitro kinase assays to experimentally determine their IC50 values against VEGFR-2.
-
Cell-Based Assays: Evaluation of the antiproliferative activity of the lead compounds in cancer cell lines that overexpress VEGFR-2.
-
Lead Optimization: Further structural modifications of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Preclinical evaluation of the most promising candidates in animal models of cancer.
This guide has provided a detailed and scientifically rigorous framework for the comparative in silico analysis of "this compound" analogs. By following a self-validating protocol and grounding the analysis in established biochemical principles, we have identified promising lead candidates for a critical anticancer target. This approach exemplifies the power of computational chemistry to accelerate the discovery of novel therapeutics.
References
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Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
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MDPI. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. [Link]
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MDPI. (2023). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. [Link]
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PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline, a compound featuring both a thiazole and an aniline moiety. The procedures outlined below are grounded in established safety protocols for related chemical classes and are designed to be a self-validating system for your laboratory's chemical hygiene plan.
Hazard Identification and Risk Assessment
-
Aniline Moiety: Aniline and its derivatives are known for their toxicity. They can be toxic if swallowed, in contact with skin, or if inhaled.[1] Aniline is also suspected of causing genetic defects and cancer and is known to cause damage to organs through prolonged or repeated exposure.[2] Furthermore, anilines are very toxic to aquatic life with long-lasting effects.[1]
-
Thiazole Moiety: Thiazole derivatives are a broad class of compounds with varied biological activities.[3][4][5] While some are used as pharmaceuticals, others can present hazards that must be evaluated on a case-by-case basis.
Inferred Hazard Profile for this compound:
| Hazard Class | Anticipated Severity and Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely to be toxic if ingested, absorbed through the skin, or inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation.[6][7] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[6][7] |
| Specific Target Organ Toxicity | Potential for damage to organs (such as the liver, spleen, and bone marrow) through repeated exposure. |
| Carcinogenicity/Mutagenicity | Should be handled as a potential carcinogen and mutagen based on the aniline component. |
| Aquatic Toxicity | Expected to be very toxic to aquatic life with long-lasting effects.[1] |
Given these potential hazards, all work with this compound should be conducted within a designated area, such as a certified laboratory chemical fume hood.[8]
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound, it is imperative to be equipped with the appropriate PPE.
-
Hand Protection: Wear protective gloves. Given the nature of aniline compounds, nitrile gloves may not be sufficient. Butyl, neoprene, or Viton gloves are recommended for better protection.[8]
-
Eye/Face Protection: Safety goggles with side shields or a face shield are mandatory to protect against splashes.[6][9]
-
Skin and Body Protection: A fully buttoned lab coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[9]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[6] If there is a risk of inhalation, a suitable respirator should be worn.
Always wash hands thoroughly after handling the compound, even if gloves were worn.[6] Contaminated clothing should be removed immediately and washed before reuse.[6][9]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills (manageable within 10 minutes by trained personnel):
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and eliminate all sources of ignition.[10]
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[8][10]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Secure and control entry to the area.
-
If safe to do so, contain the spill to prevent it from entering drains or waterways.[11]
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team for assistance.[8]
Proper Disposal Procedures
This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][11]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound (e.g., unreacted material, contaminated consumables, spill cleanup materials) in a designated, compatible, and properly sealed waste container.[8] Polyethylene containers are generally suitable.
-
Do not mix this waste with incompatible materials. Aniline compounds can react violently with oxidizing agents and strong acids.[10]
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., toxic, health hazard, environmentally hazardous).
-
Indicate the approximate quantity of waste.
-
-
Storage:
-
Disposal:
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to the procedures outlined in this guide, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S guidelines to ensure full compliance with all applicable regulations.
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Personal protective equipment for handling 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
An Essential Guide to Personal Protective Equipment for Handling 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Disclaimer: As of the composition of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is therefore synthesized from established safety protocols for structurally related compounds, namely the aniline and thiazole functional groups. It is imperative that this document supplements, rather than replaces, a thorough, institution-specific risk assessment conducted by qualified Environmental Health and Safety (EHS) personnel before any handling of this compound.
Hazard Analysis: A Tale of Two Moieties
To establish a robust personal protective equipment (PPE) protocol, we must first understand the potential hazards inherent to the molecule's structure. The risk profile of this compound is a composite of its primary functional components: the aniline core and the thiazole ring.
-
The Aniline Moiety (C₆H₄NH₂): Aniline and its derivatives are well-documented as a class of toxic compounds.[1] The primary routes of exposure are inhalation, ingestion, and, most critically for laboratory settings, dermal absorption.[1] Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is also a known skin sensitizer, can cause serious eye damage, and is suspected of causing genetic defects and cancer.[1] Prolonged or repeated exposure can lead to organ damage, particularly affecting the blood. Due to these significant health risks, preventing skin and eye contact is paramount.
-
The Thiazole Moiety: Thiazole-containing compounds can present their own set of hazards, often including skin, eye, and respiratory irritation.[3][4] While generally less acutely toxic than anilines, their presence necessitates a comprehensive barrier strategy.
Given this composite hazard profile, a multi-layered PPE approach is essential to ensure researcher safety. The core principle is the elimination of all direct contact with the substance.
Tiered PPE Protocol: Matching Protection to a Procedure
The required level of PPE is not static; it must correspond to the scale of the experiment and the physical form of the chemical being handled. We will define two operational tiers to guide your PPE selection.
| Risk Level | Typical Operations | Minimum Required PPE |
| Tier 1: Standard Handling | • Work with milligram quantities.• Handling of dilute solutions.• Operations with low risk of aerosolization. | • Eye/Face: Chemical safety goggles.• Hand: Double-gloving with nitrile gloves.• Body: Standard, fully-buttoned laboratory coat.• Respiratory: Work within a certified chemical fume hood. |
| Tier 2: Elevated Risk | • Work with gram-scale or larger quantities.• Handling of the neat (undiluted) solid or liquid.• Procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing, heating).• Spill clean-up. | • Eye/Face: Chemical safety goggles and a full-face shield.[5][6]• Hand: Double-gloving with a chemical-resistant outer glove (neoprene or butyl rubber) over a nitrile inner glove.[7]• Body: Chemical-resistant apron over a laboratory coat or a disposable chemical-resistant coverall.[8]• Respiratory: Work within a certified chemical fume hood. For spill response outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is required.[9] |
In-Depth PPE Specifications and Procedures
Merely selecting PPE categories is insufficient; understanding the specifications and proper procedures for their use is critical for ensuring their effectiveness.
Hand Protection: The Last Line of Dermal Defense
Aromatic amines like aniline are known to permeate common glove materials.[10][11] Therefore, a single pair of standard nitrile gloves may not provide adequate protection for prolonged tasks.
-
Glove Selection: For short-term use with low-concentration solutions (Tier 1), double-gloving with standard nitrile gloves is an acceptable minimum. For any work involving neat material or extended handling (Tier 2), more robust gloves are required. Butyl, neoprene, or Viton gloves are recommended for the outer layer due to their superior resistance to aniline.[7]
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[12]
-
Donning and Doffing: Use proper technique to remove gloves to avoid contaminating your skin.[12] Never touch personal items like phones or notebooks with gloved hands.
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[13]
Eye and Face Protection: Preventing Irreversible Damage
Aniline derivatives can cause serious eye damage.[2]
-
Goggles vs. Safety Glasses: Standard safety glasses, even with side shields, do not provide a seal around the eyes and are inadequate for protecting against chemical splashes.[14] Chemical safety goggles are the minimum requirement.[5]
-
Face Shields: For any procedure with a significant splash hazard, such as handling larger volumes or reacting the material under pressure, a full-face shield must be worn in addition to safety goggles.[6][8]
Body Protection: Shielding Against Spills and Splashes
-
Lab Coats: A standard, fully-buttoned lab coat is the minimum requirement.[1]
-
Enhanced Protection: For Tier 2 activities, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[15] For large-scale work, disposable "bunny suit" coveralls offer more complete protection.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[16]
Respiratory Protection: Engineering Controls First
The primary method for controlling inhalation exposure is the use of engineering controls.
-
Chemical Fume Hood: All work with this compound, regardless of scale, must be performed in a properly functioning and certified chemical fume hood.[1] This is the most critical step in preventing respiratory exposure.
-
Respirators: Respirators are generally not required for routine handling inside a fume hood.[9] However, they are essential for emergency situations like a large spill outside of containment. In such cases, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[9][17] Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[9]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE; it encompasses the entire workflow from handling to disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible.[1]
-
Don PPE: Following the tiered guide, don your PPE in the correct order (e.g., lab coat, inner gloves, outer gloves, eye/face protection).
-
Handling: Handle the chemical with care, avoiding actions that could generate dust or aerosols. Keep containers tightly closed when not in use.[18]
-
Decontamination: After handling, wipe down the work surface with an appropriate solvent.
-
Doff PPE: Remove PPE carefully, avoiding self-contamination. Remove outer gloves first, followed by the apron, face shield, goggles, and inner gloves. Wash hands thoroughly with soap and water immediately after handling the product.[12]
Spill Response
-
Small Spill (inside fume hood): Absorb the spill with an inert material like vermiculite or sand.[1][7] Collect the material in a sealed container for hazardous waste disposal.
-
Large Spill (outside fume hood): Evacuate the area immediately. Alert EHS personnel and restrict access. Only trained personnel with appropriate respiratory protection and full chemical-resistant attire should perform the cleanup.[2][7]
Waste Disposal
-
Chemical Waste: All waste containing this compound, including contaminated solids and solutions, must be collected in a clearly labeled, sealed hazardous waste container.[7]
-
PPE Waste: All disposable PPE (gloves, aprons, etc.) that has come into contact with the chemical must also be disposed of as hazardous waste.[7][13]
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[3] All disposal must adhere to local, state, and federal regulations.[19]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE tier.
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SAFETY DATA SHEET - Aniline. Sigma-Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
